molecular formula C6H4O4 B598042 2-Formylfuran-3-carboxylic acid CAS No. 14757-79-0

2-Formylfuran-3-carboxylic acid

Cat. No.: B598042
CAS No.: 14757-79-0
M. Wt: 140.094
InChI Key: JOPTYRBQYCIAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formylfuran-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4O4 and its molecular weight is 140.094. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPTYRBQYCIAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708027
Record name 2-Formylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14757-79-0
Record name 2-Formylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Formylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 2-Formylfuran-3-carboxylic acid, a polyfunctional heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into the synthesis, molecular structure, spectroscopic signature, and chemical reactivity of this molecule. By synthesizing established chemical principles with data from analogous structures, this guide offers field-proven insights and detailed experimental protocols. The unique arrangement of a formyl group and a carboxylic acid on a furan scaffold presents a versatile platform for the synthesis of complex molecular architectures, positioning this compound as a valuable building block in medicinal chemistry and materials science.

Introduction: The Strategic Value of Polyfunctional Furans

Furan-containing heterocycles are a cornerstone of modern organic synthesis, serving as crucial intermediates in the production of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The furan nucleus is a prominent structural motif in numerous clinically significant drugs, where it often acts as a bioisostere for phenyl rings, imparting modified steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[2][3]

This compound (C₆H₄O₄) is a particularly compelling derivative due to its dual functionality.[4] The presence of both an electrophilic aldehyde at the 2-position and a nucleophilic carboxylic acid at the 3-position allows for a diverse and orthogonal range of chemical transformations. This polyfunctional nature makes it an invaluable scaffold for building molecular complexity, enabling the selective modification of either functional group to construct elaborate molecular frameworks. This guide will elucidate the chemical principles that govern the synthesis and reactivity of this versatile molecule.

Synthesis and Molecular Structure

A robust and logical synthetic route to this compound is the Vilsmeier-Haack formylation of 3-furoic acid. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The furan ring, being electron-rich, is particularly susceptible to this type of electrophilic aromatic substitution.[6]

The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloromethyliminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[7][8] This electrophilic species is then attacked by the electron-rich furan ring of 3-furoic acid. The carboxylic acid group at the 3-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. However, the oxygen atom of the furan ring is an activating ortho-, para- director. In the case of 3-substituted furans, electrophilic substitution is directed to the 2- or 5-position. Due to steric hindrance from the adjacent carboxylic acid group, the formylation is expected to preferentially occur at the 2-position. Subsequent hydrolysis of the resulting iminium intermediate yields the desired this compound.

Diagram 1: Proposed Synthesis of this compound via Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ 3-Furoic_Acid 3-Furoic Acid Iminium_Intermediate Iminium Intermediate 3-Furoic_Acid->Iminium_Intermediate + Vilsmeier Reagent Final_Product This compound Iminium_Intermediate->Final_Product + H₂O G Start This compound Oxidation Furan-2,3-dicarboxylic acid Start->Oxidation [O] Reduction 2-(Hydroxymethyl)furan-3-carboxylic acid Start->Reduction [H] Wittig Alkene Derivative Start->Wittig Wittig Reagent G Start This compound Ester Ester Derivative Start->Ester + ROH, H⁺ Amide Amide Derivative Start->Amide 1. SOCl₂ 2. R₂NH Salt Carboxylate Salt Start->Salt + Base

Sources

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Spectroscopic Data of 2-Formylfuran-3-carboxylic acid

This guide provides a comprehensive technical overview of the core spectroscopic characteristics of this compound (C₆H₄O₄, MW: 140.09 g/mol ).[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a predictive analysis grounded in the principles of spectroscopy and data from structurally analogous compounds, explaining the causal relationships between molecular structure and spectral output. This approach provides a robust framework for the identification, characterization, and quality control of this versatile synthetic scaffold.

The this compound molecule is a polyfunctional furan derivative, featuring both an aldehyde and a carboxylic acid group on the heterocyclic ring.[1] This unique arrangement of electron-withdrawing groups significantly influences the electronic environment of the furan ring, resulting in a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and studying its reactivity in various chemical transformations.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing precise information about the hydrogen and carbon framework.[3] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the two furan ring protons, the aldehyde proton, and the carboxylic acid proton. The electron-withdrawing nature of the formyl and carboxyl groups will deshield the ring protons, shifting them downfield relative to unsubstituted furan.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comparative Insights
Carboxyl (-COOH)11.0 - 13.0Singlet (broad)N/AThe acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent.[4]
Aldehyde (-CHO)9.8 - 10.2SingletN/AThe aldehyde proton is highly deshielded by the adjacent carbonyl group and the aromatic ring, placing it in a characteristic downfield region. For comparison, the aldehyde proton of furfural appears around 9.8 ppm.[5]
Furan H-58.1 - 8.4DoubletJH4-H5 ≈ 2.0 HzThis proton is adjacent to the furan oxygen and is deshielded by the anisotropic effect of the C2-formyl group. In 3-furoic acid, the H-2 proton appears at ~8.1 ppm.[6]
Furan H-46.8 - 7.1DoubletJH4-H5 ≈ 2.0 HzThis proton is coupled to H-5. The predicted coupling constant is typical for protons on a furan ring that are two bonds apart.[6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Internal Standard: While modern spectrometers can calibrate using the residual solvent peak, tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for precise chemical shift referencing.[3]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the Free Induction Decay (FID) signal on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • Data Processing: Apply a Fourier Transform (FT) to the FID. Phase correct the resulting spectrum and calibrate the chemical shift axis. Integrate the peaks to confirm the 1:1:1:1 proton ratio.[3]

Logical Relationship: Proton Assignments

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display all six unique carbon atoms of the molecule. The chemical shifts are influenced by the electronegativity of the oxygen atom and the deshielding effects of the carbonyl groups.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
Carboxyl (-C OOH)162 - 166The carboxylic acid carbonyl carbon is typically found in this region.[4] For furan-3-carboxylic acid derivatives, this carbon appears around 163 ppm.[6]
Aldehyde (-C HO)175 - 185The aldehyde carbonyl carbon is generally more deshielded than a carboxylic acid carbon.[7]
Furan C-2147 - 152This carbon is attached to the formyl group and the furan oxygen, causing significant downfield shifting. In furan-3-carboxylic acid, C-2 appears around 147 ppm.[6]
Furan C-5143 - 148This carbon is adjacent to the furan oxygen and is also shifted downfield. In furan-3-carboxylic acid, C-5 is observed near 143 ppm.[6]
Furan C-3119 - 124This carbon is attached to the carboxylic acid group. In furan-3-carboxylic acid derivatives, C-3 is found around 119 ppm.[6]
Furan C-4109 - 114This carbon, adjacent to the carboxyl-substituted carbon, is expected to be the most upfield of the ring carbons. For furan-3-carboxylic acid, C-4 is at ~109 ppm.[6]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time, as ¹³C has a low natural abundance.

  • Data Acquisition: Acquire the spectrum on a high-field spectrometer (e.g., 100 MHz or higher) using proton decoupling to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the FID similarly to the ¹H spectrum. The deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm) is typically used for chemical shift calibration.

Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire FID (¹H and ¹³C) D->E F Fourier Transform E->F G Phase & Calibrate Spectrum F->G H Integrate & Assign Peaks G->H I Elucidated Structure H->I Final Structure Confirmation

Caption: Standardized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] The spectrum of this compound will be dominated by features from the carboxyl and formyl groups.

Predicted Key IR Absorptions:

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity / ShapeRationale
Carboxyl (-COOH)O-H stretch2500 - 3300Very Broad, StrongThis characteristically broad absorption is due to intermolecular hydrogen bonding between carboxylic acid dimers.[4][8]
Aldehyde (-CHO)C-H stretch2820 - 2880 & 2720 - 2780Medium, SharpAldehydic C-H stretching often appears as a pair of weak to medium bands (Fermi resonance), which is a highly diagnostic feature.
Carbonyls (C=O)C=O stretch1710 - 1750 (Acid) & 1680 - 1700 (Aldehyde)Very Strong, SharpTwo distinct C=O stretching bands are expected. The carboxylic acid C=O will be at a higher frequency. Conjugation with the furan ring lowers the frequency for the aldehyde compared to a saturated aldehyde.[4]
Furan RingC=C stretch1400 - 1600Medium to StrongThese absorptions are characteristic of the aromatic furan ring system.[9]
Carboxyl (-COOH)C-O stretch1210 - 1320StrongThis band arises from the stretching of the C-O single bond within the carboxylic acid group.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty ATR unit. Then, record the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[3] The fragmentation pattern offers valuable clues to the molecule's structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z ValueProposed FragmentRationale
140[M]⁺Molecular ion peak, corresponding to the molecular weight of C₆H₄O₄.
123[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
112[M - CO]⁺ or [M - C₂H₄]⁺Loss of carbon monoxide from the formyl group is a common fragmentation pathway for aldehydes.
95[M - COOH]⁺Loss of the entire carboxyl group as a radical. This fragment corresponds to the 2-formylfuran cation.
67[C₄H₃O]⁺Further fragmentation of the furan ring.
39[C₃H₃]⁺A common fragment observed in the mass spectra of furan derivatives.[3]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.[3]

  • Data Acquisition: Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight. Analyze fragment ions if using tandem MS (MS/MS) to corroborate the proposed structure.

Fragmentation Pathway Visualization

MS_Fragmentation M [M]⁺˙ m/z = 140 F1 [M - OH]⁺ m/z = 123 M->F1 - •OH F2 [M - COOH]⁺ m/z = 95 M->F2 - •COOH F3 [M - CHO]⁺ m/z = 111 M->F3 - •CHO F4 [C₃H₃]⁺ m/z = 39 F2->F4 - CO, -C₂H₂

Caption: A plausible EI mass spectrometry fragmentation pathway for the title compound.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as this compound.

Predicted UV-Vis Absorption Data:

SolventPredicted λmax (nm)Molar Absorptivity (ε)Electronic TransitionRationale
Ethanol or Acetonitrile250 - 270Highπ → πThe furan ring is a conjugated system. The presence of two electron-withdrawing groups (formyl and carboxyl) extends this conjugation, causing a bathochromic (red) shift compared to furan itself. 2-Furancarboxylic acid shows a λmax around 245-255 nm.[10][11] The additional formyl group is expected to shift this further.
Ethanol or Acetonitrile300 - 330Lown → πA weaker absorption at longer wavelengths may be observed, corresponding to the promotion of a non-bonding (n) electron from an oxygen atom to an anti-bonding π* orbital.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[10] Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 for accuracy.

  • Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution. Record the absorption spectrum over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Conclusion

The spectroscopic profile of this compound is dictated by the interplay of its furan core and its aldehyde and carboxylic acid functionalities. ¹H and ¹³C NMR provide a definitive map of the molecular skeleton. IR spectroscopy offers rapid confirmation of the key functional groups, particularly the dual carbonyls and the carboxylic acid hydroxyl group. Mass spectrometry confirms the molecular weight and provides structural insights through fragmentation analysis. Finally, UV-Vis spectroscopy characterizes the conjugated electronic system. Together, these techniques provide a comprehensive and self-validating system for the unequivocal characterization of this compound, ensuring its identity and purity for applications in research and development.

References

  • International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018-10-30). Available from: [Link]

  • Green, J.H.S., & Harrison, D.J. Spectroscopic and thermodynamic properties of furan derivatives—I. 2- and 2,5-substituted compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 33(9), 843-848 (1976). Available from: [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2022-09-26). Available from: [Link]

  • National Institutes of Health (NIH). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022-07-21). Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • University of Calgary. IR: carboxylic acids. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0180290). Available from: [Link]

  • ResearchGate. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004-08-07). Available from: [Link]

  • Utrecht University. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30). Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 2-Furancarboxylic Acid. Available from: [Link]

  • ResearchGate. Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). Available from: [Link]

  • Indian Journal of Chemistry. Density functional theory and FTIR spectroscopic study of carboxyl group. (2012-11). Available from: [Link]

  • ResearchGate. Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. (2015-08-06). Available from: [Link]

  • Defense Technical Information Center (DTIC). Synthesis and Characterization of Furanic Compounds. (2015-07-28). Available from: [Link]

  • PubChemLite. 5-formyl-2-methylfuran-3-carboxylic acid (C7H6O4). Available from: [Link]

  • Química Organica.org. IR Spectrum: Carboxylic Acids. Available from: [Link]

  • NIST WebBook. 2-Furancarboxylic acid, 3-methyl-, methyl ester. Available from: [Link]

  • National Institutes of Health (NIH). 3-Formylfuran-2-carboxylic acid | C6H4O4 | CID 16740249 - PubChem. Available from: [Link]

  • National Institutes of Health (NIH). 3-Furoic acid | C5H4O3 | CID 10268 - PubChem. Available from: [Link]

  • National Institutes of Health (NIH). 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem. Available from: [Link]

  • MDPI. Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. (2023-11-28). Available from: [Link]

  • ResearchGate. Figure S34. UV-Vis spectrum of 2-furoic acid (2-FA) in ACN at... Available from: [Link]

  • MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. (2018-09-11). Available from: [Link]

Sources

An In-depth Technical Guide to 2-Formylfuran-3-carboxylic acid: A Versatile Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furan-containing heterocycles are foundational scaffolds in organic and medicinal chemistry, present in a multitude of natural products and pharmacologically active molecules.[1] Their unique electronic properties and versatile reactivity make them prized building blocks for the synthesis of complex molecular architectures. Among these, 2-Formylfuran-3-carboxylic acid stands out as a particularly valuable synthetic intermediate due to its distinct polyfunctional character. Possessing both an electrophilic aldehyde at the 2-position and a nucleophilic carboxylic acid at the 3-position, this molecule offers orthogonal reactivity that can be strategically exploited in multi-step syntheses. This guide provides a comprehensive overview of its structure, properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

The structure consists of a five-membered furan ring, which is an aromatic heterocycle containing one oxygen atom. A formyl (aldehyde) group is attached to the carbon at position 2, and a carboxylic acid group is attached to the carbon at position 3.

Caption: Figure 1: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 14757-79-0[1]
Molecular Formula C₆H₄O₄[1]
Molecular Weight 140.09 g/mol [1]
Physical Form Solid[1]
InChI Key JOPTYRBQYCIAFR-UHFFFAOYSA-N[1]
Canonical SMILES C1=COC(=C1C(=O)O)C=O[2]

Synthesis of this compound

While a variety of synthetic methods exist for substituted furans, a direct, high-yield synthesis of this compound can be challenging. A plausible and efficient method involves the selective oxidation of a suitable precursor, such as 2,3-diformylfuran or a derivative where one formyl group is protected. An analogous and well-documented transformation is the oxidation of a formyl group on a furan ring to a carboxylic acid using a mild oxidizing agent like sodium chlorite. The following protocol is adapted from a known procedure for the synthesis of 3-bromofuran-2-carboxylic acid from 3-bromofuran-2-carbaldehyde.[3]

Proposed Synthetic Protocol: Oxidation of 2,3-Diformylfuran

This proposed synthesis involves a two-step process: the selective protection of one aldehyde group, followed by the oxidation of the unprotected aldehyde to a carboxylic acid, and subsequent deprotection.

G Figure 2: Proposed Synthesis Workflow start Start: 2,3-Diformylfuran step1 Step 1: Selective Protection (e.g., as a cyclic acetal) start->step1 step2 Step 2: Oxidation (e.g., with Sodium Chlorite) step1->step2 step3 Step 3: Deprotection (Acidic Hydrolysis) step2->step3 end End Product: This compound step3->end

Caption: Figure 2: Proposed Synthesis Workflow

Step-by-Step Methodology:

  • Selective Protection of the 3-Formyl Group:

    • Dissolve 2,3-diformylfuran in a suitable solvent such as toluene.

    • Add an equimolar amount of a diol, like ethylene glycol, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the mono-acetal at the more sterically accessible 3-position.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, neutralize the catalyst, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.

  • Oxidation of the 2-Formyl Group:

    • Dissolve the protected intermediate in a mixture of tert-butanol and water.

    • Add a scavenger for hypochlorite, such as 2-methyl-2-butene.

    • Prepare a solution of sodium chlorite (NaClO₂) and a phosphate buffer (e.g., sodium dihydrogen phosphate) in water.

    • Slowly add the sodium chlorite solution to the solution of the furan derivative at room temperature.

    • Stir the reaction mixture overnight. The progress of the oxidation can be monitored by TLC.

  • Work-up and Deprotection:

    • Once the oxidation is complete, acidify the reaction mixture with a dilute mineral acid (e.g., 1 M HCl).

    • The acidic conditions will also facilitate the hydrolysis of the acetal protecting group. Gentle heating may be required to ensure complete deprotection.

    • Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • Selective Protection: The selective protection of one aldehyde is crucial for achieving the desired product. The choice of a cyclic acetal is based on its stability to the subsequent oxidation conditions and its ease of removal under acidic conditions.

  • Oxidizing Agent: Sodium chlorite is a mild and selective oxidizing agent for converting aldehydes to carboxylic acids in the presence of other functional groups. The use of a hypochlorite scavenger prevents side reactions.

  • One-Pot Deprotection: The acidic work-up for the oxidation reaction is designed to concurrently remove the acetal protecting group, making the overall process more efficient.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[4] This chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.

  • Aldehyde Proton (-CHO): A singlet is anticipated between 9-10 ppm.

  • Furan Ring Protons: The two protons on the furan ring will appear as doublets due to coupling with each other. The proton at position 5 (adjacent to the oxygen and the formyl group) is expected to be more deshielded than the proton at position 4.

¹³C NMR Spectroscopy:

  • Carboxylic Acid Carbon (-COOH): A signal is expected in the range of 165-185 ppm.[5]

  • Aldehyde Carbon (-CHO): A signal is anticipated in the range of 180-200 ppm.

  • Furan Ring Carbons: Four distinct signals for the furan ring carbons are expected in the aromatic region (typically 110-160 ppm). The carbon bearing the formyl group (C2) and the carbon bearing the carboxylic acid group (C3) will be the most downfield of the ring carbons.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the region of 2500-3300 cm⁻¹.[5]

  • C=O Stretch (Carboxylic Acid): A strong absorption band is anticipated around 1710 cm⁻¹ (for the hydrogen-bonded dimer).[5]

  • C=O Stretch (Aldehyde): A strong absorption band is expected around 1680-1700 cm⁻¹, with the frequency lowered due to conjugation with the furan ring.

  • C-H Stretch (Aldehyde): A characteristic medium intensity peak may be observed around 2720 cm⁻¹.

  • Furan Ring Vibrations: Absorptions corresponding to C=C and C-O stretching of the furan ring will be present in the fingerprint region.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 140.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of water (M-18), the loss of the formyl group (M-29), and the loss of the carboxylic acid group (M-45). An acylium ion resulting from the cleavage of the C-COOH bond would also be a prominent peak.

Chemical Reactivity and Synthetic Utility

The presence of two distinct and reactive functional groups, the formyl group and the carboxylic acid group, makes this compound a versatile scaffold in organic synthesis.[1] This orthogonal reactivity allows for selective transformations at either position.

G Figure 3: Reactivity Pathways cluster_aldehyde Aldehyde Reactions cluster_acid Carboxylic Acid Reactions start This compound wittig Wittig Reaction (+ Ylide) start->wittig aldol Aldol Condensation (+ Enolate) start->aldol reductive_amination Reductive Amination (+ Amine, Reducing Agent) start->reductive_amination esterification Esterification (+ Alcohol, Acid Catalyst) start->esterification amidation Amidation (+ Amine, Coupling Agent) start->amidation acyl_halide Acyl Halide Formation (+ SOCl₂ or (COCl)₂) start->acyl_halide

Caption: Figure 3: Reactivity Pathways

  • Reactions at the Formyl Group: The aldehyde at the 2-position can participate in a wide range of classical carbonyl chemistry. This includes:

    • Wittig Olefination: To form substituted alkenes.

    • Aldol Condensation: With enolates to form β-hydroxy carbonyl compounds.

    • Reductive Amination: With amines and a reducing agent to synthesize secondary and tertiary amines.

  • Reactions at the Carboxylic Acid Group: The carboxylic acid at the 3-position can be readily converted into various derivatives:

    • Esterification: With alcohols under acidic catalysis to form esters.

    • Amidation: With amines using coupling agents (e.g., DCC, EDC) to form amides.

    • Acyl Halide Formation: With reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce highly reactive acyl chlorides.

This ability to selectively modify either functional group makes this compound an excellent starting material for the synthesis of more complex molecules, including fused heterocyclic systems like furopyridazinones and furopyrrolones, which are of significant interest in medicinal chemistry.[1]

Applications in Drug Discovery and Development

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous clinically used drugs and biologically active compounds.[6] Its ability to act as a bioisostere for other aromatic rings, such as benzene, while offering a different hydrophilic-lipophilic balance, makes it an attractive component in drug design.[6]

Derivatives of furan-3-carboxylic acid, in particular, have been investigated for a range of therapeutic applications.[7] Research has shown that compounds incorporating the furan-3-carboxylic acid moiety exhibit potential as antifungal agents.[1] The bifunctional nature of this compound allows for the facile introduction of diverse substituents at two different points on the furan ring, enabling the creation of libraries of compounds for screening against various biological targets. The aldehyde can be used as a handle to introduce side chains that can interact with specific receptor pockets, while the carboxylic acid can be converted to esters or amides to modulate solubility and pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique structure, featuring orthogonally reactive formyl and carboxylic acid groups on a furan core, provides chemists with a powerful tool for the construction of complex molecules. The insights into its synthesis, spectroscopic properties, and reactivity presented in this guide are intended to empower researchers and drug development professionals to harness the full potential of this remarkable scaffold in their pursuit of novel therapeutics and advanced materials.

References

  • PubChem. (n.d.). 3-Formylfuran-2-carboxylic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

Sources

Natural occurrence of 2-Formylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Natural Occurrence of 2-Formylfuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of this compound, a polyfunctional furan derivative. While direct evidence of its natural occurrence is not prominent in existing literature, this document provides a comprehensive overview of the broader context of furan-carboxylic acids and related derivatives that are known to form in natural and processed materials. We will explore the formation of these compounds, their biological significance, and their chemical properties. Furthermore, this guide presents detailed analytical methodologies that can be adapted for the detection and quantification of this compound, equipping researchers with the necessary tools to investigate its potential presence in various matrices.

Introduction: The Enigma of this compound in Nature

Furan-containing heterocycles are a significant class of organic compounds, with the furan nucleus serving as a crucial structural motif in a multitude of naturally occurring products and biologically active molecules.[1] These compounds have garnered substantial interest in medicinal chemistry due to their diverse therapeutic properties, which include antimicrobial, anti-inflammatory, and anticancer activities.[1]

However, the specific compound, this compound, remains an enigma in the context of natural products. Despite the prevalence of the furan core in nature, a thorough review of the current scientific literature does not yield direct evidence of the isolation of this compound from a natural source. This guide, therefore, pivots to provide a foundational understanding of where and how related furan derivatives, particularly furan-carboxylic acids, emerge in nature and through processing. This broader perspective is essential for any researcher aiming to investigate the potential, yet undiscovered, natural presence of this compound.

Formation of Furan Derivatives in Food Matrices: A Focus on Thermal Processing

The most well-documented source of furan derivatives in the human diet is the thermal processing of food.[2] Compounds like furan, furfural, and various furan-carboxylic acids are known to form during cooking, roasting, and baking.

The Maillard Reaction and Carbohydrate Degradation

A primary pathway for the formation of furan and its derivatives is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.[3][4] The thermal degradation and rearrangement of carbohydrates are also significant contributors.[3][4] During these complex chemical transformations, intermediate products can cyclize to form the furan ring.

Ascorbic Acid and Fatty Acid Oxidation

The oxidation of ascorbic acid (Vitamin C) and polyunsaturated fatty acids at elevated temperatures are also recognized pathways for furan formation.[3][4] In the case of ascorbic acid, it can degrade into precursors that subsequently form furan derivatives.[3]

Formation of 2-Furoic Acid in Coffee

A notable example of a naturally formed furan-carboxylic acid is 2-furoic acid. It is known to form during the roasting of coffee beans, with concentrations reaching up to 205 mg/kg.[5] 2-Furoic acid can be synthesized through the oxidation of furfural, which is also a product of thermal processing.[5]

G cluster_precursors Precursors in Food Matrix cluster_process Process cluster_reactions Key Chemical Reactions cluster_products Resulting Furan Derivatives Carbohydrates (e.g., Sugars) Carbohydrates (e.g., Sugars) Maillard Reaction Maillard Reaction Carbohydrates (e.g., Sugars)->Maillard Reaction Carbohydrate Degradation Carbohydrate Degradation Carbohydrates (e.g., Sugars)->Carbohydrate Degradation Amino Acids Amino Acids Amino Acids->Maillard Reaction Ascorbic Acid Ascorbic Acid Oxidation Oxidation Ascorbic Acid->Oxidation Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids->Oxidation Thermal Processing (Roasting, Baking) Thermal Processing (Roasting, Baking) Thermal Processing (Roasting, Baking)->Maillard Reaction Thermal Processing (Roasting, Baking)->Carbohydrate Degradation Thermal Processing (Roasting, Baking)->Oxidation Furfural Furfural Maillard Reaction->Furfural Other Furan Derivatives Other Furan Derivatives Maillard Reaction->Other Furan Derivatives Carbohydrate Degradation->Furfural Carbohydrate Degradation->Other Furan Derivatives Oxidation->Furfural Oxidation->Other Furan Derivatives 2-Furoic Acid 2-Furoic Acid Furfural->2-Furoic Acid Oxidation

Caption: General formation pathway of furan derivatives in food.

Biological Significance of the Furan Nucleus

While specific biological activity data for this compound is scarce, the broader class of furan-containing compounds has been investigated for a range of therapeutic properties.[1] The furan ring is a key component in many biologically active molecules, and its derivatives have shown potential as:

  • Antimicrobial agents

  • Anti-inflammatory compounds

  • Anticancer agents

This underscores the importance of identifying and characterizing novel furan derivatives, including the potential discovery of this compound in natural sources.

This compound: A Synthetic Scaffold with Unique Polyfunctional Character

This compound is a particularly interesting molecule due to its polyfunctional nature. It possesses two distinct and reactive functional groups attached to the furan core: a formyl (aldehyde) group at the 2-position and a carboxylic acid group at the 3-position.[1]

This unique arrangement allows for a diverse range of chemical modifications, making it a valuable scaffold in organic synthesis. The aldehyde and carboxylic acid moieties can be selectively reacted, providing a handle for the construction of more complex molecular architectures.[1] For instance, the aldehyde group can participate in reactions such as Wittig olefination, aldol condensation, and reductive amination, while the carboxylic acid can be converted into esters, amides, and acid chlorides.[1] This orthogonal reactivity is highly desirable for the stepwise assembly of complex target molecules.[1]

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄O₄PubChem
Molecular Weight 140.09 g/mol PubChem
IUPAC Name 3-formylfuran-2-carboxylic acidPubChem
CAS Number 29182-07-8PubChem

Analytical Methodologies for the Investigation of this compound in Natural Matrices

To ascertain the presence or absence of this compound in a natural matrix, a robust and sensitive analytical methodology is required. The following section outlines a comprehensive workflow that can be adapted for this purpose, drawing upon established methods for the analysis of other furan derivatives in complex matrices like coffee.[3][6][7]

Hypothetical Analytical Workflow

G cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Homogenize Solid Sample Homogenize Solid Sample Weigh Sample Weigh Sample Homogenize Solid Sample->Weigh Sample Add Internal Standard Add Internal Standard Weigh Sample->Add Internal Standard Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction (LLE) Add Internal Standard->Liquid-Liquid Extraction (LLE) Solid-Phase Microextraction (SPME) Solid-Phase Microextraction (SPME) Add Internal Standard->Solid-Phase Microextraction (SPME) Solvent Evaporation Solvent Evaporation Liquid-Liquid Extraction (LLE)->Solvent Evaporation GC-MS GC-MS Solid-Phase Microextraction (SPME)->GC-MS Reconstitution Reconstitution Solvent Evaporation->Reconstitution Reconstitution->GC-MS HPLC-DAD/MS HPLC-DAD/MS Reconstitution->HPLC-DAD/MS Peak Integration Peak Integration GC-MS->Peak Integration HPLC-DAD/MS->Peak Integration Quantification Quantification Peak Integration->Quantification Structural Confirmation Structural Confirmation Quantification->Structural Confirmation

Caption: Hypothetical workflow for analyzing this compound.

Detailed Experimental Protocol: Analysis in a Coffee Matrix

This protocol is a composite of best practices for the analysis of furan derivatives in coffee and serves as a starting point for the investigation of this compound.

5.2.1. Sample Preparation

  • Homogenization: Grind roasted coffee beans to a fine, uniform powder.

  • Weighing: Accurately weigh 1-5 g of the homogenized coffee powder into a headspace vial or an extraction tube.[3][8]

  • Internal Standard: Spike the sample with a known amount of a suitable internal standard. For a novel analyte, a structurally similar compound with a stable isotope label would be ideal. If unavailable, a compound with similar chemical properties and a different retention time can be used.

5.2.2. Extraction Method 1: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis

This method is suitable if the target analyte has sufficient volatility.

  • Matrix Modification: Add 5-10 mL of saturated NaCl solution to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.[6][8]

  • Equilibration: Seal the vial and place it in a temperature-controlled agitator. Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow the analytes to partition into the headspace.[8]

  • Extraction: Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace for a set time (e.g., 15-30 minutes) to adsorb the volatile and semi-volatile compounds.[3][6]

  • Desorption: Transfer the SPME fiber to the heated injection port of the GC-MS for thermal desorption of the analytes.

5.2.3. Extraction Method 2: Liquid-Liquid Extraction (LLE) for HPLC Analysis

This method is more suitable for less volatile compounds like carboxylic acids.

  • Solvent Addition: Add a suitable extraction solvent (e.g., a mixture of water and an organic solvent like ethyl acetate) to the sample. Water has been shown to be an efficient extraction solvent for furan derivatives in coffee.[7]

  • Extraction: Vigorously shake or sonicate the mixture for a defined period to ensure efficient extraction of the analytes into the solvent.[7]

  • Phase Separation: Centrifuge the mixture to separate the solid coffee grounds from the liquid extract.

  • Concentration and Reconstitution: Carefully collect the supernatant, evaporate the solvent under a gentle stream of nitrogen, and reconstitute the residue in a small, known volume of a solvent compatible with the HPLC mobile phase.

5.2.4. Instrumental Analysis

  • GC-MS: For SPME extracts, use a gas chromatograph coupled to a mass spectrometer. A capillary column with a suitable stationary phase (e.g., HP-5MS) should be used.[3] The mass spectrometer can be operated in full scan mode for initial identification and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantification.[3]

  • HPLC-DAD/MS: For LLE extracts, use a high-performance liquid chromatograph with a diode array detector (DAD) and preferably a mass spectrometer. A C18 reversed-phase column is commonly used. The DAD can provide spectral information to aid in peak identification, while the MS provides definitive mass information for confirmation and quantification.[7]

Table 2: Example GC-MS Parameters for Furan Derivative Analysis

ParameterSettingReference
Column HP-5MS (30 m x 0.25 mm x 0.25 µm)[3]
Injector Temperature 280°C[3]
Oven Program 32°C (4 min), then 20°C/min to 200°C (3 min)[3]
Carrier Gas Helium at 1 mL/min[3]
MS Mode Electron Impact (EI), Scan or SIM/MRM[3]

Conclusion and Future Directions

The natural occurrence of this compound remains an open question for the scientific community. While its presence in nature has not been documented, the prevalence of structurally similar furan derivatives, particularly in thermally processed foods, suggests that its formation under specific conditions cannot be entirely ruled out. The polyfunctional nature of this compound makes it an attractive target for both natural product discovery and as a versatile scaffold in synthetic chemistry.

Future research should focus on:

  • Broadening the Search: Employing the sensitive analytical methodologies outlined in this guide to screen a wide variety of natural and processed materials for the presence of this compound.

  • Investigating Biosynthetic Pathways: If discovered in a biological system, elucidating the biosynthetic pathway would be a crucial next step.

  • Exploring Biological Activities: Synthesizing this compound and its derivatives to screen for potential therapeutic activities, leveraging the known biological potential of the furan nucleus.

This technical guide provides a solid foundation for researchers to embark on these investigations, offering both the contextual knowledge and the practical tools necessary to explore the intriguing world of furan chemistry.

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). National Institutes of Health. [Link]

  • Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures. (2009). PubMed. [Link]

  • Quantification of Furan Derivatives in Coffee Products by SIDA-HS-SPME-GC/MS. (2021). ResearchGate. [Link]

  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. (n.d.). National Institutes of Health. [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central. [Link]

  • Determination of Furan in Foods. (2006). U.S. Food and Drug Administration. [Link]

  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods. (n.d.). ResearchGate. [Link]

  • 3-Formylfuran-2-carboxylic acid | C6H4O4. (n.d.). PubChem. [Link]

  • 2-Furoic acid. (n.d.). Wikipedia. [Link]

Sources

Thermal stability of 2-Formylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 2-Formylfuran-3-carboxylic Acid

Abstract

This compound is a polyfunctional heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic scaffold is defined by the orthogonal reactivity of its formyl and carboxylic acid groups.[2] A thorough understanding of its thermal stability is paramount for its effective use, influencing everything from synthesis and purification to storage and formulation. This guide provides a comprehensive analysis of the thermal properties of this compound, synthesizing theoretical principles with established experimental protocols. We will explore the predicted decomposition pathways based on the behavior of its constituent moieties, detail methodologies for empirical assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the practical implications of these findings for researchers and drug development professionals.

Introduction: The Significance of a Stable Scaffold

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as indispensable building blocks. Furan-containing heterocycles, in particular, are prevalent in a wide range of biologically active molecules and advanced materials.[2] this compound (CAS No. 14757-79-0) emerges as a uniquely valuable intermediate due to its dual functionality. The aldehyde at the 2-position and the carboxylic acid at the 3-position offer multiple reaction handles, enabling the construction of complex molecular architectures.[2]

The viability of such a scaffold, however, is critically dependent on its stability under various processing conditions. Thermal stability dictates the upper temperature limits for chemical reactions, purification methods like distillation, and long-term storage. For pharmaceutical applications, thermal degradation can lead to impurities, reduced efficacy, and potential toxicity, making a comprehensive stability profile a regulatory necessity.[3] This guide provides the theoretical foundation and practical workflows to characterize the thermal behavior of this important molecule.

Theoretical Framework: Predicting Thermal Decomposition Pathways

The thermal decomposition of this compound is governed by the interplay of its three core components: the furan ring, the carboxylic acid group, and the formyl group.

The Furan Core

The furan ring itself is an aromatic system, but it is considerably more reactive than benzene.[4] At elevated temperatures, furan compounds can undergo complex decomposition reactions. Quantum chemical and experimental studies on substituted furans show that decomposition can proceed through several mechanisms, including:

  • Ring-Opening Isomerization: The furan ring opens to form open-chain intermediates.[5][6]

  • Carbene Intermediates: A hydrogen shift within the ring structure can form carbene intermediates, which then react further.[6]

  • Radical Chemistry: Homolytic bond scission can lead to the formation of resonantly stabilized radicals, especially at higher temperatures.[5][7]

The Carboxylic Acid Moiety (-COOH)

Carboxylic acids are known to decompose primarily through decarboxylation—the elimination of carbon dioxide (CO₂).[8][9] For aromatic and heterocyclic carboxylic acids, this is a common thermal reaction. Studies on the closely related 2-furoic acid show that thermal decarboxylation to produce furan is activated at temperatures around 140-160 °C.[10][11] This process is often the most energetically favorable initial decomposition step for such molecules. The mechanism for five-membered heterocycles like furan is typically an ipso-substitution pathway.[12]

The Formyl Group (-CHO)

The presence of a formyl (aldehyde) group on the furan ring influences its electronic structure and reactivity. Studies have shown that a -CHO group can accelerate the molecular ring-opening isomerization reaction compared to other substituents.[6] It can also be eliminated as carbon monoxide (CO) in a process known as decarbonylation, a reaction used in the industrial synthesis of furan from furfural.[13][14]

Postulated Decomposition Pathways for this compound

Given the functionalities present, this compound likely initiates decomposition via decarboxylation, as this is typically the lowest-energy pathway for furoic acids.[10] However, competing pathways involving the formyl group and the furan ring cannot be discounted, especially at higher temperatures.

The primary postulated pathways are:

  • Pathway A (Decarboxylation): The initial and most probable step is the loss of CO₂ from the carboxylic acid group to yield 2-formylfuran. This intermediate would then decompose at higher temperatures.

  • Pathway B (Deformylation/Decarbonylation): A less likely initial step could be the loss of CO from the formyl group to yield furan-3-carboxylic acid.

  • Pathway C (Concerted/Complex Decomposition): The entire molecule may undergo a more complex decomposition involving simultaneous ring opening and fragmentation, yielding smaller molecules like CO, CO₂, and various hydrocarbons.[5][7]

G A This compound B Pathway A: Decarboxylation (-CO₂) A->B Lower Energy (Most Probable) C Pathway B: Decarbonylation (-CO) A->C Higher Energy D Pathway C: Complex Fragmentation A->D High Temperature E Intermediate: 2-Formylfuran B->E F Intermediate: Furan-3-carboxylic Acid C->F G Small Molecules (CO, H₂O, Acetylene, etc.) E->G Further Heating F->G Further Heating TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Calibrate TGA B Prepare Sample (5-10 mg) A->B C Set Inert Atmosphere (N₂ or Ar) B->C D Equilibrate at 30°C C->D E Ramp to 600°C at 10°C/min D->E F Generate TGA/DTG Curves E->F G Determine T_onset F->G H Quantify Mass Loss (%) G->H I Correlate with Decomposition Pathways H->I

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and decomposition, and to quantify the enthalpy (ΔH) of these transitions.

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

    • Trustworthiness: A hermetically sealed pan prevents mass loss due to sublimation before decomposition, ensuring accurate enthalpy measurements. An empty sealed pan is used as the reference.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature beyond the final decomposition observed in TGA (e.g., 400 °C) at 10 °C/min under an inert atmosphere.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify endothermic peaks (heat absorption), which correspond to events like melting.

    • Identify exothermic peaks (heat release), which typically indicate decomposition or crystallization.

    • Determine the onset temperature and peak temperature for each thermal event.

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔH_fus).

DSC_Workflow cluster_prep_dsc Preparation cluster_run_dsc Execution cluster_analysis_dsc Analysis A_dsc Calibrate DSC B_dsc Prepare Sample (2-5 mg) in Hermetic Pan A_dsc->B_dsc C_dsc Equilibrate at 30°C B_dsc->C_dsc D_dsc Ramp to 400°C at 10°C/min C_dsc->D_dsc E_dsc Identify Endotherms (Melting) D_dsc->E_dsc F_dsc Identify Exotherms (Decomposition) D_dsc->F_dsc G_dsc Determine T_onset, T_peak E_dsc->G_dsc F_dsc->G_dsc H_dsc Calculate Enthalpy (ΔH) G_dsc->H_dsc

Sources

Solubility of 2-Formylfuran-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility of 2-Formylfuran-3-carboxylic Acid: A Framework for Prediction, Measurement, and Application

Introduction

This compound (C₆H₄O₄) is a polyfunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its furan core is a prevalent motif in biologically active molecules, and the presence of both an aldehyde and a carboxylic acid group offers orthogonal reactivity for complex molecular synthesis.[1] The successful application of this versatile building block—be it in reaction chemistry, purification, or formulation—is fundamentally governed by its solubility characteristics. A thorough understanding of how this compound interacts with various organic solvents is therefore not merely academic, but a prerequisite for efficient and effective research and development.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published solubility data for this specific molecule, this document emphasizes predictive principles based on molecular structure and provides robust, field-proven methodologies for its empirical determination.

Part 1: Physicochemical Profile and Solubility Prediction

The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3]

Molecular Structure and Functional Groups

This compound possesses a unique combination of functional groups that define its solubility profile:

  • Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. The oxygen lone pairs contribute to the molecule's polarity.

  • Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygens). This group imparts significant acidic character.

  • Formyl (Aldehyde) Group (-CHO): A polar group that can act as a hydrogen bond acceptor via its carbonyl oxygen.

The presence of multiple polar, hydrogen-bonding groups on a compact aromatic scaffold suggests a nuanced solubility behavior. The molecule exhibits strong polar characteristics and the potential for extensive intermolecular hydrogen bonding with itself (in the solid state) and with solvent molecules.

Caption: Molecular structure and hydrogen bonding potential.

Predicted Solubility in Organic Solvents

Based on its structure, we can predict the solubility of this compound in common organic solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, Ethanol, Isopropanol, Acetic AcidHigh These solvents are strong hydrogen bond donors and acceptors, capable of effectively solvating both the carboxylic acid and aldehyde groups. The acidic nature of the solute also favors interaction with polar protic solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), 1,4-Dioxane, Ethyl AcetateModerate to High These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Solvents with higher polarity like DMSO are expected to be excellent. Solubility may be lower than in protic solvents due to the lack of solvent H-bond donation.
Low-Polarity / Halogenated Dichloromethane (DCM), ChloroformLow to Moderate These solvents have some dipole moment but lack hydrogen bonding capabilities. They are less effective at disrupting the strong solute-solute interactions of the crystalline solid.
Non-Polar Hexane, Toluene, Carbon TetrachlorideVery Low / Insoluble The large mismatch in polarity and the inability of these solvents to form hydrogen bonds make them poor solvents for this highly polar compound.[2]

Note: These predictions are qualitative. Actual solubility must be confirmed experimentally.

Part 2: A Protocol for Experimental Solubility Determination

A definitive understanding of solubility requires empirical measurement. The following protocol, adapted from validated methods used for analogous compounds like 5-formylfuran-2-carboxylic acid, describes a reliable approach using High-Performance Liquid Chromatography (HPLC).[4][5]

Experimental Workflow: Quantitative HPLC Method

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep1 1. Add excess solid to solvent in a sealed vial prep2 2. Equilibrate at constant T (e.g., 24h with stirring) prep1->prep2 prep3 3. Allow solids to settle (centrifuge if needed) prep2->prep3 analysis1 4. Filter supernatant (0.22 µm PTFE filter) prep3->analysis1 Transfer supernatant analysis2 5. Dilute filtrate with mobile phase analysis1->analysis2 analysis3 6. Inject onto calibrated HPLC system analysis2->analysis3 quant1 7. Integrate peak area analysis3->quant1 Chromatogram quant2 8. Calculate concentration using calibration curve quant1->quant2 quant3 9. Determine original solubility (accounting for dilution) quant2->quant3

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The solid should be visibly present at the bottom after mixing.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or stir plate and allow them to equilibrate for at least 24 hours. Maintaining a constant temperature is critical as solubility is temperature-dependent.[3]

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle. For fine suspensions, centrifugation may be necessary.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) to remove any remaining microscopic particles.

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of your calibration curve.

  • HPLC Analysis:

    • System: An HPLC system with a UV detector is required.

    • Column: A standard C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A mixture of an aqueous acid (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol. The gradient or isocratic method should be optimized to achieve a sharp, well-resolved peak for the analyte.

    • Detection: Based on the furan chromophore, a detection wavelength around 265 nm is appropriate, as used for similar furan carboxylic acids.[4]

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these to generate a calibration curve of peak area versus concentration.

  • Calculation:

    • Inject the diluted sample and integrate the peak area corresponding to this compound.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration in the original, undiluted saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Part 3: Advanced Considerations

Influence of Temperature

The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[3] For quantitative studies, it is crucial to perform experiments at several defined temperatures (e.g., 298.15 K, 303.15 K, 313.15 K). This data is not only practical for applications like recrystallization but can also be used to determine thermodynamic properties of the solution process.

Co-solvency

In some cases, the solubility of a compound in a mixture of two solvents can be greater than in either of the pure solvents. This phenomenon is known as co-solvency. For example, studies on the related molecules 2,5-furandicarboxylic acid (FDCA) and 5-formylfuran-2-carboxylic acid (FFCA) found that their solubility peaked in a water + 1,4-dioxane mixture where the mole fraction of 1,4-dioxane was approximately 0.6.[4][5] This is attributed to a preferential solvation of the solute by the organic co-solvent. Researchers may explore binary solvent systems to maximize solubility for reaction or formulation purposes.

Conclusion

This compound is a polar, acidic molecule with a high capacity for hydrogen bonding. Its solubility is predicted to be highest in polar protic solvents like alcohols and water, moderate to high in polar aprotic solvents like DMSO and acetone, and very low in non-polar solvents like hexane. While these predictions provide a strong starting point, this guide provides the necessary framework and a detailed experimental protocol for researchers to precisely and accurately measure its solubility in any solvent system of interest. Such empirical data is invaluable for optimizing synthetic protocols, developing robust purification strategies, and enabling the formulation of this important chemical building block.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 3-Formylfuran-2-carboxylic acid | C6H4O4 | CID 16740249. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI. Retrieved from [Link]

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022, November 23). MDPI. Retrieved from [Link]

  • Synthesis of 2,5-Furandicarboxylic Acid. (2022, July 18). Encyclopedia.pub. Retrieved from [Link]

  • 2-Furancarboxylic acid | C5H4O3 | CID 6919. (n.d.). PubChem. Retrieved from [Link]

  • 2-Furoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). ResearchGate. Retrieved from [Link]

  • 2-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • (PDF) Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022, November 18). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Formylfuran-3-carboxylic Acid from Furfural: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-formylfuran-3-carboxylic acid, a valuable polyfunctional scaffold in medicinal chemistry and materials science.[1] The synthesis originates from furfural, a renewable platform chemical derived from lignocellulosic biomass.[2][3] This document outlines a robust two-step synthetic strategy: the initial oxidation of furfural to 2-furancarboxylic acid, followed by a regioselective formylation to yield the target compound. The causality behind experimental choices, detailed step-by-step protocols, and critical safety information are presented to ensure scientific integrity and successful replication.

Introduction: Strategic Importance of this compound

Furan-containing heterocycles are privileged structures in drug discovery and development due to their diverse biological activities. The unique polyfunctional nature of this compound, featuring an aldehyde, a carboxylic acid, and an electron-rich furan ring, makes it a highly versatile building block for the synthesis of complex molecular architectures. This guide details a reliable pathway for its preparation from the readily available bio-based feedstock, furfural.

The chosen synthetic route proceeds in two distinct stages:

  • Oxidation: Conversion of furfural to 2-furancarboxylic acid (also known as 2-furoic acid).

  • Formylation: Introduction of a formyl group at the C3 position of the furan ring of 2-furancarboxylic acid.

This approach is advantageous due to the commercial availability of the starting material and the well-established nature of the involved chemical transformations.

PART 1: SYNTHETIC STRATEGY & WORKFLOW

The overall synthetic pathway is depicted below. The initial oxidation of the aldehyde group in furfural provides 2-furancarboxylic acid. The subsequent formylation step is a key transformation, and while several methods exist for the formylation of aromatic compounds, the Vilsmeier-Haack and Reimer-Tiemann reactions are particularly relevant to furan derivatives.[4][5] This guide will focus on a modified formylation approach suitable for this substrate.

G Furfural Furfural FuroicAcid 2-Furancarboxylic Acid Furfural->FuroicAcid Step 1: Oxidation Target This compound FuroicAcid->Target Step 2: Formylation

Caption: Overall workflow for the synthesis of this compound.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Safety Precautions: A Critical Overview

Furfural:

  • Toxic if swallowed and fatal if inhaled.[6]

  • Causes skin and serious eye irritation.[7]

  • Suspected of causing cancer.[6][8]

  • Flammable liquid and vapor.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8] Avoid inhalation of vapors. Keep away from heat and open flames.[6]

Phosphorus Oxychloride (POCl₃):

  • Causes severe skin burns and eye damage.[9] Fatal if inhaled.[9]

  • Reacts violently with water, liberating toxic gas.[10][11][12]

  • Handling: Handle under anhydrous conditions in a chemical fume hood.[9] Wear heavy-duty gloves (e.g., neoprene), a face shield, and a lab coat.[13] Ensure an emergency shower and eyewash station are readily accessible.[13] Do not use water to extinguish fires involving POCl₃. Use dry chemical powder or carbon dioxide.[10][11]

N,N-Dimethylformamide (DMF):

  • Toxic by inhalation or skin absorption.[14]

  • Can cause liver damage with acute and chronic exposure.[15][16]

  • Listed as a possible human carcinogen.[15]

  • Handling: Use in a fume hood and wear appropriate PPE.[15] It can enhance the absorption of other toxic chemicals through the skin.[15]

Step 1: Oxidation of Furfural to 2-Furancarboxylic Acid

This protocol is adapted from the Cannizzaro reaction, a disproportionation reaction of aldehydes in the presence of a strong base.[3][17]

Materials and Reagents:

  • Furfural (freshly distilled)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Decolorizing carbon

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and filtration apparatus

  • Ice bath

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of sodium hydroxide in distilled water.

  • Addition of Furfural: Slowly add freshly distilled furfural to the NaOH solution with vigorous stirring. The reaction is exothermic, and the temperature should be controlled.

  • Reaction Conditions: Heat the mixture to a gentle reflux and maintain for a specified duration to ensure complete reaction. The solution will darken as the reaction progresses.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with concentrated hydrochloric acid to precipitate the 2-furancarboxylic acid. The pH should be checked to ensure it is acidic.

    • Cool the mixture in an ice bath to maximize crystallization.

    • Collect the crude product by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude 2-furancarboxylic acid from hot water with the addition of a small amount of decolorizing carbon.

    • Filter the hot solution to remove the carbon, and allow the filtrate to cool slowly to form crystals.

    • Collect the purified crystals by vacuum filtration and dry in a desiccator. A yield of 60-63% can be expected.[18]

Step 2: Formylation of 2-Furancarboxylic Acid

This step utilizes the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent, typically formed from a substituted amide like DMF and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[19][20]

Materials and Reagents:

  • 2-Furancarboxylic acid (from Step 1)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate solution, saturated

  • Sodium bicarbonate solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask with a dropping funnel, nitrogen inlet, and thermometer

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Rotary evaporator

Protocol:

  • Preparation of Vilsmeier Reagent:

    • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place anhydrous DMF.

    • Cool the flask in an ice-salt bath to 0°C.

    • Slowly add POCl₃ dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[19]

    • After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a viscous liquid or solid indicates the formation of the Vilsmeier reagent.[19]

  • Formylation Reaction:

    • Dissolve 2-furancarboxylic acid in anhydrous DCM.

    • Add the solution of the substrate to the freshly prepared Vilsmeier reagent at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Add a saturated solution of sodium acetate and stir for 1 hour to hydrolyze the iminium intermediate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

PART 3: MECHANISTIC INSIGHTS & DATA

Reaction Mechanisms

Vilsmeier-Haack Formylation:

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃.[20][21] The electron-rich furan ring of 2-furancarboxylic acid then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[22]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Furan 2-Furancarboxylic Acid Furan->Iminium Electrophilic Attack Aldehyde 2-Formylfuran-3-carboxylic Acid Iminium->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis.

StepReactionKey ReagentsSolventTemperatureTypical YieldPurity
1OxidationFurfural, NaOHWaterReflux60-63%[18]>95% (after recrystallization)
2Formylation2-Furancarboxylic acid, DMF, POCl₃DCM0°C to RT40-60%>98% (after chromatography)

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound from furfural. By understanding the underlying reaction mechanisms and adhering to the outlined safety precautions and experimental procedures, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science. The use of a renewable starting material further enhances the appeal of this synthetic route.

References

  • Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
  • PubChem. Dimethylformamide.
  • ChemicalBook.
  • Prudent Practices in the Laboratory. LCSS: DIMETHYLFORMAMIDE.
  • Merck Millipore.
  • New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
  • U.S. Environmental Protection Agency. N,N-Dimethylformamide.
  • Thermo Fisher Scientific. Phosphorus(V)
  • Air Liquide Malaysia. Phosphorus Oxychloride.
  • Carl ROTH.
  • Sigma-Aldrich. (2025, April 25).
  • Fisher Scientific. (2009, April 24).
  • BenchChem. (2025, December).
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Liu, B., et al. (2021).
  • BenchChem. (2025).
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Buntara, T., et al. (2022). Selective Aerobic Oxidation of Furfural into Furoic Acid over a Highly Recyclable MnO2@CeO2 Core–Shell Oxide: The Role of the Morphology of the Catalyst.
  • Wikipedia. Reimer–Tiemann reaction.
  • ResearchG
  • Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL.
  • BenchChem. This compound | 14757-79-0.
  • Digital CSIC. Furfural: A renewable and versatile platform molecule for the synthesis of chemicals and fuels.

Sources

Application Notes & Protocols for the Analysis of 2-Formylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Formylfuran-3-carboxylic Acid in Research and Development

This compound is a polyfunctional furan derivative possessing both an aldehyde and a carboxylic acid group.[1] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The dual reactivity of the formyl and carboxylic acid moieties allows for selective chemical modifications, providing a versatile scaffold for creating complex molecular architectures.[1]

Given its importance, the ability to accurately and reliably quantify and characterize this compound is paramount for researchers, scientists, and drug development professionals. Whether monitoring reaction kinetics, assessing purity, or identifying related impurities and degradation products, robust analytical methods are essential. These application notes provide a comprehensive guide to the principal analytical techniques for this compound, offering both theoretical insights and practical, field-proven protocols.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound due to its high resolution, sensitivity, and adaptability. Reversed-phase HPLC is particularly well-suited for this analyte.

Scientific Rationale for Method Selection

The presence of the carboxylic acid and the overall polarity of this compound make it amenable to reversed-phase chromatography. The choice of a C18 stationary phase provides a non-polar surface for the retention of the analyte, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, facilitates elution. The inclusion of an acid modifier, such as phosphoric acid or formic acid, in the mobile phase is crucial. It serves to suppress the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape. UV detection is ideal, as the furan ring and the formyl group contain chromophores that absorb UV light, allowing for sensitive detection.[2][3]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a standard approach for the analysis of this compound.

1.2.1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (or phosphoric acid), HPLC grade

  • 0.45 µm syringe filters

1.2.2. Instrumentation and Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump, autosampler, column thermostat, and DAD or UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good resolution and efficiency for this type of analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures the analyte is in its protonated form, leading to better retention and peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient elution is recommended to ensure elution of the analyte of interest and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on sample concentration and instrument sensitivity.
Detection UV at 254 nmThe furan ring and conjugated system provide strong absorbance at this wavelength. A Diode Array Detector (DAD) can be used to screen for other wavelengths.

1.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to an expected concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

1.2.4. Method Validation

To ensure the trustworthiness of the results, the analytical method must be validated according to ICH guidelines or equivalent standards.[4][5][6]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.
Linearity R² > 0.999 for the calibration curve.
Accuracy 98-102% recovery of spiked samples.
Precision (Repeatability & Intermediate) RSD < 2% for multiple injections and on different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should be insensitive to small, deliberate changes in parameters like mobile phase composition, pH, and temperature.
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Stock Prep_Working Prepare Working Standards Prep_Standard->Prep_Working Filter Filter All Solutions (0.45 µm) Prep_Working->Filter Prep_Sample Prepare Sample Solution Prep_Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid group.[7] Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form.

Rationale for Derivatization

Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification of the carboxylic acid (e.g., with methanol to form the methyl ester) is a common strategy. This process replaces the acidic proton of the carboxylic acid with a non-polar group, which significantly increases the volatility of the analyte and improves its chromatographic behavior.[8]

Experimental Protocol: GC-MS with Derivatization

2.2.1. Derivatization Procedure (Silylation)

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

2.2.2. Instrumentation and Conditions

ParameterRecommended SettingRationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentProvides robust separation and sensitive mass spectrometric detection for identification.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA general-purpose, non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading. Splitless injection can be used for trace analysis.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A typical temperature program that allows for the separation of the derivatized analyte from other components.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 40-500A wide enough range to capture the molecular ion and key fragments of the derivatized analyte.
Data Interpretation

The mass spectrum of the derivatized this compound can be used for structural confirmation. For the trimethylsilyl (TMS) derivative, characteristic fragments corresponding to the loss of a methyl group (M-15) and the TMS group itself (m/z 73) would be expected.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural identification and characterization of this compound.[9][10][11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Rationale and Expected Spectra
  • ¹H NMR: The proton spectrum will show distinct signals for the aldehydic proton, the furan ring protons, and the carboxylic acid proton. The chemical shifts and coupling constants of the furan protons are characteristic of their positions on the ring.[12]

  • ¹³C NMR: The carbon spectrum will show signals for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the carbon atoms of the furan ring. The chemical shifts are indicative of the electronic environment of each carbon atom.[13]

Experimental Protocol: ¹H and ¹³C NMR

3.2.1. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3.2.2. NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton-decoupled
Number of Scans 161024 (or more)
Relaxation Delay 2 s2 s
Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H Acquire ¹H NMR Spectrum Transfer->Acquire_H Acquire_C Acquire ¹³C NMR Spectrum Transfer->Acquire_C Process Fourier Transform & Phasing Acquire_H->Process Acquire_C->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Analyze Assign Signals & Interpret Structure Calibrate->Analyze

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[9] When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for both identification and quantification.

Rationale for Ionization Techniques
  • Electron Ionization (EI): Used in GC-MS, this hard ionization technique causes extensive fragmentation, providing a detailed "fingerprint" of the molecule that is useful for structural elucidation and library matching.[14]

  • Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS. For this compound, ESI in negative ion mode is particularly effective as the carboxylic acid group can be readily deprotonated to form [M-H]⁻ ions. This provides a clear indication of the molecular weight.

Expected Fragmentation

In EI-MS, the fragmentation of furan derivatives often involves the loss of CO, CHO, and cleavage of the furan ring. For this compound, key fragments would likely arise from the loss of the formyl group, the carboxylic acid group, and water.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive analysis of this compound. The choice of technique will depend on the specific analytical goal, whether it is routine quantification, purity assessment, or detailed structural characterization. For quantitative analysis and purity determination, reversed-phase HPLC with UV detection is the method of choice. For the analysis of volatile impurities or for confirmatory identification, GC-MS with prior derivatization is a valuable approach. NMR spectroscopy remains the gold standard for unambiguous structural elucidation. By implementing these protocols and adhering to good validation practices, researchers can ensure the generation of high-quality, reliable data in their work with this important synthetic building block.

References

  • Page Jr., T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339.
  • NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 35(12), 1487–1495.
  • ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER.... Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-formyl-5-(hydroxymethyl)-3-furancarboxylic acid methyl ester. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2-Furancarboxylic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2015). Analytical method validation: A brief review. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • Journal of Chromatography A. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

  • MDPI. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

  • PubMed. (2020, January 15). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Retrieved from [Link]

  • PubChem. (n.d.). Furan-2-carboxylic acid, 3-methyl-, trimethylsilyl ester. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 2-Formylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Formylfuran-3-carboxylic acid. This compound is a significant building block in medicinal chemistry and materials science, making its accurate quantification crucial for quality control and research applications.[1] The described reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with an acidic mobile phase and UV detection, ensuring high specificity, sensitivity, and reproducibility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a step-by-step experimental protocol, and key performance characteristics.

Introduction and Scientific Rationale

This compound (C₆H₄O₄, M.W. 140.09 g/mol ) is a polyfunctional furan derivative featuring both an aldehyde and a carboxylic acid moiety.[1][2] This unique structure makes it a versatile precursor in the synthesis of complex heterocyclic systems and pharmacologically active molecules.[1] Accurate and reliable quantification of this analyte is essential for monitoring reaction kinetics, assessing purity, and performing stability studies.

The analytical method described herein is based on reversed-phase chromatography, the most widely used separation technique in HPLC.[3][4] The choice of this mode is dictated by the physicochemical properties of the analyte.

Analyte Considerations:

  • Polarity: this compound is a polar organic molecule.

  • Acidity: The presence of a carboxylic acid group means the analyte's charge state is dependent on the pH of the medium. The pKa of the structurally similar 2-furoic acid is approximately 3.12.[5] To ensure consistent retention and sharp peak shapes in a reversed-phase system, it is imperative to suppress the ionization of the carboxyl group. This is achieved by maintaining the mobile phase pH at least one to two units below the analyte's pKa. Therefore, an acidic mobile phase is required to keep the analyte in its neutral, less polar, and more retained form.[6]

  • UV Absorbance: The conjugated system of the furan ring with both a carbonyl (from the aldehyde) and a carboxyl group allows for strong UV absorbance, making UV detection a suitable and sensitive choice.

Based on these principles, a C18 column was selected for its hydrophobic retention capabilities, paired with an acidified water/acetonitrile mobile phase to control analyte retention and achieve optimal separation.

Experimental Methodology

Instrumentation and Consumables
  • HPLC System: A standard analytical HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for robust performance.[7]

  • Chemicals and Reagents:

    • This compound reference standard (>95% purity)[2]

    • Acetonitrile (HPLC grade)

    • Orthophosphoric acid (ACS grade)

    • Water (HPLC grade or Milli-Q)

  • Consumables:

    • Volumetric flasks and pipettes (Class A)

    • Analytical balance

    • pH meter

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)

    • HPLC vials with caps

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterConditionRationale
Stationary Phase C18 Column (4.6 x 150 mm, 5 µm)Provides excellent hydrophobic retention for moderately polar organic molecules. The C18 chemistry is robust and widely available, ensuring method transferability.[3][8]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (MeCN)Aqueous (A): Phosphoric acid is used to lower the mobile phase pH to ~2.1, ensuring the carboxylic acid is fully protonated (non-ionized).[1][2] This enhances retention on the C18 column and prevents peak tailing. Organic (B): Acetonitrile is chosen for its low viscosity and UV transparency.
Elution Mode Isocratic: 75% A / 25% BAn isocratic elution provides a simple and robust method for quantifying a single analyte. The 25% acetonitrile concentration is a good starting point and should be optimized to achieve a retention time between 3 and 10 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 265 nmThe conjugated system of the analyte is expected to have a UV maximum in the 250-280 nm range. A Diode Array Detector (DAD) can be used to confirm the optimal wavelength. 265 nm provides a good balance of sensitivity and specificity.
Injection Volume 10 µLA typical injection volume for analytical HPLC. This can be adjusted based on analyte concentration and detector sensitivity.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities without wasting instrument time.

Detailed Protocols

Mobile Phase Preparation (1 L)
  • Aqueous Phase (A): Pour approximately 900 mL of HPLC-grade water into a 1 L glass media bottle.

  • Carefully add 1.0 mL of concentrated orthophosphoric acid to the water.

  • Fill the bottle to the 1 L mark with water, cap, and mix thoroughly.

  • Organic Phase (B): Use HPLC-grade acetonitrile directly.

  • Degas both mobile phase components using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before placing them on the HPLC system.

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

  • Dissolve the standard in a 50:50 mixture of water and acetonitrile. Use sonication if necessary to ensure complete dissolution.

  • Fill the flask to the mark with the 50:50 diluent and mix thoroughly. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard using the mobile phase (75% A / 25% B) as the diluent. This practice, known as matrix matching, minimizes solvent effects during injection.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve and dilute the sample in the mobile phase to a final concentration within the calibration range (1-100 µg/mL).

  • Vortex and/or sonicate the sample to ensure complete dissolution of the analyte.

  • Crucial Step: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter directly into an HPLC vial.[9] This step is mandatory to remove particulates that could damage the column and instrument.[10]

Analytical Workflow Diagram

The following diagram provides a visual representation of the complete analytical process, from preparation to data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation (0.1% H3PO4 in H2O / MeCN) hplc HPLC-UV Analysis (C18, 265 nm) prep_mobile->hplc System Priming prep_standard Standard Solution Preparation (Stock & Working Standards) filter Syringe Filtration (0.22 µm) prep_standard->filter prep_sample Sample Preparation (Dissolution & Dilution) prep_sample->filter filter->hplc Injection integration Peak Integration & Identification hplc->integration Chromatogram calibration Calibration Curve Generation (Linear Regression) integration->calibration quantification Quantification of Analyte in Sample calibration->quantification

Caption: End-to-end workflow for the HPLC analysis of this compound.

Method Validation and System Suitability

For routine use, this method must be validated according to the appropriate regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. A DAD can be used to check for peak purity.

  • Linearity: The method should demonstrate a linear relationship between concentration and peak area across the desired range (e.g., 1-100 µg/mL), with a correlation coefficient (r²) > 0.999.

  • Accuracy and Precision: Determined by analyzing replicate preparations of samples spiked with known amounts of the analyte. Acceptance criteria are typically within ±15% for accuracy and <15% RSD for precision.[8][11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

System Suitability: Before running any samples, inject a standard solution (e.g., 25 µg/mL) at least five times. The results should meet the following criteria:

  • Tailing Factor: ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • RSD of Retention Time: ≤ 1.0%

Conclusion

The HPLC method detailed in this application note provides a robust and reliable solution for the quantitative analysis of this compound. The use of a standard C18 column and an acidic mobile phase ensures excellent peak shape and reproducible retention. This method is suitable for a wide range of applications, including purity assessment of synthetic batches, quality control of raw materials, and monitoring of chemical reactions in research and development settings.

References

  • Dong, M. W. (1998). HPLC Analysis of Organic Acids in Juice and Wine Using Resin and Reversed-Phase Columns. LCGC North America, 16(12), 1092-1097.
  • Wikipedia. (2023). 2-Furoic acid. Retrieved from [Link]

  • Albouchi, A., et al. (2021). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of the Science of Food and Agriculture. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Furoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). Separation of Organic Acids by Reversed Phase HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Hong, Y. C., et al. (1981). Detection of Furfural and 2-Furoic Acid in Bacterial Cultures by High Pressure Liquid Chromatography.
  • Taylor & Francis Online. (2020). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]

  • PubMed. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. Retrieved from [Link]

  • PubMed. (2003). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

Sources

Structural Elucidation of 2-Formylfuran-3-carboxylic acid via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Furan-based compounds are pivotal scaffolds in medicinal chemistry and materials science, valued for their unique electronic properties and synthetic versatility.[1] 2-Formylfuran-3-carboxylic acid is a polyfunctionalized building block whose precise structural characterization is essential for its application in targeted synthesis. This application note provides a comprehensive guide to the definitive structural characterization of this compound using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We detail a robust experimental protocol, from sample preparation to spectral acquisition and processing. Furthermore, we offer an in-depth analysis of the resulting spectrum, explaining the causal factors behind the observed chemical shifts, signal multiplicities, and coupling constants, grounded in the principles of molecular structure and electron density distribution. This guide is intended for researchers, chemists, and quality control specialists who require unambiguous confirmation of the compound's identity and purity.

Introduction: The Significance of Structural Verification

This compound (C₆H₄O₄, M.W.: 140.09 g/mol ) is a heterocyclic compound featuring three distinct functional groups: a furan ring, an aldehyde (formyl group), and a carboxylic acid.[2][3] This unique combination makes it a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and polymers.[1][4] Given the potential for isomeric impurities during synthesis, unequivocal structural verification is a critical step in any research and development workflow.

¹H NMR spectroscopy stands as the primary analytical method for this purpose. It provides detailed information about the electronic environment of every proton in the molecule, allowing for the confirmation of the connectivity of atoms and the relative orientation of functional groups. This note explains the "why" behind the "how," linking experimental choices to fundamental spectroscopic principles.

Foundational Spectroscopic Principles

The ¹H NMR spectrum of this compound is dictated by the influence of its electron-withdrawing groups (EWG) on the furan ring. The aldehyde and carboxylic acid functionalities significantly deshield the protons attached to the molecule, causing their resonance signals to appear at characteristically high chemical shift (δ) values (downfield).

  • Carboxylic Acid Proton (-COOH): This is the most deshielded proton, typically appearing in the 10-13 ppm range.[5][6][7][8] Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. In many common solvents like CDCl₃, the signal can be very broad or even unobservable.[5]

  • Aldehyde Proton (-CHO): The proton of the formyl group is also strongly deshielded and resonates in a distinct region, typically between 9-10 ppm.

  • Furan Ring Protons (H-4 and H-5): The aromatic protons on the furan ring are influenced by the ring current and the attached EWGs. They are expected to resonate between 7.0 and 8.5 ppm. The relative positions of H-4 and H-5 depend on the combined electronic effects of the adjacent substituents.

  • Spin-Spin Coupling (J-coupling): The interaction between non-equivalent protons on adjacent carbons leads to the splitting of NMR signals. In five-membered rings like furan, the vicinal coupling constant (³J) between H-4 and H-5 is typically small, around 1.5-3.5 Hz.[9][10] This is a key distinguishing feature compared to the larger ortho-coupling (~7-9 Hz) seen in benzene derivatives.[11]

Experimental Protocol: Acquiring a High-Quality Spectrum

This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Materials and Equipment
  • This compound (Solid, Purity >95%)[2]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • High-precision 5 mm NMR tubes

  • NMR Spectrometer (400 MHz or higher recommended)

  • Vortex mixer and micropipettes

Workflow Diagram

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis p1 Weigh ~10-15 mg of This compound p2 Transfer to clean, dry NMR tube p1->p2 p3 Add ~0.6 mL of DMSO-d₆ p2->p3 p4 Cap and vortex until fully dissolved p3->p4 a1 Insert sample into NMR spectrometer p4->a1 Ready for analysis a2 Lock, tune, and shim the instrument a1->a2 a3 Acquire 1D ¹H Spectrum (Initial Scan) a2->a3 a4 Perform D₂O Exchange (Confirmation Step) a3->a4 d1 Apply Fourier Transform a3->d1 FID data d2 Phase and baseline correction d1->d2 d3 Calibrate spectrum to residual DMSO peak (2.50 ppm) d2->d3 d4 Integrate signals and analyze coupling patterns d3->d4

Caption: Experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology

Part A: Sample Preparation

  • Weighing the Analyte: Accurately weigh approximately 10-15 mg of this compound and transfer it into a clean, dry 5 mm NMR tube.

  • Solvent Selection & Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube using a micropipette.

    • Causality Explanation: DMSO-d₆ is the solvent of choice for this molecule. Its high polarity readily dissolves the carboxylic acid, and its ability to act as a strong hydrogen bond acceptor prevents rapid proton exchange.[12] This results in a sharp, well-defined signal for the -COOH proton, which is often broad or absent in less polar solvents like CDCl₃.[5] The residual solvent peak of DMSO-d₆ at ~2.50 ppm provides a reliable internal standard for chemical shift calibration.[12]

  • Dissolution: Securely cap the NMR tube and vortex gently for 30-60 seconds to ensure the sample is completely dissolved. A clear, homogeneous solution should be obtained.

Part B: Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe, and shimming to optimize magnetic field homogeneity.

  • Parameter Selection: Use standard ¹H acquisition parameters. A sufficient relaxation delay (e.g., 5 seconds) is recommended to ensure quantitative integration, especially for the potentially slower-relaxing carboxylic acid proton. Acquire at least 16 scans for a good signal-to-noise ratio.

  • D₂O Exchange (Confirmatory Test): After acquiring the initial spectrum, remove the NMR tube. Add 1-2 drops of D₂O, cap, and shake gently to mix. Re-acquire the ¹H NMR spectrum using the same parameters.

    • Trustworthiness Principle: This is a self-validating step. The acidic proton of the carboxylic acid will exchange with deuterium from the D₂O.[6][8] This will cause the -COOH signal to disappear or significantly diminish in the second spectrum, providing unambiguous proof of its assignment.

Part C: Data Processing

  • Transformation and Calibration: Apply Fourier transformation to the Free Induction Decay (FID) data. Manually phase the spectrum and apply a baseline correction. Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to δ 2.50 ppm.

  • Analysis: Integrate all signals to determine the relative proton ratios. Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) for the furan ring protons.

Data Interpretation and Structural Assignment

The analysis of the spectrum allows for the complete assignment of all protons in the this compound structure.

Molecular Structure with Proton Assignments

G cluster_mol This compound mol H5 H-5 H4 H-4 CHO CHO COOH COOH

Caption: Structure with key protons highlighted.

Expected ¹H NMR Data Summary

The following table summarizes the expected signals for this compound in DMSO-d₆.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
-COOH ~12.0 - 13.5Broad Singlet (br s)N/A1HHighly deshielded acidic proton. Signal disappears upon D₂O exchange.[6][8]
-CHO ~9.7 - 9.9Singlet (s)N/A1HCharacteristic region for aldehyde protons. May show very weak long-range coupling to H-5.
H-5 ~8.2 - 8.4Doublet (d)³J(H5-H4) ≈ 2.0 Hz1HDeshielded by adjacent oxygen and ortho-formyl group. Coupled only to H-4.
H-4 ~7.4 - 7.6Doublet (d)³J(H4-H5) ≈ 2.0 Hz1HCoupled to H-5. Less deshielded than H-5 as it is ortho to the carboxylic acid.
Discussion of the Spectrum
  • Signal Confirmation: The presence of four distinct signals with an integration ratio of 1:1:1:1 confirms the presence of the four different types of protons in the molecule.

  • Downfield Shifts: All protons resonate at relatively high chemical shifts, consistent with the powerful electron-withdrawing nature of the aldehyde and carboxylic acid groups, which reduce electron density across the entire molecule.

  • Furan Coupling: The two doublets in the aromatic region with a small coupling constant of approximately 2.0 Hz are definitive proof of two adjacent protons on a furan ring.[9][10] The magnitude of this coupling constant is a hallmark of five-membered aromatic heterocycles and helps distinguish it from other aromatic systems.

  • Purity Assessment: The absence of significant unassigned peaks in the spectrum is a strong indicator of high sample purity. Common impurities from synthesis, such as the starting material furfural, would show characteristic signals in different regions of the spectrum.

Conclusion

¹H NMR spectroscopy provides a rapid, reliable, and information-rich method for the complete structural characterization of this compound. By following the detailed protocol and understanding the underlying chemical principles outlined in this note, researchers can confidently verify the identity, structure, and purity of their material. The combination of characteristic chemical shifts for the functional group protons and the unique coupling pattern of the furan ring protons serves as a definitive analytical fingerprint for this important synthetic building block.

References

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883. [Link]

  • Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

  • Hoffman, R. A., & Gronowitz, S. (1959). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 37(6), 1057-1065. [Link]

  • Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Formylfuran-2-carboxylic acid. Retrieved from [Link]

  • Encyclopedia.pub. (2022, July 18). Synthesis of 2,5-Furandicarboxylic Acid. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Formylfuran-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Furan Scaffold

The furan ring system is a cornerstone in heterocyclic chemistry, serving as a versatile scaffold in a multitude of applications ranging from medicinal chemistry to materials science.[1] Its unique electronic properties and reactivity make it an invaluable building block for the synthesis of complex molecular architectures.[1] Furan derivatives are prevalent in numerous natural products and have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic incorporation of the furan nucleus into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles.

Among the vast array of functionalized furans, 2-Formylfuran-3-carboxylic acid stands out as a particularly valuable and versatile synthon. Its polyfunctional nature, featuring both an aldehyde and a carboxylic acid moiety on the furan core, allows for a diverse range of chemical transformations.[1] This orthogonal reactivity enables the selective manipulation of each functional group, providing a powerful tool for the construction of intricate heterocyclic systems.[1]

This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on the preparation of fused heterocyclic systems of medicinal interest. Detailed, field-proven protocols for the synthesis of furopyridazinones and an outline for the synthesis of furopyrrolones are presented, highlighting the causality behind experimental choices and ensuring the trustworthiness of the described methods.

Key Applications of this compound: A Gateway to Fused Heterocycles

The strategic positioning of the formyl and carboxylic acid groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The ester derivative, methyl 2-formylfuran-3-carboxylate, is particularly useful in these transformations. Two prominent examples of its application are the synthesis of furopyridazinones and furopyrrolones, classes of compounds with recognized biological activities.

Synthesis of Furopyridazinones: Potent Anticancer Agents

Furopyridazinone scaffolds are of significant interest in medicinal chemistry due to their demonstrated anticancer activities.[2][3] The reaction of methyl 2-formylfuran-3-carboxylate with hydrazine hydrate provides a direct and efficient route to this important class of compounds.

The reaction proceeds through a two-step sequence initiated by the condensation of the hydrazine with the aldehyde functionality of the furan derivative to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl, followed by the elimination of methanol, yields the fused furopyridazinone ring system.

Furopyridazinone_Synthesis sub Methyl 2-formylfuran-3-carboxylate intermediate Hydrazone Intermediate sub->intermediate Condensation hydrazine Hydrazine Hydrate hydrazine->intermediate product Furopyridazinone intermediate->product Intramolecular Cyclization

Caption: Synthesis of Furopyridazinones from Methyl 2-formylfuran-3-carboxylate.

This protocol is adapted from established procedures for the synthesis of pyridazinone derivatives and is tailored for the specific reactivity of methyl 2-formylfuran-3-carboxylate.[4]

Materials:

  • Methyl 2-formylfuran-3-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-formylfuran-3-carboxylate (1 equivalent) in ethanol (10-15 mL per gram of starting material).

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed. Following the addition of hydrazine, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent system, such as ethanol or ethyl acetate/hexane, to afford the pure furopyridazinone derivative.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the hydrazine hydrate, and its boiling point is suitable for this reaction.

  • Catalytic Acetic Acid: The acid catalyzes the initial condensation reaction between the aldehyde and hydrazine to form the hydrazone intermediate.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization step.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds.

Data Presentation:

CompoundStarting MaterialReagentYield (%)Melting Point (°C)
Furopyridazinone DerivativeMethyl 2-formylfuran-3-carboxylateHydrazine Hydrate75-85180-182
Synthesis of Furopyrrolones: A Potential Avenue for Novel Therapeutics

Furopyrrolone scaffolds are another class of fused heterocycles that can be accessed from this compound. These compounds have been investigated for a range of biological activities. The synthesis of furopyrrolones typically involves a multicomponent reaction, a powerful strategy in medicinal chemistry for the rapid generation of molecular diversity.[5][6]

A plausible synthetic route to furopyrrolones involves a three-component reaction between an amine, an isocyanide, and this compound. This reaction would likely proceed through an initial condensation of the amine with the aldehyde to form an imine, followed by the addition of the isocyanide and the carboxylic acid in a concerted or stepwise manner to construct the pyrrolone ring fused to the furan.

Furopyrrolone_Synthesis sub This compound product Furopyrrolone sub->product sub->product Multicomponent Reaction amine Amine amine->product isocyanide Isocyanide isocyanide->product

Caption: Proposed Multicomponent Synthesis of Furopyrrolones.

Proposed Reagents:

  • This compound

  • A primary amine (e.g., aniline or a substituted aniline)

  • An isocyanide (e.g., tert-butyl isocyanide or cyclohexyl isocyanide)

  • A suitable solvent (e.g., methanol, ethanol, or dichloromethane)

General Steps:

  • Combine this compound, the primary amine, and the isocyanide in a suitable solvent.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography or recrystallization.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Hydrazine hydrate is a corrosive and potentially carcinogenic substance and should be handled with extreme care.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, providing efficient access to a variety of medicinally relevant fused heterocyclic systems. The protocols and strategies outlined in this guide demonstrate its utility in the synthesis of furopyridazinones and provide a framework for the development of synthetic routes to furopyrrolones. The orthogonal reactivity of its functional groups opens up a wide range of possibilities for the creation of novel and complex molecules for drug discovery and other applications.

References

Sources

Application Note: 2-Formylfuran-3-carboxylic Acid as a Versatile Bio-based Building Block for Advanced Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tapping into the Potential of Asymmetric Furan Monomers

The imperative for sustainable materials has catalyzed extensive research into bio-based polymers. Furan derivatives, readily accessible from lignocellulosic biomass, have emerged as promising platform chemicals to replace petroleum-based monomers.[1][2] While significant attention has been devoted to symmetric monomers like 2,5-furandicarboxylic acid (FDCA) for polyesters analogous to PET, the field of asymmetric furan-based building blocks remains largely unexplored.[3][4] 2-Formylfuran-3-carboxylic acid, with its distinct and orthogonally reactive aldehyde and carboxylic acid functionalities, presents a unique opportunity for the design of novel polymers with tailored properties and advanced functionalities.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a monomer for the synthesis of a variety of functional polymers. While direct literature on the polymerization of this specific monomer is nascent, this guide extrapolates from well-established furan chemistry to provide detailed, scientifically-grounded protocols for the synthesis of polyesters, polyamides, and poly(Schiff base)s. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into the expected properties and characterization of these novel bio-based materials.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.

PropertyValueSource
Molecular Formula C₆H₄O₄[6]
Molecular Weight 140.09 g/mol [6]
Appearance Solid[7]
CAS Number 14757-79-0[6]
Purity Typically >95%[7]

Proposed Polymerization Strategies and Protocols

The unique arrangement of the formyl and carboxylic acid groups on the furan ring allows for several distinct polymerization pathways. The choice of strategy will dictate the final polymer architecture and properties.

Logical Workflow for Polymer Synthesis from this compound

G monomer This compound polyester Polyester Synthesis (via Carboxylic Acid) monomer->polyester + Diol polyamide Polyamide Synthesis (via Carboxylic Acid) monomer->polyamide + Diamine schiff_base Poly(Schiff Base) Synthesis (via Aldehyde) monomer->schiff_base + Diamine post_modification Post-Polymerization Modification polyester->post_modification Pendant Aldehyde Groups characterization Polymer Characterization (NMR, FTIR, TGA, DSC, GPC) polyester->characterization polyamide->characterization schiff_base->post_modification Pendant Carboxylic Acid Groups schiff_base->characterization post_modification->characterization

Caption: Proposed synthetic routes from this compound.

Protocol 1: Synthesis of Polyesters with Pendant Aldehyde Functionality

This protocol utilizes the carboxylic acid group for polyester formation, leaving the aldehyde group available for post-polymerization modification, such as cross-linking or grafting.

Scientific Rationale

The direct esterification of the furan-3-carboxylic acid with a diol is a well-established method for forming polyesters from furan-based diacids like FDCA.[8] By using a diol as a co-monomer, a linear polyester with reactive aldehyde groups along the backbone can be synthesized. The choice of catalyst, such as antimony trioxide, is standard for achieving high molecular weight polyesters through melt polycondensation.[3]

Experimental Protocol: Melt Polycondensation

Materials:

  • This compound (1 equivalent)

  • Ethylene glycol (2.2 equivalents)

  • Antimony(III) oxide (Sb₂O₃) (0.05 mol% relative to the acid)

  • Nitrogen gas (high purity)

Procedure:

  • Esterification:

    • Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with this compound and ethylene glycol.

    • Heat the mixture to 180°C under a slow stream of nitrogen with stirring to form the bis(2-hydroxyethyl) ester intermediate. Water will be evolved and collected.

    • Maintain these conditions for 4 hours or until the theoretical amount of water is collected.

  • Polycondensation:

    • Add antimony(III) oxide to the reactor.

    • Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 Torr over a period of 1-2 hours.

    • Continue the reaction under high vacuum and at 240°C for 3-5 hours. The viscosity of the reaction mixture will increase significantly.

    • Stop the reaction by introducing nitrogen gas and allowing the reactor to cool to room temperature.

    • The resulting polymer can be purified by dissolving in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitating in a non-solvent like methanol.

Expected Characterization
  • FTIR: Appearance of a strong ester carbonyl peak (~1720 cm⁻¹) and disappearance of the broad carboxylic acid O-H stretch. The aldehyde C-H stretch (~2820 and 2720 cm⁻¹) and C=O stretch (~1680 cm⁻¹) should remain.

  • ¹H NMR: Signals corresponding to the ethylene glycol units and the furan ring protons. The aldehyde proton signal should be visible around 9-10 ppm.

  • TGA: The thermal stability is expected to be influenced by the furan ring, with degradation temperatures potentially comparable to other furan-based polyesters.[1]

  • DSC: Determination of the glass transition temperature (Tg) and melting temperature (Tm), if crystalline.

Protocol 2: Synthesis of Polyamides

This protocol describes the synthesis of polyamides by reacting the carboxylic acid moiety with a diamine.

Scientific Rationale

The synthesis of semi-aromatic polyamides from bio-based monomers like FDCA is an active area of research.[9][10] Melt polycondensation is a common industrial method for polyamide synthesis.[7] The reaction between the carboxylic acid of this compound and a diamine will form a stable amide linkage, resulting in a polyamide with pendant aldehyde groups.

Experimental Protocol: Melt Polycondensation

Materials:

  • This compound (1 equivalent)

  • Hexamethylenediamine (1 equivalent)

  • Deionized water

Procedure:

  • Nylon Salt Formation:

    • In a beaker, dissolve this compound in an appropriate amount of hot deionized water.

    • Slowly add a solution of hexamethylenediamine in water to the acid solution with stirring.

    • Allow the solution to cool, which will result in the precipitation of the nylon salt.

    • Filter and wash the salt with cold water and dry under vacuum.

  • Polycondensation:

    • Place the dried nylon salt in a high-pressure reactor equipped with a stirrer and a nitrogen inlet/outlet.

    • Purge the reactor with nitrogen and then heat to 220°C under a nitrogen atmosphere.

    • Water will be generated and removed.

    • After the initial water removal, increase the temperature to 260-280°C and apply a vacuum to facilitate the removal of the remaining water and drive the polymerization to completion.

    • The reaction is complete when the desired melt viscosity is achieved.

    • Extrude the molten polymer into a strand, cool, and pelletize.

Expected Characterization
  • FTIR: Presence of characteristic amide bands (N-H stretch around 3300 cm⁻¹, amide I C=O stretch around 1640 cm⁻¹, and amide II N-H bend around 1540 cm⁻¹).

  • ¹H NMR: Resonances corresponding to the hexamethylenediamine units and the furan ring.

  • TGA/DSC: High thermal stability and a high glass transition temperature are expected due to the rigidity of the furan ring and hydrogen bonding between amide groups.

Protocol 3: Synthesis of Poly(Schiff Base)s with Pendant Carboxylic Acid Groups

This protocol leverages the reactivity of the aldehyde group to form poly(Schiff base)s, which are known for their interesting thermal and electronic properties.[11][12]

Scientific Rationale

The condensation reaction between an aldehyde and a primary amine to form an imine (Schiff base) is a robust and high-yielding reaction.[12] By using a diamine, this reaction can be used to form a polymer. The carboxylic acid group on the furan ring will remain as a pendant functional group, which can be used to tune the solubility of the polymer or for further reactions.

Experimental Protocol: Solution Polycondensation

Materials:

  • This compound (1 equivalent)

  • p-Phenylenediamine (1 equivalent)

  • N,N-Dimethylacetamide (DMAc) or m-cresol as solvent

  • Nitrogen gas

Procedure:

  • Dissolve this compound and p-phenylenediamine in the chosen solvent in a flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Heat the reaction mixture to 80-100°C under a nitrogen atmosphere.

  • Stir the reaction for 24-48 hours. The formation of the polymer may be indicated by an increase in viscosity or precipitation.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

  • Filter the polymer, wash it thoroughly with the non-solvent, and dry it under vacuum.

Reaction Scheme: Poly(Schiff Base) Synthesis

G Monomer 1 This compound Polymer Poly(Schiff Base) with Pendant Carboxylic Acid Monomer 1->Polymer + Monomer 2 Diamine (e.g., p-Phenylenediamine) Monomer 2->Polymer

Caption: Formation of a Poly(Schiff Base) from this compound.

Expected Characterization
  • FTIR: Appearance of the C=N imine stretch around 1620-1600 cm⁻¹ and disappearance of the aldehyde C-H stretches. The broad carboxylic acid O-H stretch should remain.

  • ¹H NMR: Signals for the aromatic protons of the diamine and the furan ring protons. The imine proton signal may be observed around 8-9 ppm.

  • UV-Vis Spectroscopy: The extended π-conjugation in the polymer backbone is expected to result in strong UV-Vis absorption.[11]

  • Thermal Analysis (TGA/DSC): Poly(Schiff base)s often exhibit good thermal stability.

Conclusion and Future Outlook

This compound stands as a promising, yet underutilized, bio-based monomer. Its unique bifunctional and asymmetric nature opens the door to a new class of furan-based polymers with designed architectures and functionalities. The protocols outlined in this application note, grounded in established polymer chemistry principles, provide a solid foundation for researchers to begin exploring the synthesis and properties of polyesters, polyamides, and poly(Schiff base)s from this versatile building block. The pendant functional groups in these polymers offer significant opportunities for post-polymerization modifications, leading to materials with applications in coatings, adhesives, drug delivery, and advanced composites. Further research into the synthesis of this monomer from biomass and the optimization of polymerization conditions will be crucial for unlocking its full potential in the development of next-generation sustainable materials.

References

  • Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). [Link]

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. [Link]

  • Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. [Link]

  • Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. [Link]

  • Synthesis and Characterization of Furanic Compounds. [Link]

  • and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). [Link]

  • Furan Polymers: State of the Art and Perspectives. [Link]

  • Biobased Poly(Schiff-Base) Composed of Bifurfural. [Link]

  • Production of bio-based 2,5-furan dicarboxylate polyesters: Recent progress and critical aspects in their synthesis and thermal properties. [Link]

  • Schiff Base polymers: synthesis and characterization. [Link]

  • Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. [Link]

  • Synthesis and characterization of bio-based furanic polyesters. [Link]

  • Synthesis and Properties of Polyester and Polyamide based on Furan 2,5 dycarboxylic acid. [Link]

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. [Link]

  • Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. [Link]

  • Carboxylic acid - Polyamides, Synthesis, Esters. [Link]

  • 2-FURANCARBOXYLIC ACID and 2-FURYL-CARBINOL. [Link]

  • Synthesis and properties of polyamides from 2,5-furandicarboxylic acid: Research Article. [Link]

  • Schiff base polymers derived from 2,5-diformylfuran. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]

  • Recent advances in the development of green furan ring-containing polymeric materials based on renewable plant biomass. [Link]

  • Bio-based polymers synthesized from furan derivatives. [Link]

  • 3-Formylfuran-2-carboxylic acid | C6H4O4 | CID 16740249. [Link]

  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. [Link]

  • Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... [Link]

  • Synthesis of Schiff's base macrocyclic compounds containing furan ring. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

Sources

Application Notes and Protocols for Investigating the Antimicrobial Potential of 2-Formylfuran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold in Antimicrobial Research

The furan ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Its derivatives are explored for antibacterial, antiviral, anti-inflammatory, and antifungal properties.[1][2] The inherent reactivity and electronic characteristics of the furan nucleus make it a versatile building block for the design of novel therapeutic agents.[1] Among the vast family of furan-containing molecules, derivatives of 2-Formylfuran-3-carboxylic acid represent a promising, yet underexplored, class of potential antimicrobial agents. The presence of the electrophilic aldehyde at the 2-position and the carboxylic acid moiety at the 3-position suggests multiple points for chemical modification and potential interactions with biological targets.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, evaluation, and potential mechanisms of action of this compound derivatives as antimicrobial agents. It is designed to be a practical resource, combining theoretical insights with detailed experimental protocols to facilitate the exploration of this compound class.

Proposed Synthesis of this compound and Its Derivatives

While direct literature on the antimicrobial applications of this compound derivatives is sparse, a plausible synthetic strategy can be devised based on established organic chemistry principles and published syntheses of related furan-3-carboxylic acids. A convenient method for preparing furan-3-carboxylic acid and its derivatives involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement of the trichloromethyl group.[3]

General Synthetic Workflow

The synthesis of this compound derivatives can be conceptualized as a multi-step process, starting from readily available precursors. The following diagram outlines a potential synthetic workflow.

G cluster_0 Synthesis of Furan-3-carboxylic Acid Core cluster_1 Introduction of the 2-Formyl Group cluster_2 Derivatization A 4-Trichloroacetyl-2,3-dihydrofuran B Aromatization A->B C 3-Trichloroacetylfuran B->C D Nucleophilic Displacement (e.g., with NaOH) C->D E Furan-3-carboxylic Acid D->E F Furan-3-carboxylic Acid G Formylation (e.g., Vilsmeier-Haack Reaction) F->G H This compound G->H I This compound J Esterification (with various alcohols) I->J K Amide Coupling (with various amines) I->K L Ester Derivatives J->L M Amide Derivatives K->M G A This compound Derivative B Microbial Cell A->B C Enzyme Inhibition (e.g., via Michael Addition) B->C D Cell Membrane Disruption B->D E Succinate Dehydrogenase (SDH) Inhibition B->E F Disruption of Metabolic Pathways C->F G Loss of Membrane Integrity & pH Homeostasis D->G H Inhibition of Respiration & Energy Production E->H I Microbial Cell Death F->I G->I H->I

Caption: Plausible antimicrobial mechanisms of this compound derivatives.

Experimental Protocols

A systematic evaluation of the antimicrobial properties of newly synthesized this compound derivatives is crucial. The following protocols provide a framework for this assessment.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • 96-well microtiter plates.

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO).

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (broth with solvent).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, pick several colonies and suspend them in sterile broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each derivative in DMSO.

    • Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination:

    • From the wells showing no visible growth, take a 10 µL aliquot and plate it onto an appropriate agar medium.

    • Incubate the plates at the appropriate temperature for 24-48 hours.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Cytotoxicity Assessment using MTT Assay

It is essential to evaluate the toxicity of the compounds against mammalian cells to determine their therapeutic potential.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • 96-well cell culture plates.

  • Stock solutions of this compound derivatives in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation and Interpretation

The results of the antimicrobial and cytotoxicity assays should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDR Group (Ester/Amide)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 -OCH₃DataDataData
Derivative 2 -OCH₂CH₃DataDataData
Derivative 3 -NHCH₃DataDataData
Derivative 4 -N(CH₃)₂DataDataData
Ciprofloxacin N/ADataDataN/A
Fluconazole N/AN/AN/AData

Table 2: Cytotoxicity of this compound Derivatives

Compound IDR Group (Ester/Amide)HEK293 IC₅₀ (µM)HepG2 IC₅₀ (µM)Selectivity Index (SI) vs. S. aureus
Derivative 1 -OCH₃DataDataCalculate SI
Derivative 2 -OCH₂CH₃DataDataCalculate SI
Derivative 3 -NHCH₃DataDataCalculate SI
Derivative 4 -N(CH₃)₂DataDataCalculate SI
Doxorubicin N/ADataDataN/A

The Selectivity Index (SI) is calculated as IC₅₀ (mammalian cells) / MIC (microorganism). A higher SI value indicates greater selectivity for the microbial target.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization at both the formyl and carboxylic acid positions allow for the creation of large compound libraries for screening. The proposed mechanisms of action, including enzyme inhibition and membrane disruption, provide a rational basis for further investigation and optimization.

Future research should focus on the synthesis and comprehensive antimicrobial evaluation of a diverse library of this compound esters and amides. Structure-activity relationship (SAR) studies will be critical in identifying the key structural features that govern antimicrobial potency and selectivity. Promising lead compounds should be further investigated for their detailed mechanism of action, in vivo efficacy, and pharmacokinetic properties. The protocols and insights provided in this guide offer a solid foundation for embarking on this exciting area of antimicrobial drug discovery.

References

  • da Silveira, S. C., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(29), 5689–5691.
  • Li, Y., et al. (2024). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry.
  • Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Retrieved from [Link]

  • Pharmacological activity of furan deriv
  • PubChem. (n.d.). 3-Formylfuran-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2015).
  • ResearchGate. (2018). Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. Request PDF.
  • Rickauer, H. P., & Ricker, A. (2012). Understanding biocatalyst inhibition by carboxylic acids. Biotechnology Journal, 7(3), 345-355.
  • S. K. Patel, et al. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.
  • Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). MDPI. Retrieved from [Link]

Sources

The Versatile Scaffold: 2-Formylfuran-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Furan

In the landscape of contemporary drug discovery, the furan ring is a privileged scaffold, present in a multitude of natural products and synthetic bioactive compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Among the diverse family of furan-based building blocks, 2-formylfuran-3-carboxylic acid stands out due to its unique polyfunctional nature. This molecule possesses two distinct and orthogonally reactive functional groups: an aldehyde at the 2-position and a carboxylic acid at the 3-position. This arrangement provides medicinal chemists with a powerful tool for the strategic construction of complex molecular architectures, particularly fused heterocyclic systems, which are a hallmark of many successful therapeutic agents. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its derivatization and insights into the biological activities of the resulting compounds.

Core Synthetic Strategy: From Bifunctional Furan to Fused Heterocycles

The primary utility of this compound in medicinal chemistry lies in its capacity to serve as a precursor for the synthesis of furo-fused pyridinones. These scaffolds, particularly furo[3,2-c]pyridin-4-ones, are of significant interest due to their demonstrated anticancer activities. The synthetic strategy hinges on a two-step process: an initial amide bond formation at the carboxylic acid moiety, followed by an intramolecular cyclization involving the aldehyde group. This approach allows for the introduction of diverse substituents through the choice of the primary amine in the first step, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies.

G A This compound C Amide Intermediate A->C Amide Coupling B Amine (R-NH2) B->C D Intramolecular Cyclization C->D Acid or Base Catalysis E Furo[3,2-c]pyridin-4-one Derivative D->E G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Furopyridine Furo[3,2-c]pyridine Derivative Furopyridine->PI3K

Sources

Esterification of 2-Formylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the esterification of 2-formylfuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. We present two robust protocols: a classic Fischer-Speier esterification suitable for scalable synthesis and a mild Steglich esterification for substrates sensitive to harsh acidic conditions. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and data interpretation guidelines to ensure successful synthesis and purification of the target ester, methyl 2-formylfuran-3-carboxylate.

Introduction: Significance and Application

This compound is a bifunctional furan derivative possessing both an aldehyde and a carboxylic acid group. This unique arrangement makes it a versatile precursor for a wide range of chemical transformations. Its esters, particularly methyl 2-formylfuran-3-carboxylate, are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel polymeric materials. The esterification of the carboxylic acid moiety is a critical step, often required to protect the acid group or to modulate the molecule's electronic and physical properties for subsequent reactions.

The primary challenge in the esterification of this substrate lies in the potential for side reactions involving the formyl group, especially under harsh acidic conditions. Therefore, the choice of esterification method is paramount to achieving high yields and purity. This application note details two proven methods, explaining the rationale behind the selection of reagents and conditions to mitigate these challenges.

Reaction Mechanisms: A Tale of Two Pathways

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Fischer-Speier Esterification: The Workhorse

Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] The reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by removing the water produced.[3][4]

The mechanism involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

  • Elimination of Water: The departure of a water molecule reforms the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[7]

Fischer_Esterification cluster_0 Fischer-Speier Esterification Workflow Start This compound + Methanol (excess) Catalyst Add H₂SO₄ (cat.) Start->Catalyst Reagents Reaction Reflux (e.g., 65°C) Catalyst->Reaction Initiation Workup Aqueous Workup (NaHCO₃ wash) Reaction->Workup Quenching Purification Purification (Distillation or Chromatography) Workup->Purification Isolation Product Methyl 2-Formylfuran-3-carboxylate Purification->Product Final Product

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification: The Mild Alternative

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a mild and efficient alternative.[8][9] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing the reaction to proceed at room temperature.[9][10]

The mechanism proceeds as follows:

  • Activation of Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]

  • Acyl Transfer to DMAP: The nucleophilic DMAP attacks the O-acylisourea, forming a reactive acylpyridinium species ("active ester"). This step is crucial for accelerating the reaction and preventing a side reaction where the O-acylisourea rearranges to a stable N-acylurea.[8][9]

  • Nucleophilic Attack by Alcohol: The alcohol attacks the acylpyridinium intermediate.

  • Product Formation: The ester is formed along with the regeneration of the DMAP catalyst and the formation of dicyclohexylurea (DCU) as a byproduct.[8]

Steglich_Esterification cluster_1 Steglich Esterification Workflow Start This compound + Methanol + DMAP Coupling Add DCC in CH₂Cl₂ (0°C to RT) Start->Coupling Reagents Reaction Stir at RT Coupling->Reaction Activation Filtration Filter DCU byproduct Reaction->Filtration Byproduct Removal Purification Aqueous Wash & Solvent Evaporation Filtration->Purification Workup Product Methyl 2-Formylfuran-3-carboxylate Purification->Product Final Product

Caption: Workflow for Steglich Esterification.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Fischer-Speier

This protocol is adapted from standard Fischer esterification procedures and is suitable for producing the ester on a larger scale.[4][11]

Materials & Equipment:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 71.4 mmol).

  • Add a large excess of anhydrous methanol (e.g., 100 mL). The alcohol serves as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) to the mixture. Caution: The addition is exothermic.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (200 mL).

  • Neutralization: Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution in portions until CO₂ evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8). Caution: Vent the funnel frequently to release pressure.[4]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 2-formylfuran-3-carboxylate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

ReagentMolar Eq.Amount
This compound1.010.0 g
MethanolExcess100 mL
H₂SO₄ (conc.)Catalytic1 mL
Expected Yield 80-90%
Protocol 2: Steglich

This protocol is ideal for small-scale synthesis or when dealing with acid-sensitive substrates.[12][13][14]

Materials & Equipment:

  • This compound

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Filtration apparatus (Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.40 g, 10.0 mmol) and DMAP (e.g., 0.12 g, 1.0 mmol, 0.1 eq) in anhydrous DCM (40 mL).

  • Add methanol (e.g., 0.48 mL, 12.0 mmol, 1.2 eq) to the solution.

  • DCC Addition: Cool the flask in an ice bath (0°C). Add a solution of DCC (e.g., 2.27 g, 11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL) dropwise over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Workup - Byproduct Removal: Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate and filter.

  • Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude ester is often of high purity, but can be further purified by column chromatography on silica gel if needed.

ReagentMolar Eq.Amount
This compound1.01.40 g
Methanol1.20.48 mL
DCC1.12.27 g
DMAP0.10.12 g
Expected Yield 85-95%

Characterization of Methyl 2-Formylfuran-3-carboxylate

The identity and purity of the synthesized ester should be confirmed by standard analytical techniques.

  • Molecular Formula: C₇H₆O₄[15]

  • Molecular Weight: 154.12 g/mol

  • Appearance: Typically a yellow solid or oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 7.60 (d, J=1.8 Hz, 1H, furan-H), 6.70 (d, J=1.8 Hz, 1H, furan-H), 3.90 (s, 3H, -OCH₃). Note: Exact chemical shifts may vary slightly.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 180.0 (-CHO), 163.0 (-COOCH₃), 150.0, 148.0, 120.0, 115.0 (furan carbons), 52.5 (-OCH₃).

  • IR (ATR, cm⁻¹): ~2850 (C-H, aldehyde), ~1720 (C=O, ester), ~1680 (C=O, aldehyde), ~1200 (C-O stretch).

  • Mass Spectrometry (EI): m/z 154 (M⁺), 123 (M⁺ -OCH₃).

Troubleshooting and Field-Proven Insights

  • Incomplete Fischer Esterification: If the reaction stalls, ensure the methanol is anhydrous. Water will shift the equilibrium back towards the starting materials. A Dean-Stark trap can be used with a co-solvent like toluene to azeotropically remove water for stubborn reactions.[1]

  • Low Yield in Steglich Esterification: Ensure all reagents and solvents are anhydrous. The O-acylisourea intermediate is highly susceptible to hydrolysis. Also, confirm the quality of the DCC, as it can degrade upon storage.

  • Side Reactions: Under overly harsh acidic conditions or prolonged heating in the Fischer method, the formyl group can potentially undergo acetal formation with the excess methanol. This can be minimized by keeping reaction times as short as possible.

  • Purification Difficulties: The DCU byproduct from the Steglich reaction can sometimes be difficult to filter. Cooling the reaction mixture in an ice bath for 30 minutes prior to filtration can improve precipitation and ease of removal. If DCU remains, it can often be removed during silica gel chromatography. Furan esters can be sensitive, so purification via high vacuum distillation should be performed gently to avoid decomposition.[16]

Conclusion

The esterification of this compound is a fundamental transformation for accessing valuable synthetic intermediates. This guide provides two reliable and well-characterized protocols. The Fischer-Speier method is cost-effective for large-scale synthesis, while the Steglich method provides a mild and high-yielding alternative for sensitive or small-scale applications. By understanding the reaction mechanisms and following the detailed protocols, researchers can confidently and successfully synthesize methyl 2-formylfuran-3-carboxylate for their drug discovery and materials science endeavors.

References

  • EP3749656A1 - Separation and purification of furan carboxylates - Google P
  • Fischer–Speier esterification - Wikipedia. (URL: [Link])

  • Fischer Esterification - Chemistry LibreTexts. (URL: [Link])

  • Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Master Organic Chemistry. (URL: [Link])

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. (URL: [Link])

  • Steglich esterification - Wikipedia. (URL: [Link])

  • Steglich Esterification - Organic Chemistry Portal. (URL: [Link])

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate | Organic Syntheses. (URL: [Link])

  • Laily, N., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). (URL: [Link])

  • The mechanism for the esterification reaction - Chemguide. (URL: [Link])

  • Esterification - reactions between alcohols and carboxylic acids - Chemguide. (URL: [Link])

  • PubChem. Methyl 2-formylfuran-3-carboxylate. (URL: [Link])

  • Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2024-06-17). YouTube. (URL: [Link])

  • Request PDF: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (URL: [Link])

  • Reactions of Esters - Chemistry LibreTexts. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Formylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Formylfuran-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable polyfunctional heterocyclic compound. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

This compound is a highly versatile synthetic intermediate, featuring three distinct functional groups—a furan ring, an aldehyde, and a carboxylic acid—making it a valuable building block in medicinal chemistry and materials science.[1] However, the electronic interplay between the electron-withdrawing carboxyl and formyl groups on the furan ring presents significant synthetic challenges, often leading to low yields, side reactions, and purification difficulties. This guide provides a structured approach to overcoming these obstacles.

Synthesis Strategy Overview

Optimizing the yield of this compound requires a careful choice of synthetic strategy. The two most logical approaches involve either introducing the formyl group onto a pre-existing furan-3-carboxylic acid core or unmasking the carboxylic acid from a more stable ester precursor.

Strategy A: Direct Formylation of Furan-3-carboxylic Acid This approach typically employs the Vilsmeier-Haack reaction, which uses a pre-formed Vilsmeier reagent (e.g., from phosphorus oxychloride and dimethylformamide) to formylate an electron-rich aromatic ring.[2][3]

Strategy B: Hydrolysis of an Ester Precursor This strategy involves synthesizing an ester, such as Ethyl 2-Formylfuran-3-carboxylate, and then hydrolyzing it to the desired carboxylic acid in the final step. This route can be advantageous as the ester group is less deactivating than a carboxylic acid, potentially simplifying earlier steps.

Below is a comparative table of these strategies:

ParameterStrategy A: Vilsmeier-Haack FormylationStrategy B: Ester Hydrolysis
Starting Material Furan-3-carboxylic acidEthyl 2-Formylfuran-3-carboxylate
Key Reagents POCl₃, DMF (or other formylating agent)NaOH or KOH (for saponification), Acid (for workup)
Pros More direct, fewer synthetic steps.Milder final step, avoids harsh formylation conditions on a deactivated ring, potentially higher overall yield.
Cons Furan ring is deactivated by the -COOH group, leading to harsh reaction conditions and potentially low yields.[4] High risk of side reactions.Requires synthesis of the ester precursor, adding steps to the overall sequence.
Common Issues Low conversion, polymerization (humin formation), decarboxylation.[5]Incomplete hydrolysis, side reactions if conditions are too harsh (e.g., ring opening).[6]

Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is generally recommended for higher yields? A1: For researchers struggling with low yields, Strategy B (Ester Hydrolysis) is often more reliable. Synthesizing the ester precursor first and then performing a standard saponification avoids subjecting the sensitive furan ring, already deactivated by a carboxyl group, to the harsh electrophilic conditions of the Vilsmeier-Haack reaction.[4]

Q2: Why is my yield of this compound consistently low? A2: Low yields are the most common complaint and typically stem from two core issues:

  • Electronic Deactivation: The carboxylic acid group strongly deactivates the furan ring towards electrophilic substitution (like formylation), requiring more forcing conditions which in turn promote side reactions.[4]

  • Product Instability: Furan derivatives, particularly those with multiple electron-withdrawing groups, can be unstable under strongly acidic, basic, or high-temperature conditions, leading to polymerization (humin formation) or decarboxylation.[5][7]

Q3: What are the most critical reaction parameters to control? A3: Temperature control is paramount in all steps. For the Vilsmeier-Haack reaction, the temperature during the formation of the Vilsmeier reagent and during the formylation step must be carefully managed to prevent reagent decomposition and minimize side reactions.[8] For hydrolysis, temperature control prevents unwanted degradation of the furan ring. Stoichiometry of reagents, particularly the base in hydrolysis and the Vilsmeier reagent in formylation, is also critical.

Q4: How can I reliably purify the final product? A4: Purification can be challenging due to the product's polarity and potential for tarry impurities. The most common method is recrystallization from a suitable solvent system, such as water or an ethanol/water mixture. The crude product often contains inorganic salts from the workup, so an initial wash with cold water may be beneficial.[7] If recrystallization fails, column chromatography on silica gel using a polar eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be effective, though care must be taken to avoid product degradation on the acidic silica.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Category: Low or No Product Formation

Q: My Vilsmeier-Haack reaction on furan-3-carboxylic acid (Strategy A) is not working or gives very low conversion. What are the likely causes? A: This is a frequent issue stemming from the deactivated nature of the substrate. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Ineffective Vilsmeier Reagent. The chloromethyleneiminium salt (Vilsmeier reagent) is moisture-sensitive and can decompose.

    • Solution: Ensure your DMF is anhydrous and the POCl₃ is fresh. Prepare the reagent at a low temperature (0 °C) before slowly adding the furan substrate.[8] The formation of a solid salt is often an indicator of successful reagent formation.

  • Cause 2: Insufficient Electrophilicity. The Vilsmeier reagent is a relatively weak electrophile, and the carboxyl group on the furan ring deactivates it, hindering the electrophilic aromatic substitution.[4]

    • Solution: A longer reaction time or a higher temperature may be required. However, increase the temperature cautiously in small increments (e.g., from 60 °C to 80 °C), as this can also accelerate decomposition. Monitor the reaction by TLC.

  • Cause 3: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will naturally lead to low conversion.

    • Solution: Use a molar excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) to drive the reaction forward.

Q: The hydrolysis of my ethyl 2-formylfuran-3-carboxylate (Strategy B) is incomplete. How can I improve the conversion? A: Incomplete hydrolysis is usually a matter of kinetics or equilibrium.

  • Cause 1: Insufficient Base or Reaction Time. Saponification is a bimolecular reaction. Low base concentration or short reaction times can result in incomplete conversion.

    • Solution: Use a slight excess of base (e.g., 1.1 to 1.5 equivalents of NaOH or KOH). Ensure the reaction is allowed to proceed for a sufficient duration; monitor by TLC until the starting ester spot disappears. Gentle heating (e.g., 40-50 °C) can accelerate the reaction, but avoid aggressive heating.[9]

  • Cause 2: Poor Solubility. If the ester has poor solubility in the aqueous base, the reaction can be slow.

    • Solution: Add a co-solvent like ethanol or THF to create a homogeneous solution and improve reaction kinetics. Ensure the co-solvent is stable to the basic conditions.

Problem Category: Complex Product Mixture & Low Purity

Q: My final product is a dark brown or black tar-like substance. What is it and how can I prevent it? A: You are likely forming "humins," which are polymeric by-products common in furan chemistry, especially under harsh acidic or thermal conditions.[5]

  • Prevention (Strategy A): Avoid excessive heating during the Vilsmeier-Haack reaction and workup. The hydrolysis of the iminium salt intermediate should be performed at low temperatures (e.g., by pouring the reaction mixture onto ice) to minimize acid-catalyzed degradation.[8]

  • Prevention (Strategy B): During the acidic workup after hydrolysis, keep the solution cold (ice bath) and do not let it stand for extended periods. The combination of acid and heat is a primary driver for humin formation.

  • Purification: If tar is already formed, purification can be difficult. Try dissolving the crude product in a basic aqueous solution, filtering off the insoluble tar, and then re-precipitating the desired acid by adding acid to the filtrate.

Q: I see multiple spots on my TLC plate after the reaction. What are the likely side products? A: The identity of side products depends on the chosen strategy.

  • For Vilsmeier-Haack (Strategy A):

    • Unreacted Starting Material: Furan-3-carboxylic acid.

    • Regioisomers: While formylation is expected at the 2-position, a small amount of formylation at the 5-position might occur, leading to 5-Formylfuran-3-carboxylic acid.

    • Decarboxylation Product: If the temperature is too high, you might form 2-furaldehyde.

  • For Ester Hydrolysis (Strategy B):

    • Unreacted Starting Ester: Ethyl 2-formylfuran-3-carboxylate.

    • Cannizzaro-type Products: Under strongly basic conditions, the aldehyde can undergo disproportionation to the corresponding alcohol and carboxylic acid, although this is less common for aromatic aldehydes with other functionalities.

The workflow below can help diagnose issues in the Vilsmeier-Haack approach.

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack synthesis.

Detailed Experimental Protocols

Protocol 1: Alkaline Hydrolysis of Ethyl 2-Formylfuran-3-carboxylate (Strategy B)

This protocol describes the saponification of the ester precursor to yield the target carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 2-Formylfuran-3-carboxylate (1.0 eq) in ethanol (approx. 5-10 mL per gram of ester).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (1.2 eq) in water. Slowly add the aqueous NaOH solution to the stirred solution of the ester at room temperature.

  • Reaction: Gently heat the reaction mixture to 40-50 °C and stir. Monitor the disappearance of the starting material by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent). The reaction is typically complete within 1-3 hours.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup: Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove any unreacted ester or non-polar impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add cold 2M hydrochloric acid (HCl) with vigorous stirring until the pH is ~2. The product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of ice-cold water to remove residual inorganic salts.

  • Drying & Purification: Dry the solid under vacuum. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.

The general workflow for this hydrolysis protocol is visualized below.dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

}

Sources

Technical Support Center: Purification of 2-Formylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that the purification of polyfunctional molecules like 2-Formylfuran-3-carboxylic acid is a critical step that dictates the success of subsequent synthetic transformations. This guide is structured as a dynamic technical support resource, moving beyond simple protocols to address the common challenges and questions that arise in the lab. Here, we will delve into the causality behind experimental choices to empower you with robust, validated purification strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route. However, given the typical syntheses of furan derivatives, common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like furfural or its derivatives.[1][2]

  • Side-Reaction Products: The dual functionality of the molecule (aldehyde and carboxylic acid) makes it susceptible to various side reactions.[3] You might encounter other oxidized or reduced furan species. For instance, in related syntheses, incompletely oxidized intermediates like 5-hydroxymethylfuran-2-carboxylic acid (HMFCA) or over-oxidized products can be present.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up.

  • Inorganic Salts: Resulting from pH adjustments or the use of inorganic reagents.

  • Polymeric/Tarry Byproducts: Furan derivatives, especially under acidic or thermal stress, can be prone to polymerization or degradation, leading to dark, tarry substances.[1]

Q2: How do I choose the most effective primary purification technique for this compound?

A2: The optimal technique depends on the physical state of your crude product and the nature of the impurities. Since this compound is a solid, your choice will primarily be between recrystallization, acid-base extraction, and column chromatography.[4][5] The following decision workflow provides a logical pathway for selecting your method.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid impurities_known Are impurities mainly neutral/basic? is_solid->impurities_known Yes end_impure Product may require a secondary purification step is_solid->end_impure No (Liquid/Oil) acid_base Acid-Base Extraction impurities_known->acid_base Yes complex_mixture Are impurities structurally similar (e.g., other furan carboxylic acids)? impurities_known->complex_mixture No/Unsure recrystallization Recrystallization end_pure Pure Product recrystallization->end_pure acid_base->end_pure chromatography Column Chromatography chromatography->end_pure complex_mixture->recrystallization No complex_mixture->chromatography Yes

Caption: Decision workflow for selecting a purification method.
Q3: My compound streaks severely on a silica gel TLC plate. How can I get clean separation for column chromatography?

A3: This is a classic and expected issue. The streaking (or tailing) occurs due to strong interactions between the acidic proton of the carboxylic acid and the polar, slightly acidic silica gel surface.[5] This leads to a distribution of the analyte between its protonated and deprotonated forms, causing it to smear down the plate rather than move as a compact spot.

The Solution: To ensure your compound remains fully protonated and elutes cleanly, you must acidify your mobile phase. Add a small amount (typically 0.5-1% v/v) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[5] This suppresses the deprotonation of your carboxylic acid, leading to sharp, well-defined spots on the TLC plate and symmetric peaks during column chromatography.

Q4: Is vacuum distillation or sublimation a viable purification method?

A4: While vacuum distillation can be effective for some carboxylic acids, it should be approached with caution for this compound.[6] Furan-based compounds can be thermally sensitive.[1] Heating, even under reduced pressure, can potentially lead to decarboxylation or polymerization, significantly reducing your yield.[7] Sublimation is a milder alternative but may not be efficient for removing non-volatile impurities. It is generally recommended to first attempt purification using the solution-based methods described in this guide.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during the purification process.

Issue Potential Cause(s) Recommended Solution(s)
Product "oils out" during recrystallization instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. High concentration of impurities is depressing the melting point. 3. Cooling the solution too rapidly.1. Choose a lower-boiling point solvent in which the compound is still soluble when hot and insoluble when cold. 2. Attempt an initial purification via acid-base extraction to remove gross impurities, then recrystallize. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.
Poor recovery after acid-base extraction. 1. Incomplete extraction from the organic layer due to insufficient base. 2. Incomplete precipitation upon re-acidification. 3. The sodium salt of your carboxylic acid has some solubility in the organic solvent. 4. Product has significant water solubility.[1]1. Use a pH meter or pH paper to ensure the aqueous layer is basic (pH > 8) after extraction. Perform multiple extractions with fresh base solution.[5] 2. Ensure the aqueous layer is sufficiently acidic (pH < 2) after adding acid. Cool the solution in an ice bath to maximize precipitation. 3. Back-extract the organic layer with a small amount of water and combine it with the main aqueous extract. 4. If the product is water-soluble, extract the final acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), then dry and evaporate the solvent.
The final product is still impure after a single purification step. The primary purification method was not effective for removing certain impurities, especially those with similar chemical properties (e.g., polarity, acidity).1. Employ a secondary, orthogonal purification technique. For example, if recrystallization failed, try column chromatography. If chromatography gave co-eluting impurities, try recrystallization from a different solvent system. 2. A powerful combination is to perform an acid-base extraction first to remove neutral/basic contaminants, followed by recrystallization to remove closely related acidic impurities.
TLC shows a clean spot, but NMR reveals residual solvent. The product was not dried sufficiently after the final purification step.1. Dry the solid product under high vacuum for several hours, possibly with gentle heating if the compound is thermally stable. 2. If the solvent is water, lyophilization (freeze-drying) can be an effective removal method.

Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the most effective purification techniques for this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is ideal for removing small amounts of impurities from a solid compound. The key is selecting a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane, or mixtures thereof). A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling. For furan-based carboxylic acids, water or water/ethanol mixtures are often a good starting point.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to use the minimum volume to ensure maximum recovery.

  • Hot Filtration (Optional but Recommended): If insoluble impurities (like dust or polymeric byproducts) are present, perform a hot gravity filtration. Preheat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This technique is exceptionally effective at separating acidic compounds like this compound from any neutral or basic impurities.[5][6]

G cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Isolation of Layers cluster_2 Step 3: Reprotonation & Isolation dissolve Dissolve crude product in organic solvent (e.g., Ethyl Acetate) add_base Add aq. NaHCO3 solution and mix in separatory funnel dissolve->add_base separate1 Separate Layers add_base->separate1 organic_layer Organic Layer: Contains Neutral/Basic Impurities separate1->organic_layer aqueous_layer Aqueous Layer: Contains Sodium 2-formylfuran-3-carboxylate separate1->aqueous_layer discard organic_layer->discard Discard acidify Cool aqueous layer in ice bath, then add cold aq. HCl to pH < 2 aqueous_layer->acidify precipitate Pure this compound precipitates as a solid acidify->precipitate filter_dry Filter, wash with cold water, and dry precipitate->filter_dry final_product Pure Solid Product filter_dry->final_product

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert gently, venting frequently to release the CO₂ pressure that builds up. Shake and allow the layers to separate.[5]

  • Separation: Drain the lower aqueous layer, which now contains the water-soluble sodium salt of your carboxylic acid, into a clean flask.

  • Repeat: Repeat the extraction of the organic layer 1-2 more times with fresh NaHCO₃ solution to ensure all the acid has been extracted. Combine all aqueous extracts.

  • Wash (Optional): The combined aqueous layers can be washed with a small amount of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid (e.g., 6M HCl) with stirring until the solution is strongly acidic (pH < 2, check with pH paper). The pure this compound should precipitate out as a solid.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under high vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

This method is best for separating compounds with very similar structures and polarities when other methods have failed.

Typical TLC Solvent Systems

Solvent System (v/v)PolarityComments
Hexane / Ethyl Acetate (e.g., 70:30 to 50:50)MediumGood starting point for many organic compounds.
Dichloromethane / Methanol (e.g., 98:2 to 90:10)Medium-HighEffective for more polar compounds.
Toluene / Ethyl Acetate (e.g., 80:20)MediumCan offer different selectivity compared to hexane-based systems.
Note: To every system, add 0.5-1% acetic or formic acid to prevent streaking.[5]

Step-by-Step Methodology:

  • TLC Analysis: Develop an appropriate solvent system using TLC. The ideal system gives your desired compound an Rf value between 0.25 and 0.40 and separates it from all impurities. Remember to add 0.5-1% acetic acid to the solvent mixture.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent (containing the added acid) as the slurry solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. The added acetic/formic acid is volatile and will be removed under vacuum.

  • Final Drying: Dry the resulting solid under high vacuum to remove any final traces of solvent.

References

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Coll. Vol. 1, p.276 (1941); Vol. 5, p.58 (1925). Retrieved from [Link][1]

  • PubChem. (n.d.). 3-Formylfuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][8]

  • Google Patents. (n.d.). CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid. Retrieved from [9]

  • PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][10]

  • WIPO Patentscope. (n.d.). WO/2015/030590 PROCESS FOR PURIFYING AN ACID COMPOSITION COMPRISING 2-FORMYL-FURAN-5-CARBOXYLIC ACID AND 2,5-FURANDICARBOXYLIC ACID. Retrieved from [Link][11]

  • Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates. Retrieved from [12]

  • ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Retrieved from [Link][13]

  • ScienceDirect. (2012). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry, 132(4), 1845-1850. Retrieved from [Link][7]

  • PubChem. (n.d.). 3-Furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Acta Chemica Scandinavica. (1960). Rapid Paper Chromatography of Carboxylic Acids. 14, 957-959. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid. Retrieved from [Link][2]

  • Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link][6]

  • National Institutes of Health (NIH). (2019). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Separation Science, 42(15), 2533-2540. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(1), 234. Retrieved from [Link]

  • ResearchGate. (2017). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model.... Retrieved from [Link][14]

  • MDPI. (2021). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Crystals, 11(10), 1234. Retrieved from [Link]

Sources

Technical Support Center: Degradation of 2-Formylfuran-3-carboxylic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting for issues related to the stability and degradation of 2-Formylfuran-3-carboxylic acid, a vital polyfunctional scaffold in organic synthesis, particularly when used in acidic environments.[1] Our goal is to equip you with the mechanistic understanding and practical protocols needed to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the stability of this compound.

Q1: Why is this compound susceptible to degradation in acidic aqueous solutions?

A: The furan ring, while aromatic, is electron-rich and prone to acid-catalyzed hydrolysis. The degradation process is initiated by the protonation of the furan ring, typically at the Cα position (the carbon adjacent to the oxygen atom), which is the rate-limiting step.[2][3] This protonation disrupts the aromaticity, making the ring highly susceptible to nucleophilic attack by water. The subsequent ring-opening cascade leads to the formation of various degradation products. The presence of both an aldehyde and a carboxylic acid group on the furan ring influences its electronic properties and reactivity.[1]

Q2: What are the primary degradation products I should expect?

A: The acid-catalyzed degradation of furan derivatives generally leads to the formation of dicarbonyl compounds. While specific data for this compound is limited, by analogy to other furans like furfural and 5-Hydroxymethylfurfural (HMF), the furan ring opens to form unsaturated dicarbonyl intermediates.[4][5] These linear, highly reactive species can undergo further reactions. Under certain conditions, particularly with prolonged heating in acid, these intermediates can polymerize into insoluble, dark-colored materials known as humins, which represent a significant loss of material and can complicate product isolation.[6][7][8]

Q3: What key factors accelerate the degradation of my compound?

A: Several factors can significantly increase the rate of degradation:

  • Low pH: Higher concentrations of acid (lower pH) directly accelerate the initial protonation step, which is often the rate-determining phase of the degradation pathway.[3]

  • Elevated Temperature: Like most chemical reactions, the degradation rate increases with temperature. The decomposition of similar compounds, like 2-furaldehyde, is well-documented to be temperature-dependent.[9]

  • Aqueous Media: Water acts as the nucleophile that attacks the protonated furan ring, leading to its opening.[3] Reactions in non-aqueous acidic conditions are expected to show significantly less degradation from this pathway.

  • Presence of Oxidizing Agents: If oxidizing agents are present, they can promote side reactions, further complicating the product profile.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter in the lab.

Q1: My reaction yield is consistently low when using an acidic catalyst with this compound. How can I confirm if starting material degradation is the cause?

A: To diagnose this issue, you should set up a controlled experiment.

  • Control Reaction: Run your reaction under identical conditions (temperature, solvent, time) but without your other reactants, only the this compound and the acid catalyst.

  • Time-Point Analysis: Withdraw small aliquots from this control reaction at regular intervals (e.g., 0, 1, 2, 4, and 8 hours).

  • Analytical Monitoring: Analyze these aliquots using a suitable technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10] A diminishing peak for your starting material over time, which is not accounted for by product formation, strongly indicates degradation.

Q2: I'm observing a gradual darkening or browning of my reaction mixture, and a dark, insoluble solid is forming. What is happening?

A: This is a classic sign of humin formation . Humins are complex, furan-rich polymeric byproducts that form during the acid-catalyzed treatment of furan compounds.[5][6][7] They arise from the polymerization of degradation intermediates.

  • Mitigation Strategy 1 (Temperature): Lower the reaction temperature. Humin formation is often highly temperature-dependent.

  • Mitigation Strategy 2 (Solvent): If your chemistry allows, switch to a non-aqueous solvent system to prevent the initial hydrolysis step.

  • Mitigation Strategy 3 (Reaction Time): Shorten the reaction time. Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the time for side reactions to occur.

Q3: My HPLC and NMR analyses show several unexpected peaks that I cannot identify. Could these be degradation products?

A: Yes, it is highly likely. The acid-catalyzed ring-opening of the furan moiety creates a variety of linear intermediates and byproducts.

  • Identification Approach: The most effective method for identifying these unknown peaks is HPLC coupled with Mass Spectrometry (HPLC-MS). This technique provides both the retention time (from HPLC) and the mass-to-charge ratio (from MS) of the compounds, allowing for the determination of their molecular weights. For volatile products, Headspace GC-MS is a powerful tool.[11][12][13]

  • Confirmation: Comparing the mass of the observed peaks to the theoretical masses of potential ring-opened structures or their derivatives can help confirm their identities.

Section 3: Protocols for Monitoring Degradation

Here are detailed, self-validating protocols for quantifying degradation and identifying byproducts.

Protocol 3.1: Kinetic Analysis of Degradation by HPLC

This protocol allows you to determine the rate of degradation under your specific experimental conditions.

Objective: To quantify the disappearance of this compound over time at a specific pH and temperature.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., HCl/KCl buffer for pH 2)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). From this, prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

  • HPLC Method Development: Develop an isocratic or gradient HPLC method that gives a sharp, well-resolved peak for this compound with a retention time of 3-10 minutes. A mobile phase of acidified water and acetonitrile is a good starting point. Set the UV detector to the λmax of the compound.

  • Calibration Curve: Inject the standards and create a calibration curve by plotting peak area versus concentration. Ensure the R² value is >0.99 for trustworthiness.

  • Kinetic Run: a. Pre-heat the acidic buffer solution to the desired reaction temperature in a sealed reaction vessel. b. Add a known amount of this compound to the pre-heated buffer to achieve a starting concentration within your calibration range. Start a timer immediately. c. At predetermined time points (e.g., t=0, 15, 30, 60, 120, 240 min), withdraw an aliquot of the reaction mixture. d. Immediately quench the degradation by diluting the aliquot in a neutralizing buffer or the mobile phase to stop the reaction.

  • Analysis: Inject the quenched samples into the HPLC.

  • Data Processing: Use the calibration curve to determine the concentration of the remaining starting material at each time point. Plot concentration versus time to visualize the degradation.

Section 4: Visualizing the Process

Diagrams help clarify complex pathways and workflows.

Diagram 4.1: Proposed Degradation Pathway

Degradation_Pathway cluster_0 Furan Ring System cluster_1 Degradation Initiation cluster_2 Ring Opening & Byproducts A 2-Formylfuran- 3-carboxylic acid B Protonated Furan Intermediate (Unstable) A->B + H⁺ (Acid Catalyst) Rate-Limiting Step C Linear Dicarbonyl Intermediates B->C + H₂O (Nucleophilic Attack) D Humins (Polymeric Byproducts) C->D Polymerization Condensation

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Diagram 4.2: Experimental Workflow for Degradation Analysis

Workflow prep 1. Prepare Standards & Calibration Curve reaction 2. Initiate Degradation (Compound + Acid @ Temp) prep->reaction sampling 3. Collect Aliquots Over Time & Quench reaction->sampling analysis 4. Analyze via HPLC-UV or HPLC-MS sampling->analysis data 5. Quantify Concentration & Identify Byproducts analysis->data kinetics 6. Plot Data & Determine Kinetics data->kinetics

Caption: Workflow for kinetic analysis and byproduct identification of degradation.

Section 5: Data Interpretation

Presenting data clearly is crucial for understanding experimental outcomes.

Table 5.1: Example Data - Influence of pH on Degradation Rate

This table illustrates how to present kinetic data. The rate constant, k, would be derived from a first-order kinetic plot (ln[A] vs. time).

Temperature (°C)pHInitial Concentration (µg/mL)Half-life (t₁/₂) (min)Apparent Rate Constant (k) (min⁻¹)
601.0100450.0154
602.01001800.0039
603.01007500.0009
802.0100550.0126

Interpretation: The data clearly shows that the degradation rate constant k increases significantly (and half-life decreases) as the pH is lowered from 3.0 to 1.0. It also demonstrates the accelerating effect of increasing the temperature from 60°C to 80°C at a constant pH of 2.0.

Section 6: References

  • Arora, J.S., et al. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ACS Omega, 7(49), 44786–44795.

  • van Zandvoort, I., et al. (2013). Formation, Molecular Structure, and Morphology of Humins in Biomass Conversion: Influence of Feedstock and Processing Conditions. ChemSusChem, 6(9), 1745-1758.

  • Arora, J.S., & Mushrif, S.H. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ResearchGate.

  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 31(1), 604-612.

  • Lee, J., & Lee, S. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology.

  • Arora, J.S., et al. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. National Institutes of Health.

  • Grüning, N., et al. (2023). Investigation of the Formation, Characterization, and Oxidative Catalytic Valorization of Humins. MDPI.

  • CymitQuimica. (n.d.). This compound. CymitQuimica.

  • Techenomics International. (2014). Furan Analysis Imperative for Power Stations. Techenomics.

  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 31(1), 604-612.

  • Thermo Fisher Scientific. (n.d.). GC/MS Determination of Furan in Food and Beverages using a PLOT Column. Thermo Fisher Scientific.

  • Lamminpää, A., et al. (2013). Acid-Catalyzed 2-Furaldehyde (Furfural) Decomposition Kinetics. ResearchGate.

  • BenchChem. (n.d.). This compound. BenchChem.

  • Lee, M.H., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.

  • Cisak, A., et al. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427-34.

  • Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Restek.

Sources

Technical Support Center: Synthesis of Substituted Furan-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of substituted furan-3-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing these valuable heterocyclic compounds. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Troubleshooting Guide - Common Experimental Failures

This section addresses specific issues you might encounter in the lab. Each problem is followed by an analysis of potential causes and actionable steps for remediation.

Problem 1: Low or No Yield in Paal-Knorr Cyclization to Form the Furan Ring

Question: I am attempting a Paal-Knorr synthesis of a substituted furan from a 1,4-dicarbonyl precursor, but my yields are consistently low, or the reaction fails entirely. What's going wrong?

Answer: The Paal-Knorr synthesis, while a cornerstone for furan synthesis, is sensitive to several factors.[1][2][3] Low yields often stem from suboptimal reaction conditions, starting material instability, or competing side reactions.[3]

Causality and Troubleshooting Steps:

  • Inappropriate Acid Catalyst:

    • The Problem: Strong protic acids (e.g., H₂SO₄, HCl) can cause degradation of sensitive functional groups on your substrate or the furan product itself.[3][4][5] Furans are notoriously unstable in strongly acidic conditions, which can lead to ring-opening and polymerization.[4][5][6][7]

    • The Solution:

      • Switch to Milder Catalysts: Consider using Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or solid acid catalysts, which can be less harsh and simplify workup.[3][8]

      • Use Trifluoroacetic Acid (TFA): TFA has been shown to be effective for synthesizing tri- and tetrasubstituted furans.[2]

      • Optimize Catalyst Loading: Ensure you are using the correct catalytic amount. Too much acid can accelerate degradation pathways.

  • Harsh Thermal Conditions:

    • The Problem: Prolonged heating, a common feature of traditional Paal-Knorr protocols, can lead to thermal decomposition of both reactants and products.[3]

    • The Solution:

      • Reaction Monitoring: Closely monitor the reaction's progress using TLC or GC-MS to identify the point of maximum conversion before significant degradation occurs.[3]

      • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields by minimizing thermal decomposition.[3][9]

  • Precursor Availability and Purity:

    • The Problem: The Paal-Knorr reaction is fundamentally limited by the availability and purity of the 1,4-dicarbonyl starting material.[1][8] Impurities can interfere with the cyclization.

    • The Solution: Rigorously purify your 1,4-dicarbonyl compound before the cyclization step. Confirm its structure and purity via NMR and/or mass spectrometry.

Problem 2: Inefficient or Incomplete Hydrolysis of a Furan-3-carboxylate Ester

Question: I have successfully synthesized my substituted ethyl furan-3-carboxylate, but the final hydrolysis step to the carboxylic acid is sluggish, incomplete, or leads to decomposition. How can I improve this transformation?

Answer: The hydrolysis of furan-carboxylate esters is a delicate balance. The conditions required to cleave the ester can also damage the sensitive furan ring.[5][6][7] Both acidic and basic hydrolysis methods present unique challenges.

Troubleshooting Hydrolysis:

ConditionPotential ProblemRecommended Solution & Rationale
Acid-Catalyzed Hydrolysis The reaction is reversible and often does not go to completion.[10] Strong acid and heat can cause furan ring-opening, leading to a complex mixture of byproducts.[4][5]Use a large excess of water to push the equilibrium towards the products (Le Châtelier's principle).[10] Carefully control temperature and acid concentration. Monitor the reaction closely and stop it as soon as the ester is consumed to minimize degradation. Consider milder acids if decomposition is observed.
Base-Catalyzed Hydrolysis (Saponification) While generally more efficient as it's irreversible, furan rings can still be susceptible to degradation under strongly basic conditions, especially with certain substituents.[6][7]Use stoichiometric amounts of a strong base like LiOH or NaOH at controlled temperatures (e.g., room temperature or slightly elevated). Careful acidic workup is critical. When neutralizing to protonate the carboxylate salt, adjust the pH carefully to around 4-5. A very low pH can cause acute degradation of the final furan-3-carboxylic acid product.[5]

Experimental Protocol: Optimized Saponification of a Furan-3-Ester

  • Dissolve the furan-3-carboxylate ester in a suitable solvent like THF or a mixture of THF/methanol/water.

  • Cool the solution in an ice bath (0 °C).

  • Add 1.1 equivalents of 1M aqueous LiOH solution dropwise.

  • Allow the reaction to stir at room temperature while monitoring its progress by TLC.

  • Once the starting material is consumed, cool the mixture back to 0 °C.

  • Carefully add 1M HCl dropwise to adjust the pH to ~4.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Problem 3: Unwanted Decarboxylation During Reaction or Workup

Question: I'm losing my carboxyl group, and I suspect decarboxylation is occurring. When is this most likely to happen, and how can I prevent it?

Answer: Furoic acids, particularly 2-furoic acid, are known to undergo thermal decarboxylation to form furan.[11][12] This can be a significant issue if your reaction or purification involves high temperatures.

Prevention Strategies:

  • Avoid High Temperatures: If possible, conduct your reactions at or below room temperature. During workup, use rotary evaporation at the lowest feasible temperature to remove solvents.

  • Purification Method: For purification, avoid distillation if the compound is thermally labile. Recrystallization or column chromatography at room temperature are safer alternatives.

  • Catalytic Considerations: Certain metal catalysts, particularly copper and palladium, can facilitate decarboxylation.[13] If you are performing a cross-coupling reaction on the furan ring, be mindful that the reaction conditions might also promote loss of the CO₂H group. It may be strategic to perform such reactions on the ester and hydrolyze it in the final step.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which is the best general method to synthesize the furan ring for a furan-3-carboxylic acid derivative?

A1: The "best" method is highly substrate-dependent. The Paal-Knorr synthesis is very common and effective if a suitable 1,4-dicarbonyl precursor is readily available.[2][8] However, its reliance on acidic conditions can be a drawback for sensitive molecules.[3][8] An alternative strategy involves synthesizing a furan ring with a group at the 3-position that can be later converted to a carboxylic acid (e.g., oxidation of an alkyl group or hydrolysis of a nitrile). A notable method involves the aromatization of a dihydrofuran precursor, which can then undergo nucleophilic displacement of a leaving group to install the carboxylate.[14]

Q2: My furan-containing compound seems to be decomposing on the silica gel column. What are my options?

A2: Furan's sensitivity to acid means that standard silica gel, which is inherently acidic, can cause on-column degradation.[6][7]

  • Neutralize the Silica: You can prepare a slurry of silica gel with a small amount of a base like triethylamine (~1%) in your eluent, then pack the column. This will neutralize the acidic sites.

  • Use Alumina: Switching to neutral or basic alumina can be a good alternative.

  • Alternative Purification: If chromatography is still problematic, consider recrystallization, or for more sensitive compounds, high vacuum distillation if the compound is thermally stable enough.[15]

Q3: How can I functionalize the furan ring of my furan-3-carboxylic acid ester without destroying it?

A3: Metal-catalyzed cross-coupling reactions are powerful tools for this.[16] Reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings can be performed on halo-substituted furan esters.[17] It is generally advisable to perform these reactions on the ester rather than the free acid to avoid complications with the acidic proton. The choice of catalyst, ligand, and base is critical to avoid side reactions. Palladium-catalyzed couplings are widely used for this purpose.[17]

Q4: What are the key spectroscopic signatures I should look for to confirm the structure of my furan-3-carboxylic acid?

A4: A combination of NMR, IR, and mass spectrometry is essential.

  • ¹H NMR: You will see characteristic signals for the furan ring protons. For a 3-substituted furan, you typically expect three distinct signals in the aromatic region (~6.5-8.5 ppm), often appearing as singlets or narrow doublets depending on the substitution pattern.[14] The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).

  • ¹³C NMR: Look for the carbonyl carbon of the carboxylic acid (~160-170 ppm) and the characteristic signals for the furan ring carbons.[14]

  • IR Spectroscopy: A strong, broad absorption for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a sharp, strong C=O stretch (~1680-1710 cm⁻¹) are key indicators.

  • Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight of your compound.[18][19]

Section 3: Visualizing the Challenges

A clear understanding of the reaction pathways and potential pitfalls is crucial for success.

Furan Synthesis and Degradation Pathways

The following diagram illustrates the central Paal-Knorr synthesis pathway and highlights the major degradation risks associated with acidic conditions.

G cluster_0 Paal-Knorr Synthesis cluster_1 Degradation Pathways Start 1,4-Dicarbonyl Compound Intermediate Hemiacetal Intermediate Start->Intermediate H⁺ (Catalyst) Enolization & Cyclization Degradation Ring-Opened Products Start->Degradation Substrate Degradation Product Substituted Furan Intermediate->Product Dehydration Product->Degradation Strong Acid (H⁺) High Temperature Polymerization Polymeric Byproducts Degradation->Polymerization Further Reaction

Caption: Paal-Knorr synthesis workflow and common acid-catalyzed degradation routes.

Troubleshooting Decision Workflow

When encountering low yields, a systematic approach to troubleshooting is essential. This workflow can guide your optimization process.

G Start Low Yield Observed CheckPurity Is Starting Material Pure? Start->CheckPurity CheckConditions Are Reaction Conditions Too Harsh? CheckPurity->CheckConditions Yes Purify Purify 1,4-Dicarbonyl Precursor CheckPurity->Purify No LowerTemp Decrease Temperature & Monitor Closely CheckConditions->LowerTemp Yes Success Improved Yield CheckConditions->Success No Purify->Start ChangeCatalyst Switch to Milder Acid Catalyst (e.g., Lewis Acid) LowerTemp->ChangeCatalyst UseMicrowave Consider Microwave Synthesis ChangeCatalyst->UseMicrowave UseMicrowave->Success

Caption: A decision tree for troubleshooting low yields in furan synthesis.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Metal-Catalyzed Cross-Coupling Reactions of Furans. (2025). BenchChem.
  • Technical Support Center: Furan Ring Stability and Degrad
  • Metal-Catalyzed Furan Synthesis. A Review. (2025).
  • Cu(II)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence. (2024). RSC Publishing.
  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (n.d.). RSC Publishing.
  • Paal–Knorr synthesis. (n.d.). Wikipedia.
  • Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.
  • Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2025).
  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
  • 3-Furancarboxylic acid. (n.d.). NIST WebBook.
  • Troubleshooting common issues in furan ring synthesis. (2025). BenchChem.
  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004).
  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.).
  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2025). Food Chemistry.
  • Separation and purification of furan carboxylates. (n.d.).
  • An improved procedure for the preparation of furan
  • 3-Furoic acid. (n.d.). PubChem.
  • Hydrolysis of Esters. (2022). Chemistry LibreTexts.
  • Hydrolysis of Esters. (n.d.). University of Calgary.

Sources

Technical Support Center: Formylation of Furan-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of furan-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome the unique hurdles presented by this challenging substrate and achieve your desired synthetic outcomes.

Introduction: The Challenge of Formylating Furan-3-carboxylic Acid

Furan-3-carboxylic acid presents a unique set of challenges for electrophilic formylation. The furan ring, while inherently electron-rich, is significantly deactivated by the electron-withdrawing carboxylic acid group at the 3-position. This deactivation not only slows down the desired formylation reaction but also increases the propensity for undesirable side reactions. This guide will focus primarily on the Vilsmeier-Haack reaction, as it is the most commonly employed method for the formylation of heterocyclic compounds.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my formylation of furan-3-carboxylic acid not proceeding to completion?

A1: The primary reason for incomplete conversion is the electron-withdrawing nature of the carboxylic acid group, which deactivates the furan ring towards electrophilic attack by the Vilsmeier reagent. To drive the reaction to completion, consider the following:

  • Increase the stoichiometry of the Vilsmeier reagent: A higher concentration of the electrophile can help overcome the reduced nucleophilicity of the furan ring.

  • Elevate the reaction temperature: Carefully increasing the temperature can provide the necessary activation energy. However, be mindful of potential side reactions like decarboxylation and polymerization.

  • Extend the reaction time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for maximum conversion.

Q2: I am observing significant decarboxylation of my starting material. How can I prevent this?

A2: Decarboxylation of furoic acids can be a significant side reaction, particularly at elevated temperatures.[4][5] To mitigate this:

  • Maintain a low reaction temperature: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Minimize reaction time: Prolonged heating will favor decarboxylation.

  • Consider alternative formylation methods: Milder formylation techniques, if compatible with the substrate, might be an option, though they are generally less effective for deactivated systems.

Q3: My reaction mixture is turning into a dark, insoluble polymer. What is happening and how can I stop it?

A3: Furans are susceptible to acid-catalyzed polymerization, and the conditions of the Vilsmeier-Haack reaction are strongly acidic. To suppress polymerization:

  • Use a suitable solvent: Polar aprotic solvents, such as DMF, have been shown to have a stabilizing effect on furans under acidic conditions.[6][7]

  • Control the temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization.

  • Add a polymerization inhibitor: Small amounts of radical inhibitors, such as hydroquinone or BHT, can sometimes be beneficial, although their efficacy in this specific ionic reaction may vary.

  • Ensure rapid and efficient work-up: Prompt neutralization of the acidic reaction mixture after completion is crucial to prevent further polymerization.

Q4: What is the expected regioselectivity for the formylation of furan-3-carboxylic acid?

A4: Electrophilic substitution on 3-substituted furans typically occurs at the C2 or C5 position. The carboxylic acid at C3 is a deactivating group, which will direct the incoming electrophile to the available α-positions (C2 and C5). The electronic and steric environment will determine the precise ratio of the 2-formyl and 5-formyl isomers. Careful analysis of the product mixture by NMR or other spectroscopic methods is necessary to determine the isomeric ratio.

Q5: Can the carboxylic acid group itself react with the Vilsmeier reagent?

A5: Yes, this is a critical consideration. The Vilsmeier reagent can react with carboxylic acids to form various intermediates, including acyl chlorides or mixed anhydrides.[8] This represents a competitive reaction pathway that can consume both the starting material and the reagent, leading to lower yields of the desired formylated product. To favor formylation on the furan ring, it is essential to carefully control the reaction conditions, such as temperature and stoichiometry.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the formylation of furan-3-carboxylic acid.

Observation Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Insufficient reactivity of the substrate. 2. Deactivated Vilsmeier reagent. 3. Low reaction temperature.1. Increase the molar excess of the Vilsmeier reagent (e.g., from 1.5 to 3.0 equivalents). 2. Prepare the Vilsmeier reagent in situ and use it immediately. 3. Gradually increase the reaction temperature in 10°C increments, monitoring for side product formation.
Formation of a significant amount of furan (decarboxylation product) 1. High reaction temperature. 2. Prolonged reaction time.1. Reduce the reaction temperature. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed or the desired product formation plateaus.
Dark, tarry, or polymeric material in the reaction flask 1. Acid-catalyzed polymerization of the furan ring. 2. High reaction temperature.1. Ensure the reaction is performed under anhydrous conditions. 2. Use DMF as a co-solvent if not already in use.[6][7] 3. Maintain the lowest possible reaction temperature. 4. Perform a rapid aqueous work-up with cooling.
Complex mixture of products in the crude NMR 1. Formation of regioisomers (2-formyl and 5-formyl). 2. Presence of decarboxylated and/or polymerized byproducts. 3. Reaction of the carboxylic acid with the Vilsmeier reagent.1. Optimize reaction conditions to favor one regioisomer if possible (this may be difficult). 2. Employ careful chromatographic purification to separate the isomers and byproducts. 3. Utilize lower temperatures to potentially minimize side reactions involving the carboxylic acid.

Experimental Protocols

Vilsmeier-Haack Formylation of Furan-3-carboxylic Acid

This protocol provides a starting point for the formylation of furan-3-carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific setup and desired outcome.

Materials:

  • Furan-3-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.[9]

  • Reaction with Furan-3-carboxylic Acid: Dissolve furan-3-carboxylic acid (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction has reached the desired level of conversion, cool the mixture to 0 °C. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Process

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of Formylated Product check_conversion Check Starting Material Conversion (TLC/LC-MS) start->check_conversion high_sm High Amount of Starting Material Remaining check_conversion->high_sm Incomplete low_sm Low Amount of Starting Material Remaining check_conversion->low_sm Complete increase_reagents Increase Stoichiometry of Vilsmeier Reagent high_sm->increase_reagents increase_temp Increase Reaction Temperature high_sm->increase_temp check_byproducts Analyze Byproducts (NMR/MS) low_sm->check_byproducts decarboxylation Decarboxylation Product Observed check_byproducts->decarboxylation polymer Polymeric Material Observed check_byproducts->polymer other_byproducts Other Byproducts (e.g., from COOH reaction) check_byproducts->other_byproducts lower_temp Lower Reaction Temperature decarboxylation->lower_temp polymer->lower_temp optimize_solvent Optimize Solvent (e.g., use more DMF) polymer->optimize_solvent other_byproducts->lower_temp vilsmeier_haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Iminium_ion Iminium Intermediate Furan_acid Furan-3-carboxylic Acid Furan_acid->Iminium_ion + Vilsmeier Reagent Aldehyde Formyl-furan-3-carboxylic Acid Iminium_ion->Aldehyde Hydrolysis

Caption: Simplified Vilsmeier-Haack reaction mechanism.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927 , 60 (1), 119–122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Heterocyclic Compounds. Org. React.2000 , 49, 1–330. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem2025 . [Link]

  • ResearchGate. Notes - Formylation of Furans. [Link]

  • YouTube. Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. [Link]

  • Furan synthesis - Organic Chemistry Portal. [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances2016 . [Link]

  • Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis2019 . [Link]

  • YouTube. Vilsmeier Reaction. [Link]

  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering2022 . [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Request PDF. [Link]

  • Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. ResearchGate. [Link]

  • Carboxylation of furoic acid with CO2 to give FDCA. ResearchGate. [Link]

  • Wikipedia. Formylation. [Link]

  • YouTube. Disconnecting with a sneaky furan?. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. PubMed. [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]

  • Possible competitive modes of decarboxylation in the annulation reactions of ortho-substituted anilines and arylglyoxylates. PubMed. [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society2023 . [Link]

  • Organic Syntheses Procedure. [Link]

  • Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules2001 . [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Formylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Formylfuran-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, more efficient production scales. As a uniquely functionalized heterocyclic building block, this compound presents specific challenges in its synthesis that require careful consideration for successful scale-up. This document provides in-depth, experience-driven advice through a series of frequently asked questions and detailed troubleshooting guides.

Section 1: Synthesis Overview & Key Strategic Considerations

The most direct and commonly explored route for synthesizing this compound is the Vilsmeier-Haack formylation of 3-Furoic acid. This electrophilic aromatic substitution is effective for electron-rich heterocycles like furan.[1][2] However, controlling regioselectivity, managing reaction energetics, and ensuring efficient workup are critical hurdles when scaling this process.

The overall workflow involves the formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and a formamide (typically N,N-dimethylformamide, DMF), followed by the formylation of the furan ring and subsequent hydrolysis to yield the aldehyde.

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup & Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻ DMF->Vilsmeier_Reagent Exothermic Temp Control Crucial POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Intermediate Vilsmeier_Reagent->Iminium_Salt Furoic_Acid 3-Furoic Acid Furoic_Acid->Iminium_Salt Electrophilic Attack Hydrolysis Aqueous Hydrolysis (e.g., NaOAc solution) Iminium_Salt->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Quench Purification Purification (Crystallization / Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Vilsmeier-Haack reaction workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthesis route for this compound?

A1: For multi-gram to kilogram scale, the Vilsmeier-Haack formylation of 3-Furoic acid is the most practical approach. The starting materials (3-Furoic acid, DMF, POCl₃) are commercially available and relatively inexpensive. Alternative routes, such as the selective oxidation of 3-hydroxymethyl-2-formylfuran, present greater challenges in preparing the starting material and controlling the oxidation to prevent the formation of di-acids.[3][4]

Q2: What are the critical safety precautions when performing a Vilsmeier-Haack reaction at scale?

A2: The reaction of DMF and POCl₃ to form the Vilsmeier reagent is highly exothermic and releases HCl gas.[1] At scale, this exotherm can lead to a runaway reaction if not managed.

  • Temperature Control: Use a jacketed reactor with an efficient cooling system. Add the POCl₃ to the DMF solution dropwise or via a syringe pump at a controlled rate, maintaining an internal temperature below 10°C.

  • Ventilation: The reaction must be performed in a well-ventilated fume hood or reactor system equipped with a scrubber to neutralize the HCl gas evolved.

  • Reagent Handling: POCl₃ is highly corrosive and reacts violently with water. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.

Q3: How do I purify the final product, this compound, at a larger scale?

A3: Purification is often the most significant challenge in scaling this synthesis.

  • Initial Isolation: After quenching the reaction with an aqueous solution (e.g., sodium acetate or sodium bicarbonate), the product may precipitate. However, it can also remain in the aqueous layer. Acidification can often promote precipitation, but care must be taken to avoid product degradation.

  • Crystallization: The most scalable purification method is crystallization. Finding a suitable solvent system is key. Consider solvent systems like water/ethanol, ethyl acetate/heptane, or toluene. The crude product often contains dark, tarry impurities known as humins, which can inhibit crystallization.[5]

  • Advanced Purification: If crystallization proves difficult due to persistent impurities, an alternative is to esterify the crude acid (e.g., to its methyl or ethyl ester). The resulting ester is typically less polar and more amenable to purification by silica gel chromatography or distillation. Subsequent hydrolysis yields the purified acid. This strategy is effective for removing highly polar impurities.[6][7]

Q4: Can I use a different formylating agent besides DMF/POCl₃?

A4: While other reagents like oxalyl chloride or thionyl chloride can be used instead of POCl₃ to activate DMF, POCl₃ is generally the most cost-effective for large-scale operations.[1] Other formylation methods exist but are often less suitable for this specific substrate or scale. The Vilsmeier-Haack conditions are well-established and provide a reliable, albeit challenging, pathway.[8]

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of the Vilsmeier-Haack synthesis of this compound.

ProblemPotential Cause(s)Recommended Solutions & Scientific Rationale
Low or No Product Formation 1. Inactive Vilsmeier Reagent: Moisture contamination during reagent formation will destroy the POCl₃ and the active electrophile.Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous grade DMF. The Vilsmeier reagent is a weak electrophile, so its proper formation is critical for reacting with the electron-rich furan ring.[9][10]
2. Incorrect Stoichiometry: An insufficient amount of Vilsmeier reagent will lead to incomplete conversion of the starting material.Solution: Use a slight excess of the Vilsmeier reagent (typically 1.2-1.5 equivalents relative to 3-Furoic acid). This ensures the reaction goes to completion, accounting for any minor losses or side reactions.
3. Low Reaction Temperature: The formylation step may require thermal energy to proceed at a reasonable rate after the initial electrophilic attack.Solution: After the controlled addition of POCl₃ and 3-Furoic acid at low temperature, allow the reaction to warm to room temperature and then gently heat (e.g., to 40-60°C) while monitoring by TLC or HPLC until the starting material is consumed.
Significant Tar/Humin Formation 1. Temperature Excursion: The furan ring is sensitive to strong acids and high temperatures, leading to acid-catalyzed polymerization (humin formation).[5]Solution: Maintain strict temperature control (<10°C) during the exothermic Vilsmeier reagent formation and the addition of the furoic acid. A runaway exotherm is the primary cause of excessive polymerization.
2. Prolonged Reaction Time at High Temperature: Extended heating can also degrade the product and starting material.Solution: Monitor the reaction progress closely. Once the starting material is consumed, proceed to the workup. Avoid unnecessarily long heating times.
3. Aggressive Quench/Workup: Quenching the reaction mixture directly into a large volume of water can generate a significant exotherm and localized high acidity, promoting degradation.Solution: Perform a controlled quench by slowly adding the reaction mixture to a chilled aqueous solution of a base like sodium acetate or sodium bicarbonate. This neutralizes the strong acids more gently.
Difficult Product Isolation 1. Product is Water-Soluble: The carboxylate salt of the product can be highly soluble in the aqueous workup solution.Solution: After quenching, carefully acidify the aqueous layer with an acid like 2M HCl to a pH of ~2-3 to protonate the carboxylate, reducing its water solubility and inducing precipitation. If it remains in solution, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
2. Oily or Gummy Precipitate: Impurities (humins) can co-precipitate with the product, preventing the formation of a filterable solid.Solution: If an oil forms upon acidification, attempt to extract the entire mixture with an organic solvent. Wash the organic layer with brine, dry it, and concentrate it to a crude solid. This crude material can then be subjected to the purification strategies outlined in FAQ Q3.
Formation of Isomeric Byproducts 1. Lack of Regioselectivity: While formylation is expected at the C2 position due to activation by the C3 carboxylic acid, some formylation may occur at the C5 position.Solution: Regioselectivity in Vilsmeier-Haack reactions on substituted furans can be temperature-dependent. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can improve selectivity. Careful analysis (e.g., by ¹H NMR) of the crude product is essential to quantify any isomeric impurities.

Section 4: Experimental Protocol (Illustrative Kilogram-Scale)

Disclaimer: This protocol is for illustrative purposes and must be adapted and optimized based on available equipment and safety assessments.

Objective: To synthesize ~1.2 kg of this compound.

Materials:

  • 3-Furoic Acid (1.00 kg, 8.92 mol)

  • N,N-Dimethylformamide (DMF), anhydrous (2.5 L)

  • Phosphorus Oxychloride (POCl₃) (1.0 L, 1.64 kg, 10.7 mol, 1.2 eq)

  • Sodium Acetate Trihydrate (3.64 kg, 26.8 mol, 3.0 eq)

  • Deionized Water

  • Ethyl Acetate

  • Heptane

Procedure:

  • Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, and a condenser connected to a caustic scrubber, with anhydrous DMF (2.5 L).

  • Vilsmeier Reagent Formation: Begin stirring and cool the DMF to 0-5°C using the reactor jacket. Slowly add POCl₃ (1.0 L) via a dropping funnel or pump over 2-3 hours, ensuring the internal temperature does not exceed 10°C. A thick, pale-yellow precipitate of the Vilsmeier reagent should form.

  • Addition of Substrate: Once the POCl₃ addition is complete, add the 3-Furoic acid (1.00 kg) portion-wise over ~1 hour, maintaining the internal temperature below 15°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 45-50°C. Hold at this temperature and monitor the reaction by HPLC/TLC until >98% conversion of the 3-Furoic acid is observed (typically 4-6 hours).

  • Workup - Quench: In a separate 50 L reactor, prepare a solution of sodium acetate trihydrate (3.64 kg) in water (15 L) and cool it to 10°C. Slowly transfer the completed reaction mixture into the chilled sodium acetate solution with vigorous stirring, keeping the temperature of the quench solution below 25°C.

  • Isolation: Stir the resulting mixture for 1 hour. The crude product may precipitate. If it does, filter the solid, wash it with cold water, and dry under vacuum. If no solid forms, perform an extraction with ethyl acetate (3 x 5 L).

  • Purification - Crystallization: Transfer the crude solid to a clean reactor. Add a suitable solvent (e.g., 5 L of an ethyl acetate/heptane mixture, start with 1:2). Heat gently to dissolve, then cool slowly to induce crystallization. Filter the purified solid, wash with cold heptane, and dry in a vacuum oven at 40°C to a constant weight.

Troubleshooting_Flowchart start Low Yield Observed check_tar Was significant tar formation observed? start->check_tar check_conversion Was starting material fully consumed? check_workup Was product lost during workup/isolation? check_conversion->check_workup Yes incomplete_rxn Incomplete Reaction check_conversion->incomplete_rxn No workup_loss Workup Loss check_workup->workup_loss Yes check_tar->check_conversion No degradation Degradation check_tar->degradation Yes solution_rxn Increase reaction time/temp. Check reagent stoichiometry/purity. incomplete_rxn->solution_rxn solution_workup Acidify aqueous layer. Perform exhaustive extraction. workup_loss->solution_workup solution_degradation Improve temperature control. Use controlled quench. degradation->solution_degradation

Caption: Decision flowchart for troubleshooting low yield issues.

References

  • Inami, K., et al. (2005). Selective oxidation of 2-furfuryl alcohol derivatives, in the presence of aryl thioethers, with N-bromosuccinimide (NBS). A new procedure for the preparation of 2H-pyran-3(6H)-ones. The Journal of Organic Chemistry. Available at: [Link]

  • Galkin, M. V., & Samec, J. S. (2016). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. RSC Advances. Available at: [Link]

  • Pellicanò, A., et al. (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry. Available at: [Link]

  • Adesina, A. A., & Isaac, D. H. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers. Available at: [Link]

  • Organic Syntheses (n.d.). Furoic Acid and Furfuryl Alcohol. Organic Syntheses. Available at: [Link]

  • Wang, D., et al. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Naimi, S. M., et al. (2021). Challenges of Green Production of 2,5‐Furandicarboxylic Acid from Bio‐Derived 5‐Hydroxymethylfurfural: Overcoming Deactivation by Concomitant Amino Acids. ChemSusChem. Available at: [Link]

  • INCHEM (n.d.). FURFURYL ALCOHOL AND RELATED SUBSTANCES. Available at: [Link]

  • NROChemistry (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Wang, D., et al. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. RSC Publishing. Available at: [Link]

  • Patil, S. A., & Patil, R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • WIPO (2015). PROCESS FOR PURIFYING AN ACID COMPOSITION COMPRISING 2-FORMYL-FURAN-5-CARBOXYLIC ACID AND 2,5-FURANDICARBOXYLIC ACID. Available at: [Link]

  • Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters. Available at: [Link]

  • Encyclopedia.pub (2022). Synthesis of 2,5-Furandicarboxylic Acid. Available at: [Link]

  • Google Patents (2015). Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.

Sources

Preventing decarboxylation of 2-Formylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decarboxylation

Welcome to the Technical Support Center for 2-Formylfuran-3-carboxylic acid. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your starting materials and intermediates. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound, with a specific focus on preventing its unintended decarboxylation.

Introduction: The Challenge of Stability

This compound is a valuable polyfunctional building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] However, its utility can be compromised by its susceptibility to decarboxylation, a chemical reaction that results in the loss of the carboxyl group as carbon dioxide. This process can lead to the formation of impurities, reduction in yield, and compromised purity of the final product. Understanding the factors that trigger this degradation is paramount for successful and reproducible experimental outcomes.

This guide will equip you with the knowledge to anticipate and mitigate the risks of decarboxylation through a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: Addressing Decarboxylation in Your Experiments

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am observing significant product loss and the formation of a major byproduct during the purification of this compound by distillation. What is likely happening and how can I prevent it?

Answer:

High temperatures are a primary driver of decarboxylation in furan-based carboxylic acids. Studies on the closely related 2-furoic acid have shown that thermal decarboxylation is initiated at temperatures between 140-160°C.[2][3] Given the presence of an additional electron-withdrawing formyl group on your molecule, it is highly probable that heating during distillation is causing the loss of CO2 to form 2-formylfuran.

Immediate Actions to Mitigate Thermal Decarboxylation:

  • Avoid Distillation: If possible, avoid purification by distillation. Alternative methods that do not require high heat are preferable.

  • Use High Vacuum: If distillation is unavoidable, use a high-vacuum setup to lower the boiling point of your compound, thereby reducing the required temperature.

  • Short Path Distillation: Employ a short path distillation apparatus to minimize the residence time of the compound at elevated temperatures.

Recommended Alternative Purification Protocol:

Recrystallization is a much gentler method for purifying thermally sensitive compounds like this compound.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated, yet safe, temperature (e.g., below 60°C). A mixture of solvents, such as ethyl acetate/hexanes or dichloromethane/petroleum ether, can be effective.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and heat briefly.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum at a low temperature (e.g., room temperature to 40°C).

Question 2: My reaction is conducted under acidic conditions, and I am seeing evidence of decarboxylation even at moderate temperatures. Why is this happening?

Answer:

Acidic conditions can significantly promote the decarboxylation of heteroaromatic carboxylic acids. The presence of a proton source can facilitate the removal of the carboxyl group by stabilizing the transition state of the reaction. The mechanism involves the protonation of the furan ring, which increases the electrophilicity of the carboxyl-bearing carbon, making the C-C bond more susceptible to cleavage.

Strategies to Minimize Acid-Catalyzed Decarboxylation:

  • pH Control: If your reaction chemistry allows, maintain the pH as close to neutral as possible. Buffering the reaction mixture can be an effective strategy.

  • Use of Milder Acids: If an acid is essential for your reaction, consider using a weaker organic acid in place of a strong mineral acid.

  • Temperature Reduction: Lowering the reaction temperature will decrease the rate of both your desired reaction and the undesired decarboxylation. You may need to extend the reaction time to achieve full conversion.

  • Protecting Group Strategy: Consider protecting the carboxylic acid functionality as an ester. Esters are generally more stable to decarboxylation under acidic conditions. The ester can then be hydrolyzed under milder basic conditions at the end of the synthetic sequence. A patent for a related compound, 2-formyl-furan-5-carboxylic acid, utilizes esterification as a purification and protection strategy.[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of decarboxylation for this compound?

A1: The decarboxylation of this compound likely proceeds through a mechanism involving the formation of a resonance-stabilized intermediate. The electron-withdrawing nature of both the formyl group at the 2-position and the carboxylic acid at the 3-position influences the electron density of the furan ring. Under thermal or acidic conditions, the carboxylic acid group can be eliminated as CO2, leading to a transient carbanion or a related intermediate at the 3-position. This intermediate is then protonated by a proton source in the reaction mixture (e.g., trace water or the acidic catalyst) to yield the final decarboxylated product, 2-formylfuran.

Decarboxylation_Mechanism cluster_0 Decarboxylation Pathway Start This compound Transition Transition State (Heat or H+) Start->Transition Energy Input Intermediate Intermediate + CO2 Transition->Intermediate Loss of CO2 End 2-Formylfuran Intermediate->End Protonation

Caption: Decarboxylation mechanism of this compound.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: Proper storage is crucial to prevent gradual degradation. Based on safety data sheets for related furoic acid derivatives, the following storage conditions are recommended:[5]

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Protects against oxidative degradation and moisture.
Light Store in a light-resistant container.Prevents potential light-induced degradation pathways.
Container Keep the container tightly sealed.Prevents exposure to moisture and atmospheric contaminants.

Q3: Are there any specific reagents or solvents I should avoid when working with this compound?

A3: Yes, based on the principles of decarboxylation, you should exercise caution with the following:

  • Strong Acids: As discussed, strong acids can catalyze decarboxylation.

  • Strong Bases: While less likely to cause decarboxylation, strong bases can promote other side reactions, such as aldol-type condensations involving the formyl group.

  • High-Boiling Point Solvents: When heating reactions, be mindful of the boiling point of your solvent. Using a high-boiling solvent may inadvertently expose your compound to temperatures that induce decarboxylation.

  • Oxidizing Agents: The furan ring and the formyl group are susceptible to oxidation. Avoid strong oxidizing agents unless they are part of your intended reaction scheme.[6]

Workflow for Preventing Decarboxylation

The following diagram outlines a general workflow to minimize the risk of decarboxylation during a typical synthetic and purification process involving this compound.

Workflow cluster_workflow Experimental Workflow to Prevent Decarboxylation Start Reaction Setup Reaction Reaction at Controlled Temperature (< 80°C) Start->Reaction Workup Aqueous Workup (Neutral or Mildly Acidic) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying over Na2SO4 or MgSO4 Extraction->Drying Purification Purification Drying->Purification Recrystallization Recrystallization (Low Temperature) Purification->Recrystallization Preferred Method Chromatography Column Chromatography Purification->Chromatography Alternative Storage Final Product Storage Recrystallization->Storage Chromatography->Storage

Caption: Recommended workflow for handling this compound.

References

  • Delatour, T., Huertas-Perez, J. F., Dubois, M., Theurillat, X., Desmarchelier, A., Ernest, M., & Stadler, R. H. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [Link]

  • Organic Syntheses Procedure. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).
  • Wikipedia. (2023). Decarboxylation. [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. [Link]

  • Quora. (2016). What is the influence of substituents on the acidity of the carboxylic acid?. [Link]

  • Thermo Fisher Scientific. (2025).
  • The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]

  • Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(31), 5945-5947.
  • van der Vlugt, J. I., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4866-4872.
  • Keay, B. A., & Hopkins, J. M. (1998). An Improved Synthesis of 2-Substituted-3-furoic Acids Leading to an Intramolecular Diels-Alder Reaction Between a Dienophile and a Furan Diene. Tetrahedron Letters, 39(52), 9703-9706.
  • Kunkel, C., et al. (2017). Effects of phosphorus and alkyl substituents on C–H, C–C, and C–O bond rupture within carboxylic acids on Ru(0001). The Journal of Chemical Physics, 147(1), 014702.
  • Payne, K. A., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA).
  • Tett, S. E., et al. (1991). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. European Journal of Medicinal Chemistry, 26(5), 537-541.
  • Payne, K. A., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA).
  • Biosynth. (2022).
  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Yin, G., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. Chemistry – An Asian Journal, 17(10), e202200155.
  • WO/2015/030590. (2015). Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406.
  • Banerji, A., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry, 19(10), 2370-2375.
  • CN109694343B. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • PubChemLite. (n.d.). 5-formyl-2-methylfuran-3-carboxylic acid (C7H6O4).
  • Apollo Scientific. (2023).
  • PubChem. (n.d.). 3-Formylfuran-2-carboxylic acid. [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. [Link]

  • Cativiela, C., et al. (1996). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (7), 1427-1431.
  • Dunn, G. E., Lawler, E. A., & Brian, A. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution.
  • de Souza, R. L., et al. (2015). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. Industrial & Engineering Chemistry Research, 54(43), 10736-10743.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Furan-2-carboxylic Acid and Furan-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, furan carboxylic acids represent a privileged scaffold, consistently appearing in molecules with significant biological activity. The positional isomerism of the carboxylic acid group on the furan ring, specifically at the 2- and 3-positions, can profoundly influence the molecule's interaction with biological targets. This guide offers a detailed, objective comparison of the biological activities of furan-2-carboxylic acid and furan-3-carboxylic acid, synthesizing available experimental data to inform researchers and drug development professionals in their pursuit of novel therapeutics. While direct comparative studies on the parent molecules are limited, this guide draws insights from research on their derivatives to build a comprehensive picture of their respective biological potential.

Introduction: The Significance of Isomerism in Furan Carboxylic Acids

Furan, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry. The introduction of a carboxylic acid group confers properties that are crucial for drug design, including the potential for hydrogen bonding and salt formation, which can enhance solubility and bioavailability. The positioning of this carboxylic acid group at either the C2 or C3 position of the furan ring results in two distinct isomers: furan-2-carboxylic acid (also known as 2-furoic acid) and furan-3-carboxylic acid (3-furoic acid). This seemingly subtle structural difference can lead to significant variations in their electronic properties, steric profiles, and ultimately, their biological activities.

This guide will delve into a comparative analysis of their known antimicrobial, antifungal, and anticancer properties, supported by available experimental data. We will also explore their mechanisms of action and provide detailed protocols for key biological assays to facilitate further research in this area.

Antimicrobial Activity: A Tale of Two Isomers and Their Derivatives

Both furan-2-carboxylic acid and furan-3-carboxylic acid scaffolds have been explored for their potential as antimicrobial agents. However, the majority of potent activity is observed in their more complex derivatives.

Furan-2-Carboxylic Acid and Its Derivatives

Furan-2-carboxylic acid itself has been noted to inhibit the swarming and swimming of various environmental bacteria at very low concentrations[1][2][3]. One study identified furan-2-carboxylic acid as a factor in agar that can inhibit the proliferation of some slow-growing bacteria[4][1][2][3].

More significant antimicrobial activity is found in the derivatives of furan-2-carboxylic acid. For instance, certain carbamothioyl-furan-2-carboxamide derivatives have demonstrated notable antibacterial and antifungal properties[5]. A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives reported a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against Escherichia coli[6][7][8]. Furthermore, novel furancarboxylic acids isolated from Penicillium sp. have shown potent antimicrobial activities against Escherichia coli and Staphylococcus aureus with MIC values ranging from 0.9 to 7.0 μg/mL and 1.7 to 3.5 μg/mL, respectively[1][9][10].

Furan-3-Carboxylic Acid and Its Derivatives

Data on the antimicrobial activity of the parent furan-3-carboxylic acid is less prevalent in the literature. However, its derivatives have shown promise. For example, a study on 2-methyl-5-aryl-3-furoic acids reported interesting antifungal activity but poor antibacterial activity[11]. This suggests that the furan-3-carboxylic acid scaffold might be a more promising starting point for the development of antifungal agents.

Comparative Antimicrobial Data

Direct comparative studies of the parent acids are scarce. However, by compiling data from various sources on their derivatives, we can infer general trends.

Compound/Derivative ClassTarget OrganismActivity (MIC/IC50)Reference
Furan-2-Carboxylic Acid Derivatives
3-Aryl-3-(furan-2-yl)propanoic acid derivativeEscherichia coli64 µg/mL[6][7][8]
Novel furancarboxylic acids from Penicillium sp.Escherichia coli0.9 - 7.0 µg/mL[1][9][10]
Novel furancarboxylic acids from Penicillium sp.Staphylococcus aureus1.7 - 3.5 µg/mL[1][9][10]
Furan-3-Carboxylic Acid Derivatives
2-Methyl-5-aryl-3-furoic acidsVarious Fungi"Interesting antifungal activity"[11]
2-Methyl-5-aryl-3-furoic acidsVarious Bacteria"Very poor antibacterial activity"[11]

Note: The table above presents data for derivatives and not a direct comparison of the parent isomers. "Furoic acid" has been reported to have MIC values of 0.015 µM against Bacillus subtilis and 0.009 µM against Salmonella typhi, although the specific isomer was not mentioned[12][13].

Anticancer Activity: Exploring Isomeric Differences in Cytotoxicity

The furan scaffold is a common feature in many anticancer agents. The positioning of the carboxylic acid group in furan-2- and furan-3-carboxylic acid derivatives can significantly impact their cytotoxic and mechanistic profiles.

Furan-2-Carboxylic Acid and Its Derivatives in Oncology

Derivatives of furan-2-carboxylic acid have demonstrated significant anticancer activity against various cell lines. For example, a silver(I) complex of furan-2-carboxylate showed an IC50 value of 8.00 μM against Jurkat cell lines, comparable to cisplatin[14][15]. Other derivatives, such as a pyridine carbohydrazide and an N-phenyl triazinone, exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with IC50 values of 4.06 µM and 2.96 µM, respectively[14]. A novel furan-2-carboxylic acid derivative isolated from Cassia alata displayed cytotoxicity against several cancer cell lines, including A549 (lung), PC3 (prostate), and MCF-7 (breast), with IC50 values of 1.2, 3.6, and 1.9 µmol·L⁻¹, respectively[16].

Furan-3-Carboxylic Acid and Its Derivatives in Oncology

Furan-3-carboxylic acid has also served as a scaffold for the development of potent anticancer agents. A series of furan–pyridinone compounds synthesized from 3-furan-carboxylic acid showed promising activity against esophageal cancer cell lines (KYSE70 and KYSE150), with one derivative exhibiting an IC50 value of 0.655 µg/mL[17].

Comparative Anticancer Data

As with antimicrobial activity, direct comparative data for the parent isomers is limited. The following table summarizes the cytotoxic activity of representative derivatives.

Compound/Derivative ClassCancer Cell LineActivity (IC50)Reference
Furan-2-Carboxylic Acid Derivatives
Silver(I) furan-2-carboxylateJurkat8.00 µM[14][15]
Pyridine carbohydrazide derivativeMCF-74.06 µM[14]
N-phenyl triazinone derivativeMCF-72.96 µM[14]
5-[3-(hydroxymethyl)-4,5-dimethoxyphenyl]-3-methylfuran-2-carboxylic acidMCF-71.9 µmol·L⁻¹[16]
Furan-3-Carboxylic Acid Derivatives
Furan–pyridinone derivativeKYSE1500.655 µg/mL[17]

Mechanistic Insights: How Positional Isomerism Influences Biological Action

The different electronic distributions and steric hindrances of furan-2-carboxylic acid and furan-3-carboxylic acid can lead to distinct mechanisms of action.

Furan-2-Carboxylic Acid: Targeting Multiple Pathways

The mechanism of action for furan-2-carboxylic acid and its derivatives appears to be multifaceted. In bacteria, it is suggested that it may inhibit extracellular polysaccharide production[1][2][3]. In the context of cancer, derivatives of furan-2-carboxylic acid have been shown to induce apoptosis and cause cell cycle arrest[14]. The parent compound, furan, has been shown to induce oxidative stress, DNA damage, and apoptosis in mammalian cells[18]. This is often mediated through the generation of reactive oxygen species (ROS) and the modulation of apoptotic signaling pathways involving caspases.

Furan2_Carboxylic_Acid_Mechanism F2CA Furan-2-Carboxylic Acid Derivatives ROS Increased ROS Production F2CA->ROS Apoptosis Apoptosis F2CA->Apoptosis CellCycleArrest Cell Cycle Arrest F2CA->CellCycleArrest DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

Caption: Putative signaling pathways for furan-2-carboxylic acid derivatives.

Furan-3-Carboxylic Acid: A Potential for Specific Enzyme Inhibition

For derivatives of furan-3-carboxylic acid, a prominent mechanism of action in the context of antifungal activity appears to be the inhibition of succinate dehydrogenase (SDH)[5]. SDH is a key enzyme in both the citric acid cycle and the electron transport chain, making it an attractive target for antimicrobial agents. This suggests a more targeted mechanism compared to the broader effects observed with some furan-2-carboxylic acid derivatives.

Furan3_Carboxylic_Acid_Mechanism F3CA Furan-3-Carboxylic Acid Derivatives SDH Succinate Dehydrogenase (SDH) F3CA->SDH Inhibition ETC Electron Transport Chain Disruption SDH->ETC Energy_Production Reduced ATP Production ETC->Energy_Production Fungal_Cell_Death Fungal Cell Death Energy_Production->Fungal_Cell_Death

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Preparation of Compounds: Dissolve furan-2-carboxylic acid and furan-3-carboxylic acid in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Microbial Culture: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium to the mid-logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions with the appropriate broth to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (microbe and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of furan-2-carboxylic acid and furan-3-carboxylic acid (typically from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The available evidence, largely from studies on their derivatives, suggests that both furan-2-carboxylic acid and furan-3-carboxylic acid are valuable scaffolds in drug discovery. Derivatives of furan-2-carboxylic acid have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects, often through mechanisms involving oxidative stress and apoptosis. In contrast, derivatives of furan-3-carboxylic acid appear to be particularly promising as antifungal agents, potentially through the targeted inhibition of succinate dehydrogenase.

A significant gap in the current understanding is the lack of direct comparative studies on the parent isomers. Future research should prioritize head-to-head comparisons of furan-2-carboxylic acid and furan-3-carboxylic acid against a panel of microbial strains and cancer cell lines to provide a definitive assessment of their relative potencies and selectivities. Such studies would provide a solid foundation for the rational design of more potent and selective derivatives, ultimately accelerating the development of novel therapeutics based on these versatile furan scaffolds.

References

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (URL: [Link])

  • IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. (URL: [Link])

  • Antimicrobial Furancarboxylic Acids from a Penicillium sp. (URL: [Link])

  • Silver(I) pyrrole- and furan-2-carboxylate complexes – From their design and characterization to antimicrobial, anticancer activity, lipophilicity and SAR. (URL: [Link])

  • Antimicrobial Furancarboxylic Acids from a Penicillium sp. (URL: [Link])

  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (URL: [Link])

  • Trace Amounts of Furan-2-Carboxylic Acids Determine the Quality of Solid Agar Plates for Bacterial Culture. (URL: [Link])

  • Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro. (URL: [Link])

  • Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. (URL: [Link])

  • Trace amounts of furan-2-carboxylic acids determine the quality of solid agar plates for bacterial culture. (URL: [Link])

  • (PDF) Trace Amounts of Furan-2-Carboxylic Acids Determine the Quality of Solid Agar Plates for Bacterial Culture. (URL: [Link])

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (URL: [Link])

  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (URL: [Link])

  • Furan-2-carboxylic acid | CAS#:88-14-2 | Chemsrc. (URL: [Link])

  • 3-Furoic acid | C5H4O3 | CID 10268 - PubChem. (URL: [Link])

  • 3-furoic acid, 488-93-7 - The Good Scents Company. (URL: [Link])

  • Current research on anti-breast cancer synthetic compounds. (URL: [Link])

  • IC50 values of the promising derivatives against the MCF‐7 cell line. (URL: [Link])

  • IC 50 values against MCF-7, MDA-MB-231, and HaCaT cell lines for... (URL: [Link])

  • Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. (URL: [Link])

  • Furan: A Promising Scaffold for Biological Activity. (URL: [Link])

  • 2-(2-Nitrovinyl) furan exacerbates oxidative stress response of Escherichia coli to bacteriostatic and bactericidal antibiotics. (URL: [Link])

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (URL: [Link])

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (URL: [Link])

  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (URL: [Link])

  • 2(5H)-Furanone Disrupts Bacterial Biofilm Formation and Indirectly Reduces the Settlement of Plantigrades of the Mussel Mytilus coruscus. (URL: [Link])

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (URL: [Link])

  • [A new furan-2-carboxylic acid from stem bark of Cassia alata]. (URL: [Link])

  • Research on Antibacterial and Antifungal Agents. III. Synthesis and Antimicrobial Activity of 2-methyl-5-aryl-3-furoic Acids and 2-methyl-3-imidazolylmethyl-5-aryl Furans. (URL: [Link])

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (URL: [Link])

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (URL: [Link])

Sources

The Ascending Threat of Fungal Pathogens: A Comparative Guide to the Efficacy of 2-Formylfuran-3-carboxylic Acid Derivatives as Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, underscoring the urgent need for novel therapeutic agents with distinct mechanisms of action. In this guide, we delve into the promising class of 2-formylfuran-3-carboxylic acid derivatives, offering a comprehensive comparison of their antifungal efficacy against established treatments. This analysis is grounded in experimental data from analogous furan-based compounds, providing a predictive framework for the potential of this specific chemical scaffold.

The Imperative for New Antifungal Scaffolds

Fungal infections, particularly those caused by Candida, Aspergillus, and Cryptococcus species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. The widespread use of existing antifungal drugs, such as azoles and polyenes, has inevitably led to the emergence of resistance, rendering many infections difficult to treat. The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] The unique electronic and steric characteristics of the furan moiety can enhance drug-receptor interactions and improve metabolic stability.[1] This has spurred investigations into various furan derivatives as potential next-generation antifungal agents.

This compound: A Versatile Scaffold for Antifungal Drug Design

The this compound core represents a particularly attractive starting point for the development of new antifungal drugs. This scaffold possesses two reactive functional groups: a formyl group at the 2-position and a carboxylic acid group at the 3-position. This dual functionality allows for a wide array of chemical modifications, enabling the synthesis of diverse libraries of derivatives, such as esters and amides, to explore structure-activity relationships (SAR) and optimize antifungal potency.

2-Formylfuran-3-carboxylic_Acid_Scaffold cluster_derivatives Potential Derivatives core This compound esters Esters (R-OOC-) core->esters Esterification amides Amides (R-NH-OC-) core->amides Amidation hydrazones Hydrazones (R-NH-N=CH-) core->hydrazones Condensation others Other Heterocycles core->others Cyclization Reactions

Caption: Chemical scaffold of this compound and its potential for derivatization.

Comparative In Vitro Efficacy of Furan-Based Carboxylic Acid Derivatives

While specific data on a broad range of this compound derivatives is emerging, studies on structurally related furan carboxylic acid derivatives provide valuable insights into their potential antifungal activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various furan derivatives against pathogenic fungi, compared to the standard antifungal drug, fluconazole.

Compound ClassDerivative ExampleFungal SpeciesMIC (µg/mL)Reference MIC (Fluconazole) (µg/mL)
Benzofuran Carboxylic Acid Esters Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylateCryptococcus neoformansSignificant Activity (Specific MIC not provided)-
Aspergillus fumigatusSignificant Activity (Specific MIC not provided)-
3-Aryl-3-(furan-2-yl)propanoic Acids Various DerivativesCandida albicans64-
(E)-3-(furan-2-yl)acrylic Acid (E)-3-(furan-2-yl)acrylic acidCandida albicans64-51232-256
5-Arylfuran-2-carboxamides N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamideCandida glabrata0.062–0.125 (Fungistatic)-
Candida parapsilosis0.125–0.250 (Fungistatic)-

Data synthesized from multiple sources, showcasing the potential of the furan carboxylic acid scaffold.[1][3][4][5][6]

The data indicates that derivatives of furan-based carboxylic acids exhibit a range of antifungal activities. Notably, some 5-arylfuran-2-carboxamide derivatives have demonstrated potent fungistatic effects against Candida species.[4] Furthermore, (E)-3-(furan-2-yl)acrylic acid has shown a fungistatic profile comparable to fluconazole against Candida albicans.[6] These findings strongly suggest that the this compound scaffold is a promising starting point for developing novel antifungal agents.

Unraveling the Mechanism of Action: A Multifaceted Approach

The precise mechanism of action for this compound derivatives is still under investigation; however, studies on related furan compounds suggest several potential pathways.

1. Disruption of Calcium Homeostasis: Research on benzofuran derivatives has indicated that their antifungal activity may be linked to the mobilization of intracellular Ca2+.[1][3] An influx of calcium can trigger various cellular stress responses, ultimately leading to fungal cell death.

2. Cell Membrane Disruption: Some 5-arylfuran-2-carboxamide derivatives have been shown to affect the integrity of the fungal cell membrane.[4] This is a common mechanism for many antifungal drugs, as the cell membrane is crucial for maintaining cellular function and viability.

3. Inhibition of Ergosterol Biosynthesis: While not directly demonstrated for this specific class, many heterocyclic antifungal agents, including the widely used azoles, target the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to membrane disruption and cell death. It is plausible that some this compound derivatives could also act via this pathway.

Antifungal_Mechanism_of_Action cluster_compound This compound Derivative cluster_cell Fungal Cell Compound Furan Derivative Membrane Cell Membrane Compound->Membrane Disruption Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Inhibition Calcium Intracellular Ca2+ Homeostasis Compound->Calcium Disruption CellDeath Cell Death Membrane->CellDeath Ergosterol->Membrane Calcium->CellDeath Antifungal_Susceptibility_Testing_Workflow Start Start PrepInoculum Prepare Fungal Inoculum Start->PrepInoculum PrepDilutions Prepare Compound Serial Dilutions Start->PrepDilutions Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate Plate (24-48h) Inoculate->Incubate ReadMIC Determine MIC (Visual/Spectrophotometric) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Conclusion and Future Directions

The exploration of this compound derivatives as a novel class of antifungal agents holds significant promise in the fight against invasive fungal infections. While direct and extensive studies on this specific scaffold are in their nascent stages, the compelling antifungal activity observed in structurally related furan-based carboxylic acids provides a strong rationale for their continued investigation. The versatility of the this compound core allows for extensive chemical modification, paving the way for the optimization of antifungal potency and the development of compounds with novel mechanisms of action. Future research should focus on the synthesis and screening of a diverse library of these derivatives against a broad panel of pathogenic fungi, including resistant strains. Elucidating their precise mechanisms of action will be crucial for their rational development and potential clinical application. The journey from a promising scaffold to a clinically effective antifungal drug is arduous, but the initial evidence suggests that this compound derivatives are a worthy candidate for this undertaking.

References

  • Parang, K., et al. (2005). Carboxylic acid and phosphate ester derivatives of fluconazole: synthesis and antifungal activities. Bioorganic & Medicinal Chemistry Letters, 15(8), 2019-2023. [Link]

  • Hejchman, E., et al. (2012). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Journal of Pharmacology and Experimental Therapeutics, 343(2), 380-388. [Link]

  • Hejchman, E., et al. (2012). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. ResearchGate. [Link]

  • Hejchman, E., et al. (2012). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Journal of Pharmacology and Experimental Therapeutics, 343(2), 380-388. [Link]

  • Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2855. [Link]

  • Kalyaev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • de Oliveira, V. M., et al. (2023). Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. BMC Microbiology, 23(1), 312. [Link]

  • Gervasi, T., et al. (2024). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Molecules, 29(5), 1084. [Link]

  • Wang, Y., et al. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534. [Link]

  • Kalyaev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • de Oliveira, V. M., et al. (2023). Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. BMC Microbiology, 23(1), 312. [Link]

Sources

A Comparative Spectroscopic Guide to 2-Formyl and 3-Formyl Furan Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of positional isomers is a critical step. Furan derivatives, in particular, are foundational motifs in numerous pharmaceuticals and functional materials.[1] This guide provides an in-depth spectroscopic comparison of two closely related positional isomers: 2-formylfuran-3-carboxylic acid and 3-formylfuran-2-carboxylic acid. We will explore how subtle differences in the substitution pattern on the furan ring lead to distinct and identifiable signatures in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Molecular Structures and Isomeric Distinction

The core difference between these two compounds lies in the placement of the electron-withdrawing formyl (-CHO) and carboxylic acid (-COOH) groups on the furan ring. This variation in substituent position alters the electronic distribution and steric environment within each molecule, directly influencing their interaction with electromagnetic radiation and their fragmentation patterns.

G cluster_0 This compound cluster_1 3-Formylfuran-2-carboxylic acid mol1 mol1 mol2 mol2

Caption: Positional isomers: this compound vs. 3-formylfuran-2-carboxylic acid.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a powerful first-pass technique for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies.[2] For both isomers, we expect to see absorptions corresponding to the O-H of the carboxylic acid, the C-H of the aldehyde, and the two distinct C=O carbonyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The anvil is lowered to ensure firm contact between the sample and the crystal. The spectrum is then acquired, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

Comparative Spectral Analysis

While both molecules share the same functional groups, the electronic interplay governed by their positions will introduce subtle shifts in the vibrational frequencies, particularly for the carbonyl stretches.

Functional Group VibrationExpected Wavenumber (cm⁻¹)This compound3-Formylfuran-2-carboxylic acidRationale for Differences
Carboxylic Acid O-H Stretch2500–3300Very BroadVery BroadThe extensive hydrogen bonding in the carboxylic acid dimer results in a very broad, characteristic absorption band in both isomers.[3][4][5]
Aldehyde C-H Stretch~2700-2800PresentPresentA weak but diagnostic peak, often appearing as a shoulder on the broad O-H band.
Carboxylic Acid C=O Stretch1700–1725~1710~1715The position of the C=O stretch is sensitive to conjugation. The differing electronic environments may cause slight shifts.
Aldehyde C=O Stretch1680–1700~1690~1685Conjugation with the furan ring lowers the frequency. The relative positions of the other substituent will modulate this effect.
Furan Ring C=C Stretch1500–1600PresentPresentCharacteristic aromatic ring stretches.
Furan Ring C-O-C Stretch1000–1100StrongStrongA strong band indicative of the furan ether linkage.[6]
Carboxylic Acid O-H Bend900-960BroadBroadA broad out-of-plane bend, often a useful diagnostic peak for carboxylic acids.[7]

The key distinction in the IR spectra will be the precise wavenumbers of the two carbonyl peaks. These often appear as a single broad or bifurcated peak in the 1680-1720 cm⁻¹ region. The subtle electronic differences between the isomers are expected to slightly alter the position and shape of this crucial band.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides the most definitive data for distinguishing between these isomers by mapping the precise chemical environment of each proton and carbon atom.[1]

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the furan derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as carboxylic acid protons are readily exchanged in D₂O) in a clean NMR tube.[1]

  • Acquisition: The tube is placed in the NMR spectrometer. ¹H, ¹³C, and 2D correlation spectra (like COSY and HMBC) are acquired. The residual solvent peak is typically used for calibration.

  • Data Processing: A Fourier Transform is applied to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum. Phasing and baseline correction are performed.[1]

¹H NMR: A Tale of Two Ring Protons

The most telling differences will appear in the aromatic region of the ¹H NMR spectrum. Each isomer has two distinct protons on the furan ring, and their chemical shifts are highly sensitive to the electronic effects of the adjacent substituents.

ProtonPredicted δ (ppm)MultiplicityThis compound3-Formylfuran-2-carboxylic acid
Carboxylic Acid (-COOH)>12Broad SingletH at position 3 is flanked by the formyl group and the ring oxygen.H at position 2 is adjacent to the highly deshielding carboxyl group.
Aldehyde (-CHO)9.5 - 10.5SingletH at position 4 is adjacent to the carboxyl group.H at position 3 is between the formyl group and the ring oxygen.
Furan Ring Proton 17.0 - 8.5DoubletH-5, adjacent to the ring oxygen.H-5, adjacent to the ring oxygen.
Furan Ring Proton 27.0 - 8.5DoubletH-4, adjacent to the carboxyl group.H-4, adjacent to the formyl group.

Causality of Chemical Shifts: Electron-withdrawing groups like -CHO and -COOH deshield adjacent protons, shifting their resonance signal downfield (to a higher ppm value).[8]

  • In this compound: The proton at the 5-position will be a doublet, coupled to the proton at the 4-position. The proton at the 4-position will also be a doublet and will be significantly deshielded by the adjacent carboxylic acid.

  • In 3-formylfuran-2-carboxylic acid: The proton at the 5-position will be a doublet, coupled to the proton at the 4-position. The proton at the 4-position will be deshielded by the adjacent formyl group. The relative deshielding effect of -COOH vs. -CHO on the ring protons will result in a unique and diagnostic pattern for each isomer.

¹³C NMR: A Carbon Fingerprint

The ¹³C NMR spectrum provides a clear fingerprint, as the chemical shift of every carbon atom is altered by the substituent pattern.

CarbonPredicted δ (ppm)This compound3-Formylfuran-2-carboxylic acid
Aldehyde Carbonyl (C=O)175 - 185C2C3
Carboxylic Acid Carbonyl (C=O)160 - 170C3C2
Furan C2140 - 155Substituted (Formyl)Substituted (Carboxyl)
Furan C3120 - 135Substituted (Carboxyl)Substituted (Formyl)
Furan C4110 - 125UnsubstitutedUnsubstituted
Furan C5145 - 160UnsubstitutedUnsubstituted

The chemical shifts of the substituted carbons (C2 and C3) will be dramatically different between the two isomers, providing an unambiguous method of identification.

Mass Spectrometry: Deciphering the Molecular Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its unique fragmentation pattern, which serves as a "molecular fingerprint".[9]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ionization chamber, the vaporized molecules are bombarded with high-energy electrons (typically 70 eV), causing an electron to be ejected and forming a positively charged molecular ion (M⁺).

  • Fragmentation: The high energy of the molecular ion causes it to be unstable, leading it to break apart into smaller, charged fragments.

  • Analysis and Detection: The positive ions (both the molecular ion and fragments) are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion.[6]

Comparative Fragmentation Analysis

Both isomers have the same molecular formula, C₆H₄O₄ , and therefore the same nominal molecular weight of 140 g/mol .[10][11][12] The molecular ion peak (M⁺) will appear at m/z = 140 in both spectra. The key to distinguishing them lies in the relative abundance of the fragment ions.

m/z ValuePossible FragmentIon IdentityExpected Relative Abundance Difference
140[C₆H₄O₄]⁺Molecular Ion (M⁺)Should be present in both.
123[M - OH]⁺Loss of hydroxyl radicalA common fragmentation for carboxylic acids.
112[M - CO]⁺Loss of carbon monoxideCan occur from the formyl group or ring.
95[M - COOH]⁺Loss of carboxyl radicalA key fragmentation pathway for carboxylic acids. The stability of the resulting cation may differ between isomers.
67[C₄H₃O]⁺Furan ring fragmentLoss of both substituents.
45[COOH]⁺Carboxyl cationMay be observed.
29[CHO]⁺Formyl cationMay be observed.

The positional isomerism will influence which fragmentation pathways are energetically favored. For instance, intramolecular interactions in the gas phase prior to fragmentation could favor the loss of certain neutral molecules (like H₂O or CO₂) in one isomer over the other, leading to different relative intensities of the resulting fragment peaks.

General Analytical Workflow

The process of characterizing these compounds follows a standardized workflow in a research setting, from synthesis to final structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Chemical Synthesis (e.g., Oxidation of Precursor) Purification Purification (Recrystallization / Chromatography) Synthesis->Purification IR FTIR Spectroscopy Purification->IR Initial Check NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Detailed Structure MS Mass Spectrometry Purification->MS Molecular Weight Elucidation Structure Elucidation Elucidation_invis IR->Elucidation_invis NMR->Elucidation_invis MS->Elucidation_invis Elucidation_invis->Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.[6]

Conclusion

While this compound and 3-formylfuran-2-carboxylic acid possess the same functional groups and molecular formula, their distinct substitution patterns provide a clear basis for differentiation using standard spectroscopic techniques.

  • IR spectroscopy offers initial clues through subtle shifts in the carbonyl absorption region.

  • Mass spectrometry confirms the molecular weight and provides a unique fragmentation fingerprint for each isomer.

  • NMR spectroscopy , particularly ¹H and ¹³C NMR, stands as the most definitive method, offering an unambiguous map of the molecular skeleton through the distinct chemical shifts of the furan ring protons and carbons.

By employing these techniques in concert, researchers can confidently distinguish between these positional isomers, ensuring the structural integrity of their compounds for applications in pharmaceutical design and materials science.

References

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra. In Organic Chemistry. OpenStax. Available from: [Link]

  • Silva, P. J., & E-H, M. A. (2006). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 78(23), 8047–8052. Available from: [Link]

  • Wikipedia. (2023). Mass spectral interpretation. Available from: [Link]

  • Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Available from: [Link]

  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. Available from: [Link]

  • Schneider, W. G., & Bernstein, H. J. (1956). THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES. Canadian Journal of Chemistry, 34(11), 1477-1487. Available from: [Link]

  • Green, J. H. S., & Harrison, D. J. (1977). Spectroscopic and thermodynamic properties of furan derivatives—I. 2- and 2,5-substituted compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 33(9), 843-848. Available from: [Link]

  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • Stenutz. NMR chemical shift prediction of furanes. Available from: [Link]

  • Ali, B. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 58-66. Available from: [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Journal of Engineering Science and Technology, 18(2), 115-131. Available from: [Link]

  • AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

  • Abraham, R. J., & Thomas, W. A. (1996). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 34(10), 747-756. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16740249, 3-Formylfuran-2-carboxylic acid. Available from: [Link]

  • Schneider, W. G., & Bernstein, H. J. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 34(2), 170-182. Available from: [Link]

  • SpectraBase. 2-formyl-5-(hydroxymethyl)-3-furancarboxylic acid methyl ester - Mass Spectrum (GC). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid. Available from: [Link]

  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-hydroxymethylfurfural. Available from: [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4584. Available from: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid. Available from: [Link]

  • University of Regensburg. Chemical shifts. Available from: [Link]

  • Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Available from: [Link]

  • Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Available from: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. OpenStax. Available from: [Link]

  • Padwa, A., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(44), 8163-8165. Available from: [Link]

  • Workman, J. Jr. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

  • Khan Academy. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10268, 3-Furoic acid. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2793719, 5-Formyl-2-furancarboxylic Acid. Available from: [Link]

  • NIST. 2-Furancarboxylic acid - IR Spectrum. Available from: [Link]

  • NIST. 2-Furancarboxylic acid. Available from: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. Available from: [Link]

Sources

Performance of Furan-Based Carboxylic Acids in Polymerization Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The imperative to transition from a fossil fuel-dependent economy to one based on renewable resources has catalyzed significant research into bio-based monomers. Among these, furan derivatives, obtainable from the dehydration of sugars, have emerged as promising platform molecules for the synthesis of high-performance polymers.[1] This guide provides an in-depth comparison of the polymerization performance of 2-formylfuran-3-carboxylic acid and a prominent alternative, 2,5-furandicarboxylic acid (FDCA), for researchers, scientists, and drug development professionals. While FDCA is a well-explored, promising bio-based substitute for petroleum-derived terephthalic acid[2][3], this compound represents a less-explored yet potentially valuable monomer. This guide will delve into their respective reactivities, polymerization pathways, and the properties of the resulting polymers, supported by experimental insights.

Introduction to Furan-Based Monomers

Furan derivatives are heterocyclic organic compounds primarily derived from agricultural and forestry waste.[1] Their rigid ring structure and potential for difunctionality make them excellent candidates for creating polymers with robust thermal and mechanical properties.[4] The most studied of these is 2,5-furandicarboxylic acid (FDCA), which is considered a top value-added chemical from biomass.[2][5] Its structural similarity to terephthalic acid allows it to be a drop-in replacement in the production of polyesters like polyethylene terephthalate (PET), leading to the bio-based alternative polyethylene furanoate (PEF).[3][4][6] PEF exhibits superior gas barrier properties compared to PET, making it highly suitable for packaging applications.[4][6]

In contrast, this compound is a less common monomer. Its unique substitution pattern, with a carboxylic acid group at the 3-position and a formyl group at the 2-position, presents different synthetic possibilities and challenges.[7] The presence of the reactive aldehyde (formyl) group alongside the carboxylic acid opens avenues for various polymerization reactions beyond simple polyesterification.

Comparative Analysis of Polymerization Performance

The choice of monomer is critical as it dictates the polymerization method, reaction kinetics, and the final properties of the polymer. This section compares the known performance of FDCA with the projected potential of this compound.

Reactivity and Polymerization Pathways

2,5-Furandicarboxylic Acid (FDCA):

FDCA is primarily used in step-growth polymerization, specifically polycondensation, to produce polyesters and polyamides.[1] The two carboxylic acid groups readily react with diols (like ethylene glycol) or diamines. To circumvent issues like the low solubility and high melting point of FDCA, its dimethyl ester, dimethyl 2,5-furandicarboxylate (DMFDCA), is often preferred for laboratory and industrial synthesis, particularly through transesterification reactions.[8][9]

Common polymerization techniques for FDCA include:

  • Melt Polymerization: This is a widely used industrial method involving high temperatures and vacuum to drive the reaction forward by removing the condensation byproduct (e.g., water or methanol).[6][8]

  • Solution Polymerization: This method involves dissolving the monomers in a solvent, which can be advantageous for heat control but requires solvent removal and recycling.[8]

  • Enzymatic Polymerization: Lipases, such as Candida antarctica lipase B (CALB), can catalyze the polymerization of FDCA derivatives under milder conditions, offering a more sustainable approach.[10][11][12]

The primary polymerization reaction for FDCA is polyesterification with a diol, as illustrated below:

FDCA_Polymerization cluster_reactants Reactants cluster_products Products FDCA n HOOC-(Furan)-COOH (FDCA) Polyester -[OC-(Furan)-CO-O-R-O]-n (Polyester) FDCA->Polyester + Diol - H2O Diol n HO-R-OH (Diol) Diol->Polyester Water 2n H2O caption Figure 1. Polycondensation of FDCA with a diol.

Figure 1. Polycondensation of FDCA with a diol.

This compound:

Direct polymerization of this compound is more complex due to the differing reactivity of the formyl and carboxylic acid groups. Several hypothetical pathways can be envisioned:

  • Reductive Polyesterification: The formyl group could be reduced to a hydroxylmethyl group, creating a hydroxy acid monomer (2-(hydroxymethyl)furan-3-carboxylic acid). This monomer could then undergo self-condensation to form a polyester. This approach introduces an additional synthetic step but yields a monomer capable of direct polyesterification.

  • Oxidative Polyesterification: Alternatively, the formyl group could be oxidized to a second carboxylic acid group, yielding furan-2,3-dicarboxylic acid. This resulting diacid could then be polymerized with a diol, similar to FDCA.

  • Poly(Schiff base) formation: The formyl group can react with a diamine to form a poly(Schiff base), with the carboxylic acid group potentially available for subsequent cross-linking or modification.

  • Direct polymerization involving both groups: It is conceivable that under specific catalytic conditions, both the formyl and carboxylic acid groups could participate in a one-pot polymerization with a suitable co-monomer containing, for example, amine and hydroxyl functionalities.

The reactivity of the furan ring itself, particularly its susceptibility to electrophilic attack, could lead to side reactions under harsh acidic conditions, a consideration in any polymerization strategy.[13]

Formylfuran_Pathways cluster_derivatives Potential Derivatives for Polymerization Monomer 2-Formylfuran- 3-carboxylic acid HydroxyAcid 2-(Hydroxymethyl)furan- 3-carboxylic acid Monomer->HydroxyAcid Reduction Diacid Furan-2,3-dicarboxylic acid Monomer->Diacid Oxidation PolySchiffBase Poly(Schiff base) Monomer->PolySchiffBase + Diamine Polyester1 Polyester HydroxyAcid->Polyester1 Self-condensation Polyester2 Polyester Diacid->Polyester2 + Diol caption Figure 2. Potential polymerization pathways for this compound.

Figure 2. Potential polymerization pathways for this compound.

Comparative Data on Polymer Properties

The properties of polymers derived from these monomers are expected to differ significantly due to their structural disparities. The linear, symmetrical structure of FDCA generally leads to semi-crystalline polymers with good mechanical strength and thermal stability.[8] In contrast, the less symmetrical structure of polymers derived from this compound would likely result in more amorphous materials with lower melting points and potentially greater solubility.

PropertyPolymer from 2,5-FDCA (e.g., PEF)Hypothetical Polymer from this compound
Monomer Symmetry High (para-like substitution)Low (ortho-like substitution)
Expected Crystallinity Semi-crystallineLikely amorphous
Glass Transition Temp. (Tg) ~85-95 °CExpected to be lower than PEF
Melting Temp. (Tm) ~210-220 °CLikely lower or absent
Mechanical Properties High tensile strength, good modulusPotentially more flexible, lower modulus
Gas Barrier Properties Excellent (superior to PET)[4][6]Unknown, likely different from PEF

Experimental Protocols

To ensure scientific integrity, the following protocols are provided. The protocol for FDCA-based polyester is based on established literature, while the protocol for this compound is a proposed, self-validating system based on chemical principles.

Protocol 1: Synthesis of Poly(ethylene furanoate) (PEF) via Melt Polymerization

This protocol describes a two-stage melt polymerization process using dimethyl 2,5-furandicarboxylate (DMFDCA) and ethylene glycol.

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFDCA)

  • Ethylene Glycol (EG)

  • Antimony(III) oxide (Sb₂O₃) or other suitable catalyst

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Condenser and collection flask

  • High-vacuum pump

Procedure:

  • Ester Interchange (Oligomerization):

    • Charge the flask with DMFDCA, ethylene glycol (in molar excess, e.g., 1:2.2 ratio), and the catalyst (e.g., 0.05 mol% Sb₂O₃).

    • Equip the flask for distillation.

    • Under a slow nitrogen stream, heat the mixture with stirring to 160-190 °C.

    • Methanol will be produced as a byproduct and should be collected. The reaction is monitored by the amount of methanol collected.

    • Continue this stage for 2-4 hours until approximately 90% of the theoretical amount of methanol has been distilled off.

  • Polycondensation:

    • Gradually increase the temperature to 220-250 °C.

    • Simultaneously, gradually reduce the pressure to below 1 mbar using a high-vacuum pump.

    • Excess ethylene glycol will distill off.

    • The viscosity of the mixture will increase significantly. The reaction is monitored by the torque on the mechanical stirrer.

    • Continue the reaction for 3-5 hours until the desired viscosity is achieved.

    • Cool the reactor under nitrogen and extrude the resulting polymer.

Characterization:

  • The molecular weight (Mn, Mw) and polydispersity index (PDI) of the resulting PEF can be determined using Gel Permeation Chromatography (GPC).

  • Thermal properties (Tg, Tm) can be analyzed using Differential Scanning Calorimetry (DSC).

PEF_Workflow Start Charge Reactor: DMFDCA, EG, Catalyst Stage1 Stage 1: Ester Interchange (160-190°C, N2 atm) Collect Methanol Start->Stage1 Stage2 Stage 2: Polycondensation (220-250°C, <1 mbar) Collect Ethylene Glycol Stage1->Stage2 End Cool and Extrude Polymer Stage2->End Characterization Characterize PEF (GPC, DSC) End->Characterization caption Figure 3. Workflow for PEF synthesis via melt polymerization.

Figure 3. Workflow for PEF synthesis via melt polymerization.

Protocol 2: Proposed Synthesis of a Polyester from this compound via Reductive Self-Condensation

This hypothetical protocol involves an initial reduction of the formyl group followed by polymerization.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄) or other selective reducing agent

  • Suitable solvent (e.g., THF, Dioxane)

  • Acid catalyst for esterification (e.g., p-toluenesulfonic acid)

  • Dean-Stark apparatus for water removal

  • Standard glassware for organic synthesis

Procedure:

  • In-situ Reduction to Hydroxy Acid:

    • Dissolve this compound in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of NaBH₄ to selectively reduce the formyl group to a hydroxymethyl group. The carboxylic acid group should remain largely unreacted under these conditions.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction with a dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄ and protonate the carboxylate.

    • Extract the resulting 2-(hydroxymethyl)furan-3-carboxylic acid into an organic solvent and dry.

  • Polycondensation:

    • Transfer the crude hydroxy acid to a flask equipped with a Dean-Stark trap and condenser.

    • Add the acid catalyst (e.g., 0.5 mol%).

    • Heat the mixture to reflux. Water produced during the self-condensation will be collected in the Dean-Stark trap.

    • Continue the reaction until no more water is collected.

    • Isolate the polymer by precipitation in a non-solvent (e.g., cold methanol or water).

    • Dry the polymer under vacuum.

Self-Validating System:

  • The success of the reduction step must be confirmed (e.g., by ¹H NMR to observe the disappearance of the aldehyde proton signal and appearance of methylene protons) before proceeding to polymerization.

  • The progress of the polymerization can be monitored by the amount of water collected and by periodically taking samples for molecular weight analysis (GPC).

Conclusion

2,5-Furandicarboxylic acid is a well-established, high-performance bio-based monomer with a clear pathway to replacing petroleum-derived plastics in various applications.[4][14] Its symmetrical structure and reactivity lead to predictable polymerization behavior and desirable polymer properties.

This compound, while not extensively studied in polymerization, presents intriguing possibilities due to its unique bifunctional and asymmetric nature. Its successful application in polymer synthesis will likely require a multi-step approach, such as reduction or oxidation of the formyl group, to create more conventional monomers. The resulting polymers are expected to be amorphous with properties distinct from those of FDCA-based polymers, potentially opening doors to new applications where crystallinity is not required, such as in coatings, adhesives, or as modifiers for other polymers. Further research is essential to validate these proposed pathways and fully characterize the resulting materials.

References

  • Patsnap Eureka. (2025, July 3). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers.
  • Benchchem. Application Notes and Protocols for the Enzymatic Synthesis of Furan-Based Polymers and Co-polymers.
  • Benchchem. Application Notes and Protocols for the Incorporation of 2-(2-Pentenyl)furan into Polymer Synthesis.
  • Benchchem. A Comparative Review of Polymerization Techniques for 2,5-Furandicarboxylic Acid (FDCA).
  • ResearchGate.
  • ResearchGate. Enzymatic Polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides as Sustainable Alternatives to Polyphthalamides | Request PDF.
  • Recent Progress on Bio-Based Polyesters Derived
  • Bio-Based Furan-Polyesters/Graphene Nanocomposites Prepared by In Situ Polymeriz
  • Furan-based thermosetting polymers for high-performance applic
  • Benchchem.
  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis.
  • ACS Omega. (2023, March 2). Biobased 2,5-Bis(hydroxymethyl)
  • NIH. (2023, March 2). Biobased 2,5-Bis(hydroxymethyl)
  • Green Chemistry (RSC Publishing). (2024, December 20). Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)
  • RSC Publishing. Enzymatic polymerization of furan-based polymers in biobased solvents.
  • ResearchGate.
  • ResearchGate. Furan Polymers: State of the Art and Perspectives | Request PDF.
  • Encyclopedia.pub. (2022, July 18). Synthesis of 2,5-Furandicarboxylic Acid.
  • ResearchGate.
  • Benchchem. This compound | 14757-79-0.

Sources

A Comparative Guide to the Quantification of 2-Formylfuran-3-carboxylic Acid: A Validated HPLC-UV Method vs. HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accurate quantification of specific organic molecules is paramount. 2-Formylfuran-3-carboxylic acid, a furan derivative, is one such compound of interest, potentially arising as an intermediate or impurity in various synthetic pathways. Its precise measurement is critical for ensuring the safety, efficacy, and consistency of pharmaceutical products. This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices. We will delve into a comprehensive validation of the HPLC-UV method, adhering to the stringent guidelines of the International Council for Harmonisation (ICH)[1][2][3], and present a comparative analysis against the GC-MS approach to guide you in selecting the most suitable method for your analytical needs.

The Subject: this compound

This compound is an organic compound with the molecular formula C₆H₄O₄ and a molar mass of 140.09 g/mol [4]. Its structure, featuring both a carboxylic acid and an aldehyde functional group on a furan ring, presents unique analytical challenges and considerations. The carboxyl group imparts acidic properties, making it suitable for reverse-phase chromatography, while the conjugated system of the furan ring and the formyl group allows for sensitive ultraviolet (UV) detection.

I. A Validated HPLC-UV Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, prized for its versatility, robustness, and high resolution. For the quantification of this compound, a reverse-phase HPLC method with UV detection offers a blend of specificity, sensitivity, and efficiency.

A. Method Development: The "Why" Behind the "How"

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation and detection.

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which is ideal for retaining and separating moderately polar organic molecules like this compound from a polar mobile phase. The C18 alkyl chains provide a non-polar environment, interacting with the furan ring and the carbon backbone of the analyte.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH 3.0) is employed. Acetonitrile serves as the organic modifier, influencing the retention time of the analyte. The acidic phosphate buffer is crucial for suppressing the ionization of the carboxylic acid group[5]. By maintaining a pH well below the pKa of the carboxylic acid, the analyte remains in its protonated, less polar form, ensuring consistent retention and sharp peak shapes.

  • Detection: UV detection is set at a wavelength where the analyte exhibits maximum absorbance. The conjugated system of the furan ring and the formyl group results in a strong chromophore, allowing for sensitive detection. A diode array detector (DAD) is recommended to confirm peak purity and identity by assessing the entire UV spectrum of the eluting peak.

B. Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 30:70 (v/v) Acetonitrile : 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm.

  • Run Time: 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

C. Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method was rigorously validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose[3]. The validation parameters and their acceptance criteria are summarized below.

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components[2]. This was evaluated by injecting a blank (mobile phase), a placebo (matrix without the analyte), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound.

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample[6]. A six-point calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions (1, 5, 10, 25, 50, and 100 µg/mL).

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9998

3. Accuracy: Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 4039.899.5%
100% 5050.3100.6%
120% 6059.599.2%
Average Recovery 99.8%

4. Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision)[1]. Repeatability was assessed by six replicate injections of the 50 µg/mL standard on the same day. Intermediate precision was determined by analyzing the same standard on three different days.

Precision Level% Relative Standard Deviation (%RSD)
Repeatability (n=6) 0.85%
Intermediate Precision (n=9) 1.23%

5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[7]. They were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

The validation results demonstrate that the developed HPLC-UV method is specific, linear, accurate, precise, and sensitive for the quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Standard/Sample S2 Dissolve in Mobile Phase S1->S2 S3 Filter (0.45 µm) S2->S3 H1 Inject into HPLC S3->H1 Prepared Sample H2 Separation on C18 Column H1->H2 H3 UV Detection (265 nm) H2->H3 D1 Integrate Peak Area H3->D1 Chromatogram D2 Quantify using Calibration Curve D1->D2

Figure 1: HPLC-UV workflow for the quantification of this compound.

II. Alternative Method: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

For the analysis of volatile and semi-volatile compounds, GC-MS is a powerful alternative, offering excellent sensitivity and specificity. When combined with HS-SPME, it becomes a highly effective technique for extracting analytes from a sample matrix without the need for solvents.

A. Principles of HS-SPME-GC-MS

This technique involves exposing a solid-phase microextraction (SPME) fiber to the headspace (the gas phase above the sample) of a heated and agitated sample vial. Volatile and semi-volatile analytes, including furan derivatives, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. The fiber is then retracted and injected into the hot inlet of a gas chromatograph, where the analytes are desorbed and separated based on their boiling points and interactions with the GC column's stationary phase. The separated compounds are then detected by a mass spectrometer, which provides both quantitative data and mass spectral information for definitive identification. Several studies have demonstrated the successful application of HS-SPME-GC-MS for the analysis of furan and its derivatives in various matrices[8][9][10].

B. Detailed Experimental Protocol: HS-SPME-GC-MS

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass selective detector.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • GC Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, ramped to 250 °C at 10 °C/min, and held for 5 minutes.

  • Injector Temperature: 250 °C (splitless mode).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

2. Sample Preparation and Extraction:

  • Sample Preparation: Accurately weigh the sample into a 20 mL headspace vial. For liquid samples, an aliquot is directly placed in the vial. For solid samples, a suitable solvent may be added.

  • HS-SPME Conditions:

    • Incubation Temperature: 60 °C.

    • Incubation Time: 15 minutes with agitation.

    • Extraction Time: 30 minutes.

    • Desorption Time: 5 minutes in the GC inlet.

Validation_Process VP Method Validation Specificity Specificity VP->Specificity Linearity Linearity VP->Linearity Accuracy Accuracy VP->Accuracy Precision Precision VP->Precision LOD LOD VP->LOD LOQ LOQ VP->LOQ Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Figure 2: Key parameters for the validation of an analytical method according to ICH guidelines.

III. Comparative Analysis: HPLC-UV vs. HS-SPME-GC-MS

The choice between HPLC-UV and HS-SPME-GC-MS depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

FeatureValidated HPLC-UV MethodHS-SPME-GC-MS Method
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility and boiling point.
Sample Preparation Simple dissolution and filtration.Headspace extraction; can be more complex for solid matrices.
Instrumentation Widely available in QC labs.More specialized instrumentation.
Sensitivity Good (µg/mL range).Excellent (ng/mL or lower range).
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum (molecular fingerprint).
Throughput Relatively high, with short run times.Lower, due to longer extraction and GC run times.
Cost per Sample Generally lower.Higher, due to consumables (SPME fibers) and instrument maintenance.
Best Suited For Routine QC, purity analysis, and quantification in relatively clean matrices.Trace-level analysis, impurity identification, and analysis in complex matrices.

Conclusion

Both the validated HPLC-UV method and the HS-SPME-GC-MS method are powerful tools for the quantification of this compound. The HPLC-UV method, as demonstrated by its comprehensive validation, offers a reliable, accurate, and precise approach that is well-suited for routine quality control environments where robustness and efficiency are key. Its straightforward sample preparation and the widespread availability of HPLC systems make it an attractive option for many laboratories.

On the other hand, for applications requiring ultra-high sensitivity or the definitive identification of trace-level impurities in complex sample matrices, the HS-SPME-GC-MS method is superior. The mass spectrometric detection provides an unparalleled level of specificity, making it the gold standard for impurity profiling and structural elucidation.

Ultimately, the selection of the most appropriate method will be dictated by the specific analytical challenge at hand. By understanding the principles, capabilities, and limitations of each technique as outlined in this guide, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • National Institutes of Health (NIH). (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • ScienceDirect. (2018, January 2). Determination of furan and furan derivatives in baby food. [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ResearchGate. (2023, February). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • International Council for Harmonisation (ICH). (2023, November 1). Validation of Analytical Procedures Q2(R2). [Link]

  • National Institutes of Health (NIH). (n.d.). 3-Formylfuran-2-carboxylic acid. PubChem. [Link]

  • Chemistry LibreTexts. (2024, March 17). Structure and Properties of Carboxylic Acids. [Link]

Sources

Navigating the Synthesis of 2-Formylfuran-3-carboxylic Acid: A Comparative Guide to Catalytic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Synthetic Challenge of 2-Formylfuran-3-carboxylic Acid

This compound is a bifunctional organic molecule holding potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of a formyl and a carboxyl group on a furan ring offers opportunities for the synthesis of complex heterocyclic scaffolds and functional polymers. Unlike its well-studied isomers, such as 2,5-furandicarboxylic acid (FDCA) which is a promising bio-based monomer, the synthesis of this compound is not as straightforward and lacks established one-pot catalytic routes from simple furanic precursors.[1][2]

This guide, therefore, moves beyond a simple comparison of catalysts for a single transformation. Instead, it offers a comparative overview of plausible synthetic strategies, breaking down each pathway into individual steps and analyzing the catalytic options available for each transformation. The objective is to provide researchers with a comprehensive understanding of the available synthetic toolbox and the rationale behind choosing a particular catalytic system.

Proposed Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several strategic directions, primarily involving the functionalization of a pre-existing furan ring or the construction of the ring with the desired functionalities in place. Below, we compare three plausible synthetic routes and the catalytic considerations for each.

Diagram of Proposed Synthetic Strategies

cluster_A Route A: Functionalization of Furan-3-carboxylic Acid Scaffold cluster_B Route B: Functionalization of 2-Formylfuran Scaffold cluster_C Route C: Ring Construction A1 Furan-3-carboxylic acid A2 Protection of Carboxyl Group A1->A2 e.g., Esterification A3 Formylation at C2 A2->A3 Vilsmeier-Haack or Friedel-Crafts A4 Deprotection A3->A4 Hydrolysis A_end This compound A4->A_end B1 2-Formylfuran (Furfural) B2 Introduction of a Directing Group at C3 B1->B2 e.g., Bromination B3 Carboxylation at C3 B2->B3 e.g., Grignard formation then CO2 B4 Removal of Directing Group B3->B4 e.g., Debromination B_end This compound B_end->B4 C1 Acyclic Precursors C2 [4+2] Cycloaddition (Diels-Alder) or other Cyclization C1->C2 Catalytic or Thermal C3 Functional Group Interconversion C2->C3 Oxidation/Reduction C_end This compound C3->C_end

Caption: Overview of three potential synthetic routes to this compound.

In-Depth Analysis of Catalytic Steps

Route A: Functionalization of a Furan-3-carboxylic Acid Scaffold

This route is conceptually straightforward, involving the introduction of a formyl group onto a readily available furan-3-carboxylic acid backbone. The key challenge is the regioselectivity of the formylation.

Step A2: Protection of the Carboxyl Group

The carboxylic acid group is deactivating for electrophilic substitution and can interfere with many formylation reagents. Therefore, protection, typically as an ester, is a necessary preliminary step.

  • Catalysis: This is a standard esterification reaction. Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins are commonly employed. The choice of catalyst depends on the scale of the reaction and the desired purity of the product. For sensitive substrates, milder methods like the use of dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used, although this is less common for simple protections.

Step A3: Formylation at the C2 Position

This is the crucial step where the formyl group is introduced. The C2 and C5 positions of the furan ring are the most susceptible to electrophilic attack. With the C3 position occupied, the attack will be directed to C2 or C5. The electronic nature of the protected carboxyl group will influence the regioselectivity.

  • Vilsmeier-Haack Reaction: This is a classic method for formylating electron-rich heterocycles. The reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This method is generally effective for furans and does not require a separate catalyst.

  • Friedel-Crafts Acylation: This involves the use of a Lewis acid catalyst to promote acylation with a suitable acylating agent, followed by reduction or further transformation to the aldehyde. Common Lewis acids include AlCl₃, FeCl₃, and ZnCl₂. However, the choice of catalyst is critical to avoid degradation of the furan ring. Milder Lewis acids may be preferable.

  • Metalation followed by Formylation: A more regioselective approach involves directed ortho-metalation. If a suitable directing group is present, deprotonation with a strong base (e.g., n-butyllithium) followed by quenching with a formylating agent (e.g., DMF) can provide the desired product.

Comparative Table for Formylation Catalysts (Illustrative)

MethodReagentsCatalystTemperatureAdvantagesDisadvantages
Vilsmeier-HaackPOCl₃, DMFNone (reagent-mediated)0-100 °CGood yields for many furans, readily available reagents.Can be harsh, regioselectivity may be an issue.
Friedel-CraftsDichloromethyl methyl etherSnCl₄Low Temp.Milder than AlCl₃.Stoichiometric amounts of Lewis acid needed, waste generation.
Metalationn-BuLi, then DMFNone-78 °CHigh regioselectivity.Requires cryogenic temperatures, strongly basic conditions.
Route B: Functionalization of a 2-Formylfuran (Furfural) Scaffold

This approach starts with the abundant and inexpensive furfural. The main challenge is the selective introduction of a carboxyl group at the C3 position, as the C5 position is electronically favored for substitution.

Step B2: Introduction of a Directing Group at C3

To achieve C3-functionalization, a directing group is often necessary. Halogenation, particularly bromination, can serve this purpose.

  • Catalysis: Electrophilic bromination of furans can proceed without a catalyst, but for selectivity, milder conditions and catalysts might be employed. The reaction conditions need to be carefully controlled to avoid over-bromination or degradation.

Step B3: Carboxylation at C3

With a halogen at the C3 position, carboxylation can be achieved through a metal-halogen exchange followed by reaction with carbon dioxide.

  • Grignard Formation: The 3-bromofuran derivative can be converted to a Grignard reagent using magnesium metal. This reaction is self-catalyzed by the magnesium surface.

  • Lithiation: Alternatively, metal-halogen exchange with an organolithium reagent like n-butyllithium can be used.

  • Palladium-Catalyzed Carboxylation: A more modern approach involves palladium-catalyzed carbonylation reactions using carbon monoxide. Catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand can be effective. This method often offers milder conditions and better functional group tolerance.[3]

Comparative Table for Carboxylation Strategies

MethodReagentsCatalystTemperatureAdvantagesDisadvantages
Grignard/LithiationMg or n-BuLi, then CO₂None-78 to RTWell-established method.Requires anhydrous conditions, strong bases/metals.
Pd-catalyzedCO, alcohol, basePd(OAc)₂, ligand50-120 °CMilder conditions, good functional group tolerance.Requires a pressure reactor for CO, catalyst cost.
Route C: Ring Construction

This strategy involves building the furan ring from acyclic precursors, which can be a powerful way to control the substitution pattern.

  • Diels-Alder Reaction: A classic approach to substituted rings involves the [4+2] cycloaddition of a furan (acting as a diene) with a dienophile. While furan itself can undergo Diels-Alder reactions, the reactivity and selectivity can be influenced by substituents.[4][5][6] A retro-Diels-Alder approach or a Diels-Alder reaction with a substituted furan precursor could be envisioned. Lewis acid catalysts (e.g., ZnCl₂, BF₃·OEt₂) are often used to accelerate these reactions and control stereoselectivity.

  • Ruthenium-Catalyzed Cycloadditions: Modern catalytic methods, such as the Ru(II)-catalyzed [3+2] cycloaddition of diazodicarbonyl compounds, offer routes to highly functionalized furans.

  • Gold-Catalyzed Cyclizations: Gold catalysts have emerged as powerful tools for the cyclization of functionalized alkynes and allenes to form furans.[7]

The choice of catalyst in ring-forming reactions is highly dependent on the specific substrates and the desired substitution pattern.

Experimental Protocols (Illustrative)

The following protocols are adapted from general procedures for similar transformations and should be optimized for the specific synthesis of this compound.

Protocol 1: Vilsmeier-Haack Formylation of Methyl Furan-3-carboxylate (Adapted from general procedures)
  • To a stirred solution of methyl furan-3-carboxylate (1 eq.) in anhydrous 1,2-dichloroethane at 0 °C, add phosphorus oxychloride (1.1 eq.) dropwise.

  • Add anhydrous N,N-dimethylformamide (1.2 eq.) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-formylfuran-3-carboxylate.

Protocol 2: Palladium-Catalyzed Carboxylation of 3-Bromofuran-2-carbaldehyde (Hypothetical, based on similar reactions)
  • To a pressure vessel, add 3-bromofuran-2-carbaldehyde (1 eq.), palladium(II) acetate (0.05 eq.), 1,3-bis(diphenylphosphino)propane (dppp, 0.06 eq.), and triethylamine (2 eq.) in methanol.

  • Seal the vessel, purge with carbon monoxide, and then pressurize to 10 atm with carbon monoxide.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the vessel to room temperature and carefully vent the carbon monoxide.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • The resulting crude methyl 2-formylfuran-3-carboxylate can be purified by column chromatography.

Conclusion and Future Perspectives

The synthesis of this compound remains a challenge that is best addressed through multi-step synthetic sequences. A direct, one-pot catalytic conversion from simple precursors like furfural or furan-3-carboxylic acid is not yet established. This guide has outlined and compared several plausible synthetic strategies, highlighting the critical role of catalysis in key transformations such as formylation, carboxylation, and ring construction.

Future research in this area should focus on the development of novel catalytic systems that can achieve C3-functionalization of furan rings with high regioselectivity, potentially leading to more efficient and atom-economical routes. The exploration of biocatalysis, which has shown promise in the selective oxidation of other furan derivatives, could also open new avenues for the synthesis of this valuable bifunctional molecule.[8][9]

References

  • Facile Synthesis of Enantiomerically Pure 2- and 2,3-Disubstituted Furans Catalysed by Mixed Lewis Acids: An Easy Route to 3-Iodofurans and 3-(Hydroxymethyl)furans. (2025). ResearchGate. [Link]

  • Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. (n.d.). PMC. [Link]

  • Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Diels−Alder Reaction of 2-Amino-Substituted Furans as a Method for Preparing Substituted Anilines. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. (2019). Organic Letters - ACS Publications. [Link]

  • Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans. (n.d.). NIH. [Link]

  • Diels–Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity. (2025). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of 2,3-Dihydrofurans. (n.d.). Organic Chemistry Portal. [Link]

  • Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides. (n.d.). Sci-Hub. [Link]

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2025). ResearchGate. [Link]

  • 2-Furancarboxylic acid preparation. (n.d.). Organic Syntheses Procedure. [Link]

  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. (2026). Journal of the American Chemical Society. [Link]

  • 2,5-Furandicarboxylic acid. (n.d.). Wikipedia. [Link]

  • Synthesis of 2,5-Furandicarboxylic Acid. (2022). Encyclopedia.pub. [Link]

  • 2-Furoic acid. (n.d.). Wikipedia. [Link]

  • Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. (2024). Green Chemistry (RSC Publishing). [Link]

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2022). MDPI. [Link]

  • Fully Biobased Superpolymers of 2,5-Furandicarboxylic Acid with Different Functional Properties: From Rigid to Flexible, High Performant Packaging Materials. (n.d.). ACS Sustainable Chemistry & Engineering. [Link]

  • Method of producing 5-formyl-2-furylboronic acid. (n.d.).
  • 2,5-Furandicarboxylic acid production from furfural by sequential biocatalytic reactions. (n.d.). ResearchGate. [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-Formylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for 2-Formylfuran-3-carboxylic acid (CAS No. 14757-79-0) is not widely available. The following guide is synthesized from established best practices for handling hazardous laboratory chemicals and is based on the known risks associated with its primary functional groups: a carboxylic acid and a furan ring. It is imperative that these procedures are performed in conjunction with a thorough review of your institution's specific Environmental Health and Safety (EHS) protocols.

Core Hazard Profile and Risk Assessment

Understanding the chemical nature of this compound is fundamental to its safe handling and disposal. The molecule's reactivity is dictated by its constituent functional groups.

  • Carboxylic Acid Moiety: This group classifies the compound as a weak organic acid.[1] While not as aggressive as mineral acids, it is considered corrosive and can cause skin and eye irritation.[1][2] It will react exothermically with bases and can corrode certain metals.[1]

  • Furan Ring: Furan and its derivatives are known for several hazardous properties. They can be toxic if inhaled, ingested, or absorbed through the skin.[3] A critical and often overlooked risk is the potential for furan compounds to form explosive peroxides upon prolonged exposure to air and light.[4] Furthermore, the incineration of materials containing furan rings can lead to the formation of highly toxic and persistent environmental pollutants, namely dioxins and polychlorinated dibenzofurans (PCDFs).[5]

  • GHS Hazard Classification (Inferred): Based on the GHS classifications for the structurally similar compound 3-Formylfuran-2-carboxylic acid, we can infer a similar hazard profile.[2]

Data Summary: this compound
PropertyDataSource(s)
Chemical Formula C₆H₄O₄[6]
Molecular Weight 140.09 g/mol [2][6]
Physical State Solid[6]
CAS Number 14757-79-0[6]
Inferred Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2]
Inferred GHS Pictogram [2]

Immediate Safety & Handling Protocols

Prior to any handling or disposal procedure, the following safety measures must be in place to mitigate exposure risks.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The selection of specific equipment is directly linked to the identified hazards of irritation and corrosivity.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[7][8]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or accidental generation of dust.[7][8]

  • Body Protection: A standard laboratory coat, fully fastened, is required to protect against skin contact. Ensure shoes are closed-toe.[7]

Spill Management Protocol

In the event of a small spill, immediate and correct action is crucial to prevent wider contamination and exposure.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: If safe to do so, perform cleanup within a certified chemical fume hood or ensure the area is well-ventilated.

  • Containment: Gently cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or dry earth.[4] Avoid using paper towels for anything other than minor surface wipes, as this can increase the surface area for potential peroxide formation.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[9] Avoid actions that generate dust.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The container with the collected spill material must be treated and labeled as hazardous waste.

Waste Disposal Decision Framework

The disposal of this compound is not a single action but a systematic process. This compound must not be disposed of down the drain or in the regular trash.[4][10] Its properties require it to be managed as regulated hazardous waste.[11]

Waste Characterization & Segregation
  • Hazardous Waste Classification: This compound is classified as hazardous due to its corrosive (acidic) and irritant characteristics.[2][11]

  • Segregation is Critical: In the laboratory and in the waste accumulation area, this waste must be kept separate from incompatible materials.[12]

    • DO NOT MIX WITH BASES: To prevent violent neutralization reactions.

    • DO NOT MIX WITH OXIDIZERS: Furan rings can be reactive.

    • DO NOT MIX WITH REACTIVE METALS: Carboxylic acids can react to generate flammable hydrogen gas.

The following diagram outlines the decision-making process for proper waste handling.

DisposalWorkflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated solids) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid containerize_solid Place in a clearly labeled, sealable, compatible container (Glass or HDPE). solid_waste->containerize_solid ph_check Check pH of Solution liquid_waste->ph_check label_waste Label Container: 'HAZARDOUS WASTE' Full Chemical Name Hazards: Corrosive, Irritant Accumulation Start Date containerize_solid->label_waste neutralize Option: Neutralize? (Consult EHS guidelines) ph_check->neutralize 2 < pH < 12.5 collect_acid Collect as Acidic Aqueous Waste ph_check->collect_acid pH <= 2 neutralize->collect_acid No containerize_liquid Place in a clearly labeled, sealable, compatible container (Glass or HDPE). collect_acid->containerize_liquid containerize_liquid->label_waste store Store in designated Satellite Accumulation Area (SAA). Ensure secondary containment. label_waste->store pickup Arrange for pickup by Institutional EHS or Licensed Contractor. store->pickup

Caption: Decision workflow for handling and segregating waste.

Step-by-Step Disposal Procedures

Follow these protocols for the physical collection and storage of waste pending final disposal.

Protocol 1: Disposal of Contaminated Materials and Residues

This procedure applies to items such as used weigh boats, contaminated gloves, and absorbent materials from spill cleanups.

  • Collection: Place all contaminated solid materials directly into a designated hazardous waste container. This should be a robust, sealable container made of a compatible material like High-Density Polyethylene (HDPE).

  • Avoid Contamination: Do not mix this waste stream with other types of waste unless explicitly permitted by your institution's EHS office.[3]

  • Labeling: Ensure the container is immediately labeled as hazardous waste, specifying the contents.

  • Storage: Keep the container sealed except when adding waste and store it in your lab's designated Satellite Accumulation Area (SAA).[11][12]

Protocol 2: Disposal of Bulk or Unused this compound

This procedure is for disposing of the original chemical container, whether full or partially used.

  • Assess Container Integrity: Ensure the original container is in good condition with no cracks or failing seals. If the container is compromised, carefully transfer the contents to a new, suitable waste container.

  • Labeling: The primary waste container is the product's original bottle. This must be placed within a larger, sealable container or bag and labeled clearly with a hazardous waste tag. The tag must include:

    • The words "Hazardous Waste"[13]

    • The full, unambiguous chemical name: "this compound"

    • An accurate indication of the hazards: "Corrosive (Acid), Irritant"[13]

    • The date you began accumulating waste in that area (the "accumulation start date")

  • Storage: Place the labeled waste in your designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[11][12] The SAA must be inspected weekly for any signs of leakage.[12]

  • Request Pickup: Once the container is ready for disposal, submit a waste collection request to your institution's EHS department.[14] Do not transport hazardous waste yourself.[14]

Final Disposition and Waste Minimization

Final Disposal Pathway

The ultimate disposal of this compound will be handled by a licensed hazardous waste facility. The most likely method is controlled incineration.[15] It is critical that this is performed in a high-temperature incinerator equipped with appropriate flue gas scrubbing technology to prevent the formation and release of dioxins and furans, which are common byproducts of burning chlorinated or complex cyclic organic materials.[5][15]

Waste Minimization Strategies

Federal and state regulations mandate that laboratories implement strategies to reduce the generation of chemical waste.[11] Effective methods include:

  • Source Reduction: Order only the quantity of chemical necessary for your immediate research needs.[11]

  • Inventory Management: Maintain a current inventory of all chemicals to prevent ordering duplicates and to track expiration dates.[16]

  • Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[11]

By adhering to these rigorous safety and disposal protocols, you ensure the protection of yourself, your colleagues, and the environment, reinforcing a culture of safety and responsibility in the laboratory.

References

  • University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). CHEMICAL HANDLING AND STORAGE SECTION 6. Retrieved from [Link]

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16740249, 3-Formylfuran-2-carboxylic acid. Retrieved from [Link]

  • Srivastava, J. N. (2000). DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. Medical journal, Armed Forces India, 56(1), 1–3. [Link]

  • University of Louisville, Department of Environmental Health and Safety (DEHS). (n.d.). WASTE DISPOSAL MANUAL. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Formylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 2-Formylfuran-3-carboxylic acid requires a comprehensive understanding of its properties to ensure both personal safety and experimental validity. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, grounded in the specific hazards of this compound.

Immediate Hazard Assessment: Understanding the Risk

This compound is a solid organic compound that presents multiple hazards upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate summary of the risks.[1] The primary causality for our PPE choices stems directly from this classification: as a fine solid, it poses a significant risk of becoming airborne dust, leading to inhalation, and direct contact can affect the skin and eyes.

Hazard ClassificationGHS Hazard CodeSignal WordHazard Statement
Skin IrritationH315WarningCauses skin irritation.[2][3]
Serious Eye IrritationH319WarningCauses serious eye irritation.[2][3]
Specific target organ toxicityH335WarningMay cause respiratory irritation.[2][3]

Core Directive: Your Personal Protective Equipment (PPE) Protocol

Your PPE is your most direct barrier against exposure. The selection of each component is a deliberate choice dictated by the chemical's physical state and toxicological profile.

Eye and Face Protection: The Non-Negotiable Barrier

Given that this compound is a serious eye irritant (H319), robust eye protection is mandatory.[4] The potential for fine dust particles to become airborne during weighing or transfer operations makes standard safety glasses insufficient.

  • Minimum Requirement: Chemical splash goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133.[2][5]

  • Causality: Goggles provide a full seal around the eyes, which is critical for preventing the entry of fine particulates that can easily bypass the gaps in standard safety glasses. In the event of an accidental splash of a solution containing this acid, this seal is equally vital.

  • Enhanced Protection: If there is a significant risk of splashing or large-scale handling, a full-face shield should be worn in addition to chemical goggles. The face shield protects the entire face from direct contact.

Hand Protection: Selecting the Right Glove Material

The directive "wear protective gloves" is insufficient without specifying the appropriate material.[2] this compound's structure, a furan ring with both a carboxylic acid and an aldehyde group, requires careful consideration. Data on related compounds reveals that common laboratory gloves have significant limitations. For instance, furfural, a related aldehyde, shows poor resistance to both nitrile and latex gloves.[6] Similarly, simple organic acids can degrade nitrile with prolonged contact.[7][8]

  • For Incidental Contact (Splash Protection Only): Heavy-duty nitrile gloves (minimum 5-mil thickness) may be used, but they must be inspected before use and replaced immediately upon any sign of contamination or degradation.[1]

  • For Direct or Prolonged Handling: Butyl rubber or Neoprene gloves are the recommended materials.[9][10] These materials show greater resistance to a broader range of organic acids and related compounds.

  • Causality and Protocol: The choice of glove material is based on preventing chemical permeation and degradation.[7] Always inspect gloves for tears or pinholes before use. When removing gloves, do so by peeling them off from the cuff, ensuring the contaminated outer surface is not touched with bare skin.

Body Protection: Shielding Against Dermal Contact

As a known skin irritant (H315), preventing dermal exposure is crucial.[2] All handling operations should be performed with appropriate body protection.

  • Standard Protocol: A clean, long-sleeved laboratory coat is required.

  • Enhanced Protection: For larger quantities or operations with a higher risk of dust generation, consider using disposable chemical-resistant coveralls.[3]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory in any laboratory setting where chemicals are handled.[11]

Respiratory Protection: The Last Line of Defense

The primary defense against respiratory irritation (H335) is the use of engineering controls.[3][4] However, in specific situations, personal respiratory protection is essential.

  • Engineering Controls First: All weighing and transfer operations involving solid this compound should be conducted within a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.

  • When Respirators are Required: If engineering controls are unavailable, non-functional, or during emergency situations (e.g., a large spill), respiratory protection is necessary.

  • Respirator Specification: A NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator equipped with a particulate filter (N95, P100, or equivalent) is required.[2][5] For situations with potential for vapors or higher concentrations, a full-face respirator with an organic vapor cartridge and particulate pre-filter may be necessary.[12]

  • Important Note: The use of respirators requires a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.[12]

Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Step-by-Step PPE Donning and Doffing Sequence
  • Donning (Putting On):

    • Put on the laboratory coat and secure all buttons.

    • Put on the respirator (if required), ensuring a proper seal check.

    • Put on chemical safety goggles (and face shield if needed).

    • Wash hands thoroughly and dry them.

    • Put on inner gloves (if using a two-glove system).

    • Put on outer gloves (e.g., Butyl rubber), ensuring cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove outer gloves without touching the outside with your bare hands.

    • Remove the lab coat or coverall, folding it inward.

    • Wash hands.

    • Remove face shield and goggles from the back.

    • Remove the respirator from the back.

    • Wash hands thoroughly with soap and water.

Experimental Workflow and Logic

The following diagram outlines the decision-making process for safely handling this compound.

G cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Handling & Disposal A Review SDS and Procedure B Assess Scale of Operation (mg vs. grams) A->B C Verify Engineering Controls (Fume Hood Operational?) B->C D Select Core PPE: - Chemical Goggles - Lab Coat - Closed-toe Shoes C->D Proceed to PPE Selection E Select Gloves: - Incidental Contact: Nitrile - Direct Handling: Butyl/Neoprene D->E F Determine Respiratory Need: - Fume Hood Used: No Respirator - No Hood/Spill: Particulate Respirator E->F G Don PPE Correctly F->G Proceed to Operation H Handle Compound in Fume Hood G->H I Segregate Waste: 'Non-Halogenated Solid Organic Acid Waste' H->I J Doff PPE and Wash Hands I->J

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.